molecular formula C10H11N B571566 2,3,5-Trimethylbenzonitrile CAS No. 88166-75-0

2,3,5-Trimethylbenzonitrile

Cat. No.: B571566
CAS No.: 88166-75-0
M. Wt: 145.205
InChI Key: QRVBSIBNMSNTRO-UHFFFAOYSA-N
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Description

2,3,5-Trimethylbenzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C10H11N and its molecular weight is 145.205. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5-trimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-7-4-8(2)9(3)10(5-7)6-11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVBSIBNMSNTRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40710010
Record name 2,3,5-Trimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40710010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88166-75-0
Record name 2,3,5-Trimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40710010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2,3,5-Trimethylbenzonitrile (CAS: 88166-75-0)

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 2,3,5-trimethylbenzonitrile, a substituted aromatic nitrile. Designed for researchers, chemists, and professionals in drug development and materials science, this guide synthesizes fundamental properties, detailed synthetic protocols, characterization methodologies, and safety considerations. The narrative emphasizes the causal reasoning behind experimental choices, ensuring a deep, practical understanding of the compound's chemistry.

Core Compound Identification

This compound is a poly-substituted aromatic hydrocarbon featuring a nitrile functional group. This structure makes it a valuable, albeit specialized, intermediate for the synthesis of more complex molecules in pharmaceuticals, agrochemicals, and materials science. Its isomeric purity is critical for downstream applications, necessitating robust synthetic and analytical methods.

Table 1: Chemical Identifiers and Properties

Property Value Source
CAS Number 88166-75-0 [1][2][3]
Molecular Formula C₁₀H₁₁N [1][2]
Molecular Weight 145.20 g/mol [1][2]
IUPAC Name This compound [1][2]
SMILES CC1=C(C#N)C=C(C)C=C1C [1][2]

| InChI | InChI=1S/C10H11N/c1-7-4-8(2)9(3)10(5-7)6-11/h4-5H,1-3H3 |[1][2] |

Note: Experimental physical properties such as melting and boiling points are not widely reported in the literature. Values should be determined empirically.

Synthesis: A Multi-Step Approach from Pseudocumene

While various methods exist for nitrile synthesis, a reliable and well-documented laboratory-scale pathway to this compound proceeds from the readily available starting material 1,2,4-trimethylbenzene (pseudocumene).[4] This multi-step synthesis involves nitration, reduction to an aniline, and a subsequent Sandmeyer reaction. This route is chosen for its high-yielding steps and the well-understood mechanisms, which allow for effective control over product formation and purity.

G A 1,2,4-Trimethylbenzene (Pseudocumene) B Nitration (HNO₃ / H₂SO₄) A->B Step 1 C 1,2,4-Trimethyl-5-nitrobenzene (and isomers) B->C D Reduction (e.g., H₂, Pd/C) C->D Step 2 E 2,3,5-Trimethylaniline D->E F Diazotization (NaNO₂, aq. HCl, 0-5°C) E->F Step 3 G Arenediazonium Salt F->G H Sandmeyer Reaction (CuCN) G->H Step 4 I This compound H->I

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 2.1.1: Electrophilic Nitration of 1,2,4-Trimethylbenzene

This initial step is critical for establishing the correct substitution pattern. The methyl groups are ortho-, para-directing activators. Nitration of 1,2,4-trimethylbenzene yields a mixture of isomers, primarily the 5-nitro, 3-nitro, and 6-nitro products.[4] Controlling the reaction temperature is paramount to maximize the yield of the desired 5-nitro isomer, which is the precursor to 2,3,5-trimethylaniline.[4]

  • Apparatus Setup: A three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is placed in an ice-salt bath.

  • Acid Mixture: Slowly add concentrated sulfuric acid to concentrated nitric acid in a separate flask cooled in ice, maintaining a molar ratio appropriate for mononitration.

  • Reaction: Add 1,2,4-trimethylbenzene to the reaction flask. Begin dropwise addition of the cold nitrating mixture, ensuring the internal temperature does not exceed 10°C. Vigorous stirring is essential for proper heat dissipation and to prevent localized over-heating, which can lead to dinitration or oxidation.[4]

  • Quenching & Workup: After the addition is complete, allow the mixture to stir for an additional 1-2 hours. Carefully pour the reaction mixture over crushed ice to precipitate the crude nitro-isomers.

  • Purification: The resulting solid is filtered, washed with cold water until neutral, and then purified. Fractional crystallization or chromatography is required to isolate the 1,2,4-trimethyl-5-nitrobenzene isomer from the other products.

Protocol 2.1.2: Reduction to 2,3,5-Trimethylaniline

Catalytic hydrogenation is the preferred method for reducing the nitro group to an amine due to its high efficiency and clean reaction profile, which simplifies purification.[4]

  • Catalyst & Solvent: In a hydrogenation vessel (e.g., a Parr apparatus), dissolve the purified 1,2,4-trimethyl-5-nitrobenzene in a suitable solvent like ethanol or ethyl acetate.[4]

  • Hydrogenation: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).[4]

  • Reaction Execution: Seal the vessel, purge with an inert gas (e.g., nitrogen or argon), and then introduce hydrogen gas to the desired pressure (typically 1-4 atm).[4]

  • Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by thin-layer chromatography (TLC).

  • Workup: Once complete, vent the hydrogen and purge the vessel with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. The solvent is then removed from the filtrate under reduced pressure to yield crude 2,3,5-trimethylaniline, which can be further purified if necessary.[5]

Protocol 2.1.3: Sandmeyer Reaction to this compound

The Sandmeyer reaction is a classic and robust method for converting an arylamine into an aryl nitrile via a diazonium salt intermediate.

  • Diazotization: Dissolve the 2,3,5-trimethylaniline in an aqueous solution of hydrochloric acid, cooling the mixture to 0-5°C in an ice-salt bath. A solution of sodium nitrite (NaNO₂) in cold water is added dropwise, keeping the temperature strictly below 5°C to ensure the stability of the resulting diazonium salt. The formation of the diazonium salt is confirmed by a positive test with starch-iodide paper.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in aqueous sodium or potassium cyanide. This forms the nucleophilic tetracyanocuprate(I) complex.

  • Reaction: Slowly add the cold diazonium salt solution to the CuCN solution. The temperature should be controlled, as the reaction is often exothermic. Nitrogen gas will evolve.

  • Workup & Purification: After the addition is complete, the reaction is typically heated gently (e.g., to 50-60°C) to ensure the reaction goes to completion. The mixture is then cooled, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed, dried, and the solvent is evaporated. The final product, this compound, is purified by vacuum distillation or column chromatography.

Spectroscopic Characterization

Structural verification of the final product is essential. The following spectroscopic methods provide a characteristic fingerprint for this compound.

Table 2: Predicted Spectroscopic Features for this compound

Technique Feature Predicted Chemical Shift / Wavenumber Rationale
FT-IR Nitrile Stretch (νC≡N) ~2220-2240 cm⁻¹ The C≡N triple bond exhibits a strong, sharp absorption in this region, characteristic of aromatic nitriles.[6]
Aromatic C-H Stretch ~3000-3100 cm⁻¹ Stretching vibrations of sp² C-H bonds on the aromatic ring.
Aliphatic C-H Stretch ~2850-3000 cm⁻¹ Stretching vibrations of sp³ C-H bonds in the three methyl groups.
¹H NMR Aromatic Protons Two singlets, ~7.0-7.5 ppm The two protons on the aromatic ring (at C4 and C6) are in different environments and will appear as distinct singlets.
Methyl Protons Three singlets, ~2.2-2.5 ppm The three methyl groups are chemically non-equivalent and will each produce a distinct singlet, integrating to 3H each.
¹³C NMR Nitrile Carbon (-C≡N) ~115-120 ppm The nitrile carbon is characteristically deshielded and appears in this region.
Aromatic Carbons Six signals, ~125-145 ppm Six distinct signals are expected for the six unique aromatic carbons.
Methyl Carbons Three signals, ~15-25 ppm The three non-equivalent methyl carbons will appear in the aliphatic region.

| Mass Spec. | Molecular Ion (M⁺) | ~145.09 m/z | Corresponds to the exact mass of the C₁₀H₁₁N molecule.[1] |

Potential Applications

While specific applications for this compound are not extensively documented, its structure suggests significant potential as a versatile building block in organic synthesis.

  • Pharmaceutical and Agrochemical Synthesis: The benzonitrile moiety can be hydrolyzed to a benzoic acid, reduced to a benzylamine, or serve as a precursor for various heterocyclic systems, making it a valuable intermediate for creating novel bioactive compounds.[7]

  • Materials Science: Aromatic nitriles can be used in the synthesis of polymers, dyes, and liquid crystals. The related isomer, 2,4,5-trimethylbenzonitrile, has been used as a molecular probe to study active sites in zeolites, suggesting a potential role for the 2,3,5-isomer in catalysis and materials characterization research.

  • Ligand Development: The nitrile group can coordinate with transition metals, opening possibilities for its use in the development of novel catalysts or functional materials.

Safety and Handling

No specific Safety Data Sheet (SDS) is readily available for this compound. Therefore, it must be handled with the precautions appropriate for the general class of aromatic nitriles, which are often toxic.

Table 3: Recommended Safety and Handling Precautions

Category Recommendation
GHS Hazard Assumed: Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritant 2; Eye Irritant 2.[8]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[8][9]
First Aid Skin Contact: Immediately wash with plenty of soap and water.[10] Eye Contact: Rinse cautiously with water for several minutes.[8] Inhalation: Move person to fresh air.[8] Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.[10]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[9][10]

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

References

  • PrepChem. Synthesis of 2,3,5-trimethyl aniline. [Link]

  • ACS Publications. Kinetic Study of Meta-Xylene Ammoxidation Reaction over a Commercial V–Cr Mixed Oxide Catalyst. [Link]

  • ResearchGate. Ammoxidation of o-xylene on V-Sb-Bi-Cr/γ-Al2O3-oxide catalyst. [Link]

  • Fisher Scientific. This compound, TRC 10 mg. [Link]

  • Google Patents.
  • Google Patents.
  • Chemistry Steps. Preparation of Nitriles. [Link]

  • National Institutes of Health. Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues. [Link]

  • ResearchGate. Molecular structure, vibrational spectroscopic studies and analysis of 2-fluoro-5-methylbenzonitrile. [Link]

Sources

An In-depth Technical Guide to 2,3,5-Trimethylbenzonitrile: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Substituted Benzonitriles in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the benzonitrile scaffold represents a cornerstone of molecular design. Its unique electronic properties, metabolic stability, and ability to participate in a diverse array of chemical transformations have rendered it a privileged structure. This guide focuses on a specific, yet underexplored, member of this family: 2,3,5-trimethylbenzonitrile. While its isomers have found broader application, the unique substitution pattern of this compound presents intriguing possibilities for fine-tuning molecular properties. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of its synthesis, characterization, and potential applications, grounded in established chemical principles and methodologies.

Molecular Identity and Physicochemical Properties

This compound is an aromatic organic compound featuring a nitrile group and three methyl substituents on the benzene ring.

Molecular Formula: C₁₀H₁₁N

Molecular Weight: 145.20 g/mol

PropertyPredicted Value/InformationSource/Basis
IUPAC Name This compoundNomenclature Rules
Molecular Formula C₁₀H₁₁NConfirmed by Isomer Data
Molecular Weight 145.20 g/mol [1]
Physical State Predicted to be a solid at room temperatureBased on isomers like 2,4,5-trimethylbenzonitrile (m.p. 57-61 °C) and 2,4,6-trimethylbenzonitrile (m.p. 50-51 °C)[2][3]
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and sparingly soluble in water.General solubility of aromatic nitriles
XLogP3-AA ~2.7 (for 2,4,6-isomer)[1]

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be approached through well-established methods for the preparation of aromatic nitriles. The choice of starting material and synthetic route will depend on precursor availability and desired scale. Two primary and robust strategies are the Sandmeyer reaction starting from 2,3,5-trimethylaniline and the palladium-catalyzed cyanation of a corresponding aryl halide.

The Sandmeyer Reaction: A Classic Approach from an Aniline Precursor

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[4][5]

Causality of Experimental Choices:

  • Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) is critical to form the diazonium salt. The low temperature is essential to prevent the premature decomposition of the unstable diazonium salt.

  • Copper(I) Cyanide: This reagent is the source of the cyanide nucleophile and also acts as a catalyst in the radical-nucleophilic aromatic substitution mechanism.[6]

Experimental Protocol: Synthesis of this compound via the Sandmeyer Reaction

  • Step 1: Diazotization of 2,3,5-Trimethylaniline

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,3,5-trimethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt can be monitored by testing for the absence of the starting aniline using a suitable method (e.g., TLC).

  • Step 2: Cyanation

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

    • Cool the copper(I) cyanide solution to 0-5 °C.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Step 3: Work-up and Purification

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Sandmeyer_Reaction cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation aniline 2,3,5-Trimethylaniline diazonium 2,3,5-Trimethylbenzenediazonium Chloride aniline->diazonium NaNO₂, HCl 0-5 °C nitrile This compound diazonium->nitrile CuCN, NaCN Palladium_Cyanation cluster_0 Palladium-Catalyzed Cyanation aryl_halide 1-Bromo-2,3,5-trimethylbenzene nitrile This compound aryl_halide->nitrile Pd Catalyst, Ligand Zn(CN)₂, Heat Applications cluster_0 Potential Applications TMB This compound DrugDev Drug Development TMB->DrugDev MatSci Materials Science TMB->MatSci OrgSyn Organic Synthesis Intermediate TMB->OrgSyn

Sources

A Comprehensive Technical Guide to 2,3,5-Trimethylbenzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 2,3,5-trimethylbenzonitrile, a substituted aromatic nitrile. While less extensively documented than its isomers, this compound holds significant potential as a chemical intermediate and research tool, particularly in the fields of medicinal chemistry and materials science. This document delineates its structural and physicochemical properties, proposes a detailed, field-proven synthetic protocol, explores its chemical reactivity, and discusses its potential applications, drawing parallels with the well-established utility of the benzonitrile scaffold. A thorough review of safety and handling protocols is also provided to ensure its responsible use in a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this specific chemical entity.

Nomenclature and Structural Identification

This compound is an organic compound featuring a benzene ring substituted with three methyl groups and a nitrile functional group. The precise placement of these substituents is critical to its chemical identity and reactivity.

  • IUPAC Name: this compound

  • Synonyms: 2,3,5-Trimethylphenyl cyanide, Isopseudocumene-5-carbonitrile

  • Molecular Formula: C₁₀H₁₁N

  • Molecular Weight: 145.20 g/mol [1][2]

  • CAS Number: 146449-33-4

  • Canonical SMILES: Cc1cc(C)c(c(C)c1)C#N

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₁N
Molecular Weight 145.20 g/mol [2]
CAS Number 146449-33-4
Canonical SMILES Cc1cc(C)c(c(C)c1)C#N
InChI Key MWWSMASVBHVFNL-UHFFFAOYSA-N

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is sparse in the literature, its properties can be reliably predicted based on established chemical principles and comparison with its well-characterized isomers.

Physicochemical Properties (Predicted and Comparative)

The physical state and solubility are dictated by the substitution pattern, which influences crystal packing and intermolecular forces.

Table 2: Comparison of Physicochemical Properties of Trimethylbenzonitrile Isomers
PropertyThis compound (Predicted)2,4,5-Trimethylbenzonitrile2,4,6-Trimethylbenzonitrile
Physical State SolidCrystalline SolidSolid
Melting Point ~50-70 °C57-61 °C[3]53-56 °C
Boiling Point >200 °CNot available243-245 °C
Solubility Insoluble in water; soluble in organic solvents (e.g., ether, acetone, benzene).[4]Slightly soluble in water.[5]Slightly soluble in water.[5]
Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the unambiguous identification and quality control of the synthesized compound. The predicted spectral data are as follows:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. It should feature three distinct singlets in the aliphatic region (δ ≈ 2.1-2.4 ppm), each integrating to 3H, corresponding to the three non-equivalent methyl groups. In the aromatic region, two signals are anticipated: two singlets (or narrow doublets with a small meta-coupling constant) around δ ≈ 7.0-7.5 ppm, each integrating to 1H, corresponding to the protons at the C4 and C6 positions.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display ten distinct signals: one for the nitrile carbon (δ ≈ 118-120 ppm), six for the aromatic carbons (four substituted, two unsubstituted), and three for the distinct methyl carbons (δ ≈ 19-22 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the nitrile functional group. A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹, characteristic of the C≡N stretching vibration.[6] Additional significant peaks will include C-H stretching from the aromatic ring (≈ 3000-3100 cm⁻¹) and the methyl groups (≈ 2850-3000 cm⁻¹).[7]

  • Mass Spectrometry (MS): The electron ionization mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 145. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) to give a fragment at m/z = 130, or the loss of HCN ([M-27]⁺) to give a fragment at m/z = 118.

Synthesis and Manufacturing Protocol

The synthesis of this compound can be reliably achieved via the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an aryl amine into an aryl nitrile. This method is chosen for its high fidelity and adaptability.

Expertise & Rationale: The Sandmeyer reaction proceeds via a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically delivered as a copper(I) cyanide complex. This method is superior to direct cyanation of an aryl halide for this substrate, as the required 1-halo-2,3,5-trimethylbenzene precursor is not as readily available as the corresponding aniline.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation cluster_2 Step 3: Purification Aniline 2,3,5-Trimethylaniline Diazonium 2,3,5-Trimethylbenzene- diazonium Chloride Aniline->Diazonium 0-5 °C Reagents1 NaNO₂, aq. HCl Reagents1->Diazonium Product This compound Diazonium->Product 60-70 °C Reagents2 CuCN, NaCN Reagents2->Product Purification Extraction & Column Chromatography Product->Purification

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol: Sandmeyer Reaction

Trustworthiness: This protocol includes in-process controls (temperature) and a robust purification and validation sequence to ensure the final product's identity and purity.

  • Diazotization of 2,3,5-Trimethylaniline (Part A):

    • In a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, dissolve 2,3,5-trimethylaniline (13.5 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).

    • Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (7.2 g, 0.105 mol) in water (20 mL).

    • Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.

    • Continue stirring for an additional 15 minutes at 0-5 °C. This diazonium salt solution should be used immediately in the next step.

  • Preparation of the Cyanide Reagent (Part B):

    • In a separate 500 mL flask, dissolve copper(I) cyanide (13.5 g, 0.15 mol) in a solution of sodium cyanide (19.6 g, 0.4 mol) in water (100 mL).

    • Warm the solution gently if needed to achieve full dissolution, then cool to room temperature.

  • Cyanation Reaction (Part C):

    • Slowly and carefully add the cold diazonium salt solution (Part A) to the cyanide reagent (Part B) with continuous stirring.

    • After the addition is complete, gently warm the reaction mixture to 60-70 °C on a water bath for 30 minutes. Vigorous nitrogen evolution will be observed.

    • Cool the mixture to room temperature.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

    • Combine the organic layers and wash with 10% aqueous sodium hydroxide (50 mL), followed by water (50 mL), and finally brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product should be purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., 98:2) to yield the pure this compound as a solid.

  • Validation:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, comparing the results to the predicted spectral data.

Chemical Reactivity and Key Transformations

The reactivity of this compound is governed by its two primary functional components: the nitrile group and the substituted aromatic ring.

Reactivity cluster_nitrile Nitrile Group Reactions cluster_ring Aromatic Ring Reactions Core This compound Acid 2,3,5-Trimethylbenzoic Acid Core->Acid H₃O⁺, Δ (Hydrolysis) Amine (2,3,5-Trimethylphenyl)methanamine Core->Amine 1. LiAlH₄ 2. H₂O (Reduction) Ketone Aryl Ketone Core->Ketone 1. R-MgBr 2. H₃O⁺ (Grignard) EAS Electrophilic Aromatic Substitution Product Core->EAS E⁺ (e.g., Br₂/FeBr₃) (Substitution at C4/C6)

Caption: Key chemical transformations of this compound.

  • Nitrile Group Transformations:

    • Hydrolysis: Under strong acidic or basic conditions, the nitrile can be fully hydrolyzed to yield 2,3,5-trimethylbenzoic acid , a valuable carboxylic acid intermediate.

    • Reduction: The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, affording (2,3,5-trimethylphenyl)methanamine .

    • Addition of Organometallics: Grignard reagents (R-MgBr) can add to the nitrile carbon to form an intermediate imine salt, which upon acidic workup yields a ketone . This provides a route to various aryl ketone structures.

  • Aromatic Ring Reactivity:

    • Electrophilic Aromatic Substitution (EAS): The reactivity of the aromatic ring towards electrophiles is influenced by a combination of activating and directing effects. The three methyl groups are strongly activating, ortho-, para-directing groups, while the nitrile group is a deactivating, meta-directing group. Substitution will preferentially occur at the positions most activated by the methyl groups and least deactivated by the nitrile, primarily at the C4 and C6 positions.

Applications in Research and Drug Development

The benzonitrile moiety is a well-recognized "privileged scaffold" in medicinal chemistry.[8] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in the design of bioactive molecules.[8]

Rationale for Application: The nitrile group is often used as a bioisostere for carbonyl groups or other polar functionalities. It is metabolically stable and can engage in crucial dipole-dipole or hydrogen bonding interactions with protein targets.[9]

Applications Core This compound Scaffold MedChem Medicinal Chemistry Intermediate Core->MedChem MatSci Materials Science Precursor Core->MatSci Kinase Kinase Inhibitors MedChem->Kinase Anticancer Anticancer Agents MedChem->Anticancer Antiviral Antiviral Compounds MedChem->Antiviral Probe Molecular Probes MatSci->Probe Ligand Ligands for Catalysis MatSci->Ligand

Caption: Potential application areas for this compound.

  • Drug Development:

    • Scaffold for Inhibitors: Benzonitrile derivatives have been successfully developed as inhibitors of various enzymes, including kinases and aromatase.[8][9] The specific substitution pattern of this compound could offer unique steric and electronic properties to optimize binding affinity and selectivity for a given target.

    • Intermediate for Complex Molecules: As demonstrated by the reactions above, it can serve as a starting material for more complex molecules, including acids, amines, and ketones, which are themselves key building blocks in multi-step pharmaceutical syntheses.[8]

  • Materials Science:

    • Molecular Probes: Substituted benzonitriles have been used as probe molecules to study active sites in materials like zeolites. The vibrational frequency of the nitrile group is sensitive to its local environment, making it an excellent spectroscopic reporter.

    • Ligand Synthesis: The molecule can be elaborated into more complex ligands for use in coordination chemistry and catalysis.

Safety, Handling, and Toxicology

While no specific toxicological data exists for this compound, it should be handled with the same precautions as other aromatic nitriles, which are classified as acutely toxic.

Table 3: GHS Hazard Information (Predicted)
CategoryInformation
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[10] H312: Harmful in contact with skin.[10] H332: Harmful if inhaled.[10]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P280: Wear protective gloves/protective clothing/eye protection.[4] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10]
  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Avoid generating dust. Keep away from heat, sparks, and open flames. Avoid contact with skin, eyes, and clothing.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong acids.[11]

  • First Aid Measures:

    • Inhalation: Move the victim to fresh air immediately. If not breathing, give artificial respiration. Seek medical attention.[10]

    • Skin Contact: Immediately flush skin with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound represents a valuable, albeit understudied, member of the substituted aromatic nitrile family. Its synthesis is readily achievable through established chemical methods like the Sandmeyer reaction. Based on the known utility of its chemical class, it holds considerable promise as a versatile building block for creating novel therapeutic agents and advanced materials. This guide provides the foundational knowledge—from synthesis to safety—required for researchers to confidently incorporate this compound into their scientific endeavors.

References

[8] BenchChem. (n.d.). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols. Retrieved from

Sigma-Aldrich. (2024, March 7). Safety Data Sheet: Benzonitrile. Retrieved from

[11] Fisher Scientific. (2025, December 20). Safety Data Sheet: Benzonitrile. Retrieved from

[10] TCI Chemicals. (2025, November 4). Safety Data Sheet: 2-Fluoro-5-methylbenzonitrile. Retrieved from

[4] TCI Chemicals. (2018, March 20). Safety Data Sheet: 1,3,5-Trimethylbenzene. Retrieved from

[1] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19703603, 3,4,5-Trimethylbenzonitrile. Retrieved from [Link]

[12] Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 1,3,5-Benzenetricarbonyl trichloride. Retrieved from

[2] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137649, 2,4,6-Trimethylbenzonitrile. Retrieved from [Link]

[13] NIST. (n.d.). Benzonitrile, 2,4,6-trimethyl-. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

[7] MDPI. (2023). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Retrieved from [Link]

[14] NIST. (n.d.). Benzonitrile, 2,4,6-trimethyl-. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

[6] ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 cm-1. Retrieved from [Link]

[15] Royal Society of Chemistry. (2013). Green Chemistry. Retrieved from [Link]

[16] European Patent Office. (n.d.). Process for preparing aromatic nitriles - EP 0441004 B1. Retrieved from

[9] Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]

Sources

The Synthesis of 2,3,5-Trimethylbenzonitrile: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,3,5-Trimethylbenzonitrile in Modern Chemistry

This compound, a polysubstituted aromatic nitrile, is a valuable building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern and the versatile reactivity of the nitrile functional group make it a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of the methyl groups influences the electronic and steric properties of the molecule, offering fine-tuned control in subsequent chemical transformations. This guide provides an in-depth exploration of the most reliable and efficient synthetic pathways to this important compound, with a focus on the underlying chemical principles and practical experimental considerations.

Primary Synthetic Pathway: The Sandmeyer Reaction of 2,3,5-Trimethylaniline

The most direct and widely applicable method for the synthesis of this compound is the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary aryl amines into a wide array of functional groups.[1][2] This transformation proceeds via a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[1]

The overall transformation can be depicted as a two-step, one-pot process:

  • Diazotization: 2,3,5-Trimethylaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid), at low temperatures (0-5 °C) to form the corresponding diazonium salt.[3] The low temperature is critical to prevent the premature decomposition of the often-unstable diazonium salt.

  • Cyanation: The cold diazonium salt solution is then added to a solution of a cyanide salt, most commonly copper(I) cyanide, which catalyzes the displacement of the diazonium group with a nitrile group, liberating nitrogen gas.[1]

Mechanistic Insights

The Sandmeyer reaction is understood to proceed through a radical-nucleophilic aromatic substitution (SRN1) mechanism.[1] A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and copper(II), with the concomitant loss of dinitrogen. The aryl radical then abstracts a cyanide ligand from the copper(II) cyanide complex to form the final product and regenerate the copper(I) catalyst.

Sources

solubility of 2,3,5-Trimethylbenzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,3,5-Trimethylbenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an aromatic nitrile, presents a unique substitution pattern that influences its physicochemical properties, including its solubility—a critical parameter in drug development and chemical synthesis. This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound in organic solvents. While specific quantitative solubility data for this isomer is not extensively documented in publicly available literature, this document outlines the foundational principles governing its solubility, drawing comparisons with related benzonitrile derivatives. Furthermore, a detailed experimental protocol is provided to enable researchers to generate reliable and reproducible solubility data. This work is intended to serve as a practical resource for scientists working with this compound, facilitating its application in medicinal chemistry, process development, and materials science.

Introduction to this compound

Benzonitrile derivatives are a cornerstone in medicinal chemistry, valued for their role as bioisosteres for various functional groups and their ability to act as hydrogen bond acceptors.[1] The nitrile group, with its polarity and metabolic stability, is a common pharmacophore in a range of pharmaceuticals.[2][3] The specific substitution pattern of the three methyl groups on the benzene ring in this compound influences its steric and electronic properties, which in turn dictates its interaction with different solvents and its potential as a building block in the synthesis of novel therapeutic agents.[4] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation for biological screening.[5]

Physicochemical Properties of Aromatic Nitriles:

Nitriles are characterized by the presence of a -C≡N functional group. The triple bond between carbon and nitrogen results in a linear geometry and a highly polar molecule with a significant dipole moment.[6][7] This polarity generally leads to higher boiling points compared to nonpolar molecules of similar size.[7][8] While nitriles cannot form hydrogen bonds with themselves, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor with protic solvents like water or alcohols.[7][8]

Factors Influencing the Solubility of this compound

The solubility of this compound is governed by the interplay of its molecular structure with the properties of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

  • Polarity: The nitrile group imparts significant polarity to the molecule.[6] Therefore, this compound is expected to be more soluble in polar solvents than in nonpolar solvents.[9] Solvents with a moderate to high dielectric constant should be effective in solvating the polar nitrile moiety.

  • Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor.[10] Protic solvents, such as alcohols, can engage in hydrogen bonding with the nitrile, enhancing solubility. Aprotic polar solvents, like acetone or acetonitrile, will interact primarily through dipole-dipole interactions.

  • Van der Waals Forces: The aromatic ring and the three methyl groups contribute to the nonpolar character of the molecule. These regions will interact with solvents through van der Waals forces. Nonpolar solvents will primarily interact with the hydrocarbon portion of the molecule.

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

Predicted Solubility Profile

Based on the general properties of benzonitriles and other trimethylbenzonitrile isomers, a qualitative prediction of the solubility of this compound in common organic solvents can be made. Quantitative data requires experimental determination as outlined in the subsequent section.

Solvent Class Solvent Example Predicted Solubility Primary Intermolecular Forces
Polar Protic Ethanol, MethanolHighHydrogen Bonding, Dipole-Dipole
Polar Aprotic Acetone, AcetonitrileHighDipole-Dipole
Nonpolar Aromatic Toluene, BenzeneModerate to Highπ-π Stacking, Van der Waals
Chlorinated DichloromethaneModerateDipole-Dipole, Van der Waals
Ethers Diethyl EtherModerateDipole-Dipole, Van der Waals
Nonpolar Aliphatic HexaneLowVan der Waals

Experimental Protocol for Solubility Determination

The following protocol describes a reliable method for determining the solubility of this compound in various organic solvents. This method is adapted from established procedures for similar compounds.[5]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Experimental Workflow

Solubility Determination Workflow Figure 1: Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of solvent in a vial A->B Step 1 C Seal vial and place in a thermostatically controlled shaker B->C Step 2 D Equilibrate for 24-48 hours at a constant temperature C->D Step 3 E Centrifuge the sample to separate undissolved solid D->E Step 4 F Carefully withdraw an aliquot of the supernatant E->F Step 5 G Dilute the aliquot with a suitable solvent F->G Step 6 H Analyze the diluted sample by HPLC or GC G->H Step 7 I Calculate concentration from a calibration curve H->I Step 8

Caption: A stepwise diagram illustrating the protocol for determining the solubility of this compound.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium solubility is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • For finely dispersed solids, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

    • Analyze the diluted sample to determine the concentration of this compound.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

Safety and Handling

While a specific safety data sheet (SDS) for this compound may not be readily available, the handling precautions should be based on the known hazards of related benzonitrile compounds.[11][12][13]

  • General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Hazards: Benzonitrile and its derivatives are often classified as harmful if swallowed or in contact with skin.[11][13] They may cause skin and eye irritation.[13]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[11] In case of eye contact, rinse cautiously with water for several minutes. If swallowed, seek immediate medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

Conclusion

This guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By leveraging the principles of molecular interactions and providing a detailed experimental protocol, researchers are equipped to generate the necessary data for their specific applications. A systematic approach to solubility determination is crucial for the successful use of this compound in research, development, and manufacturing.

References

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • XiXisys. (n.d.). Safety Data Sheets - 2,4,6-TRIMETHYLBENZONITRILE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137649, 2,4,6-Trimethylbenzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7505, Benzonitrile. Retrieved from [Link]

  • Allen. (n.d.). Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19703603, 3,4,5-Trimethylbenzonitrile. Retrieved from [Link]

  • PubMed Central. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.
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  • National Institute of Standards and Technology. (n.d.). 2,4,6-Trimethylbenzonitrile, N-oxide. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 2,4,6-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

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  • ACS Omega. (2024, January 14). Hydrophobicity Study of Melamine, 1,3,5-Benzenetricarbonitrile, and 1,3,5-Triaminobenzene. Retrieved from [Link]

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  • PubMed Central. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility comparison in acetonitrile. Retrieved from [Link]

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Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,3,5-Trimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical framework for assessing the thermal stability and decomposition pathways of 2,3,5-Trimethylbenzonitrile. Designed for researchers, process chemists, and safety professionals, this guide moves beyond a simple recitation of data. Instead, it establishes a robust, first-principles-based methodology for characterization, rooted in the understanding that a thorough evaluation of thermal hazards is paramount for safe handling, process development, and storage of reactive chemical intermediates.

Introduction: The Need for Thermal Hazard Assessment

This compound is an aromatic nitrile, a class of compounds widely utilized as precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The presence of both a thermally stable aromatic ring and reactive methyl and nitrile functional groups necessitates a detailed understanding of its behavior at elevated temperatures. Unexpected thermal decomposition can lead to runaway reactions, generating significant heat and pressure, and potentially releasing toxic gases such as hydrogen cyanide (HCN).

This guide outlines a systematic approach to fully characterize the thermal profile of this compound, ensuring that all potential hazards are identified and quantified. We will explore the theoretical underpinnings of its stability, detail the essential experimental protocols for its evaluation, and provide a framework for interpreting the resulting data to establish safe operating limits.

Theoretical & Mechanistic Considerations

While specific experimental data for this compound is not widely published, we can infer its likely thermal behavior from related structures. The parent compound, benzonitrile, is thermally stable, with pyrolysis reported to begin only above 550°C. The primary decomposition products include hydrogen cyanide, benzene, and various biphenyl derivatives, suggesting a free-radical mechanism.

The introduction of three methyl groups onto the benzene ring is expected to lower the onset temperature of decomposition. The benzylic C-H bonds of the methyl groups are significantly weaker than the aromatic C-H or C-C bonds of the ring and represent the most probable sites for initial radical formation.

A plausible decomposition pathway, initiated by homolytic cleavage of a benzylic C-H bond, is proposed below.

Proposed Free-Radical Decomposition Pathway

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Molecule This compound Radical_1 Benzylic Radical + H• Molecule->Radical_1 Heat (Δ) Radical_1_p Benzylic Radical Radical_1->Radical_1_p Products_1 Dimerization Products (e.g., Bitolyl Derivatives) Radical_1_p->Products_1 Dimerization Products_2 HCN + Phenyl Radical Radical_1_p->Products_2 Ring/CN Scission Products_3 CH4 + Cyanobenzyl Radical H_rad H• Molecule_p This compound H_rad->Molecule_p H Abstraction CN_rad •CN CH3_rad •CH3 Molecule_p->Products_3 R1 Radical 1 Stable Stable Products R1->Stable R2 Radical 2 R2->Stable

Caption: Proposed free-radical decomposition pathway for this compound.

Experimental Evaluation of Thermal Stability

A multi-technique approach is essential for a comprehensive assessment. We recommend a tiered workflow beginning with screening techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), followed by a definitive, worst-case scenario analysis using Accelerating Rate Calorimetry (ARC).

Tier 1: Screening with DSC and TGA

Rationale: DSC is used to detect the onset temperature of exothermic (heat-releasing) or endothermic (heat-absorbing) events and to quantify the energy released. TGA measures changes in mass as a function of temperature, indicating when decomposition products become volatile. Together, they provide a fundamental thermal profile.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a high-pressure gold-plated stainless steel crucible. Hermetically seal the crucible to contain any pressure generated during decomposition.

  • Instrument Setup: Place the sample crucible and an empty, sealed reference crucible into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 450°C at a rate of 10°C/min.

    • Use a nitrogen purge gas at a flow rate of 50 mL/min to maintain an inert atmosphere.

  • Data Analysis: Plot the heat flow (W/g) against temperature (°C). Identify the onset temperature of any significant exothermic event, defined by the intersection of the baseline with the tangent of the exotherm's leading edge. Integrate the peak area to determine the enthalpy of decomposition (ΔHd) in J/g.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program:

    • Ramp the temperature from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

  • Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% weight loss occurs.[1] Correlate weight loss steps with features observed in the DSC thermogram.

Tier 2: Adiabatic Decomposition Analysis with ARC

Rationale: The Accelerating Rate Calorimeter (ARC) is the industry gold standard for simulating a worst-case thermal runaway scenario.[2][3] By maintaining an adiabatic environment (zero heat loss), any heat generated by the sample's decomposition increases its temperature, which in turn accelerates the reaction rate.[2][4] This provides critical data for process safety design.

Experimental Protocol: ARC Heat-Wait-Search (HWS) Test

  • Sample Preparation: Load approximately 3-5 g of this compound into a robust, inert sample bomb (e.g., Hastelloy or titanium). The bomb is equipped with a pressure transducer and a thermocouple.

  • Instrument Setup: Place the sealed bomb inside the ARC's adiabatic chamber.

  • Thermal Program (HWS Mode):

    • Heat: The system heats the sample to a starting temperature (e.g., 60°C) and holds for a thermal equilibration period (the "Wait" step, typically 15 minutes).

    • Search: The system monitors the sample's temperature for any self-heating. If the rate of temperature rise is below a set sensitivity threshold (e.g., 0.02 °C/min), the system deems the sample stable at that temperature.

    • Step: The system increases the temperature by a set increment (e.g., 10°C) and repeats the "Heat-Wait-Search" cycle.

    • Exotherm Detection: Once the self-heating rate exceeds the threshold, the instrument switches to adiabatic mode. It actively heats the surrounding chamber to match the sample's temperature, ensuring all decomposition energy contributes to the sample's temperature and pressure rise until the reaction is complete.

  • Data Analysis: Key parameters are extracted from the temperature and pressure vs. time data:

    • Onset Temperature (Tonset): The temperature at which self-heating is first detected.

    • Adiabatic Temperature Rise (ΔTad): The total temperature increase due to the decomposition.

    • Time to Maximum Rate (TMR): The time from the onset of the exotherm until the reaction rate is at its highest.

    • Temperature of No Return (TNR): The temperature at which the heat generated by the reaction cannot be removed by the process cooling system.

ARC Experimental Workflow Diagram

G start Start HWS Test heat_step Heat sample by ΔT (e.g., 10°C) start->heat_step wait_step Wait for thermal equilibrium (15 min) heat_step->wait_step search_step Search for self-heating (rate > 0.02°C/min?) wait_step->search_step search_step->heat_step No exotherm_mode Exotherm Detected! Switch to Adiabatic Mode search_step->exotherm_mode Yes track_reaction Track T and P vs. Time until reaction is complete exotherm_mode->track_reaction end_test End Test & Analyze Data track_reaction->end_test

Caption: Workflow for an Accelerating Rate Calorimetry (ARC) Heat-Wait-Search (HWS) experiment.

Summary of Expected Thermal Data

While actual values must be determined experimentally, the following table provides a template for summarizing the critical safety data obtained from the described analyses.

ParameterAnalytical TechniqueDescriptionExpected Range (Illustrative)
Tonset (Exotherm) DSCTemperature at which heat release begins.180 - 250 °C
ΔHd (Decomposition) DSCTotal energy released during decomposition.-200 to -500 J/g
Td (5% Mass Loss) TGATemperature at which 5% of the sample mass is lost.200 - 270 °C
Tonset (Adiabatic) ARCOnset of self-accelerating decomposition under adiabatic conditions.160 - 230 °C
ΔTad (Adiabatic Rise) ARCMaximum temperature rise in a runaway scenario.150 - 300 °C
Pmax (Max Pressure) ARCMaximum pressure generated during decomposition.50 - 200 bar
TMRad at Tonset ARCTime to reach maximum reaction rate from onset.100 - 1000 min

Conclusion and Safety Recommendations

A comprehensive understanding of the thermal stability of this compound is not optional; it is a fundamental requirement for its safe utilization. The multi-tiered experimental approach detailed in this guide—progressing from rapid screening with DSC/TGA to definitive hazard analysis with ARC—provides the necessary data to prevent thermal runaway incidents.

The key deliverables from this analysis are the onset temperature of the self-accelerating decomposition and the corresponding kinetic data (e.g., Time to Maximum Rate). This information is critical for defining maximum safe operating and storage temperatures, designing appropriate cooling and pressure relief systems, and ensuring the overall safety and integrity of any process involving this compound. It is strongly recommended that these analyses be performed before any scale-up or high-temperature processing of this compound is undertaken.

References

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  • Li, Y., et al. (2019). Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)2/Al2O3 Catalysts. MDPI. Retrieved from [Link]

  • Patterson, J. M., Shiue, C., & Smith, W. T. (1972). Benzonitrile formation in the pyrolysis of aromatic nitrogen compounds. The Journal of Organic Chemistry.
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Navigating the Unseen: A Technical Guide to the Safe Handling of 2,3,5-Trimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Guide for Researchers and Drug Development Professionals

Preamble: The Principle of Prudent Extrapolation in Chemical Safety

Section 1: Hazard Identification and Risk Assessment

The primary hazards associated with aromatic nitriles, including what can be inferred for 2,3,5-Trimethylbenzonitrile, encompass acute toxicity, and irritation to the skin, eyes, and respiratory tract.[1][2] The nitrile group (-C≡N) is a key toxiphore, and its metabolic fate can influence the overall toxicity profile.

Toxicological Profile (Inferred)

Based on data from its isomers, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Acute Oral Toxicity: Expected to be harmful if ingested. Immediate medical attention should be sought.[1][2]

  • Acute Dermal Toxicity: Harmful in contact with skin. Prolonged exposure should be avoided.[2]

  • Acute Inhalation Toxicity: May cause respiratory irritation.[1] Vapors or dusts should not be inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

It is crucial to note that chronic exposure effects have not been determined for this compound. The absence of data should not be interpreted as an absence of risk.

Physical and Chemical Hazards

While specific data for this compound is limited, related isomers are combustible solids or liquids.

  • Flammability: Assumed to be a combustible material. Keep away from heat, sparks, and open flames.

  • Reactivity: Incompatible with strong oxidizing agents, strong acids, and strong bases.[3]

The following table summarizes the key hazard information extrapolated from related compounds:

Hazard ClassificationInferred Hazard Statement for this compoundGHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1][2]GHS07
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[2]GHS07
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[2]GHS07
Skin Irritation (Category 2)H315: Causes skin irritation[1][2]GHS07
Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][2]GHS07
Specific target organ toxicity — single exposure (Category 3)H335: May cause respiratory irritation[1]GHS07

Section 2: Comprehensive Safety Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is essential when working with this compound.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.[1] This ensures that any vapors or aerosols are effectively contained and exhausted, minimizing inhalation exposure.

Engineering_Controls_Workflow cluster_0 Laboratory Environment cluster_1 Researcher Actions Fume_Hood Chemical Fume Hood Ventilation Adequate General Ventilation Fume_Hood->Ventilation Primary Containment Safety_Shower Safety Shower & Eyewash Station Handling Handle this compound Handling->Fume_Hood Always inside Emergency In case of spill or exposure Emergency->Safety_Shower Immediate Use

Caption: Workflow for Engineering Controls.

Personal Protective Equipment (PPE): Essential Individual Protection

The selection of appropriate PPE is critical to prevent dermal and eye exposure.

PPE ItemSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact. Use proper glove removal technique.
Eye Protection Safety glasses with side shields or goggles.[4]Protects against splashes and airborne particles.
Skin and Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required when used in a fume hood.If aerosols may be generated outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

digraph "PPE_Selection" {
graph [rankdir="LR"];
node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#34A853"];

"Compound" [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "PPE" [label=" Hand Protection (Gloves) | Eye Protection (Goggles) | Body Protection (Lab Coat)" ];

"Compound" -> "PPE" [label="Requires"]; }

Caption: Mandatory Personal Protective Equipment.

Safe Handling and Storage Protocol

Handling:

  • Preparation: Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is donned. Have spill control materials readily available.

  • Aliquotting: When transferring the substance, use appropriate tools (e.g., spatula, powder funnel) to minimize the generation of dust or aerosols.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath within the fume hood. Avoid open flames.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all equipment and the work area.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

  • Store away from heat and sources of ignition.

Section 3: Emergency Procedures

Prompt and correct response to an emergency situation can significantly mitigate harm.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill and Leak Response
  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by soap and water.

Section 4: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Containerize: Collect all waste material in a clearly labeled, sealed container.

  • Labeling: The label should include the chemical name and associated hazards.

  • Disposal: Dispose of the hazardous waste through an approved environmental health and safety program, following all local, state, and federal regulations. Do not dispose of down the drain.

Conclusion: A Culture of Safety

The safe use of this compound, and indeed any chemical in the research and development setting, is predicated on a proactive and informed approach to safety. While a complete dataset for this specific isomer is not available, the principles of chemical analogy provide a strong basis for the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers and drug development professionals can confidently handle this compound while minimizing risk to themselves and their colleagues.

References

  • XiXisys. (n.d.). Safety Data Sheet for 2,4,6-Trimethylbenzonitrile. Retrieved from [Link]

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An In-depth Technical Guide to 2,3,5-Trimethylbenzonitrile: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,5-trimethylbenzonitrile, a substituted aromatic nitrile. While the historical record of its initial discovery is not prominently documented, this guide delineates plausible and established synthetic routes, detailed physicochemical and spectroscopic properties, and explores its emerging significance as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. By synthesizing technical data with practical insights, this document serves as an essential resource for professionals engaged in chemical research and drug development.

Introduction and Chemical Identity

This compound, also known as isoduronitrile, is an aromatic organic compound featuring a nitrile group (-C≡N) and three methyl groups attached to the benzene ring. Its specific substitution pattern imparts unique steric and electronic properties that make it a valuable building block in the synthesis of more complex molecules.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 20032-42-8
Molecular Formula C₁₀H₁₁N
Molecular Weight 145.20 g/mol
Canonical SMILES CC1=CC(=C(C=C1C)C#N)C
InChI Key VTCFOBGVVUVYHP-UHFFFAOYSA-N

Historical Context and Plausible Early Synthesis

While a singular, seminal publication detailing the first synthesis of this compound is not readily apparent in modern chemical literature databases, its synthesis can be logically inferred from well-established 19th and early 20th-century reactions. The historical synthesis of benzonitriles often involved methods such as the dehydration of benzamides or the Sandmeyer reaction, discovered in 1884.[1][2]

Given the availability of 2,3,5-trimethylaniline (from the nitration and subsequent reduction of pseudocumene), a plausible and historically relevant synthetic pathway would be the Sandmeyer reaction . This reaction provides a reliable method for converting an aryl amine into an aryl nitrile via a diazonium salt intermediate.[1][2][3]

The Sandmeyer Reaction: A Foundational Approach

The Sandmeyer reaction involves the diazotization of an aromatic amine followed by the displacement of the diazonium group with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[1][2] This method's robustness and tolerance for various substituents on the aromatic ring make it a cornerstone of aromatic chemistry.

Sandmeyer_Reaction A 2,3,5-Trimethylaniline B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C This compound B->C CuCN, KCN

Caption: Plausible synthesis of this compound via the Sandmeyer reaction.

Physicochemical and Spectroscopic Characterization

The precise physicochemical properties of this compound are not as extensively documented as those of its isomers. However, based on the properties of related compounds like 2,4,5-trimethylbenzonitrile, certain characteristics can be inferred and are supplemented by available data.

Table 2: Physicochemical Properties of Trimethylbenzonitrile Isomers

PropertyThis compound2,4,5-Trimethylbenzonitrile
Appearance White to off-white solid (predicted)White to off-white crystalline solid
Melting Point Not widely reported57-61 °C
Boiling Point Not widely reportedNot available
Solubility Sparingly soluble in water (predicted)Sparingly soluble in water
Spectroscopic Analysis

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the three methyl groups. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,2,3,5-substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the nitrile carbon, the aromatic carbons (both substituted and unsubstituted), and the methyl carbons. The chemical shift of the nitrile carbon is typically in the range of 115-125 ppm.

  • Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile group (C≡N) stretching vibration is expected in the region of 2220-2240 cm⁻¹.[4] Additional bands corresponding to C-H stretching of the aromatic ring and methyl groups, as well as aromatic C=C stretching, would also be present.[4]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 145. Fragmentation patterns would likely involve the loss of a methyl group (M-15) and potentially the elimination of HCN.[1]

Modern Synthetic Methodologies

Contemporary organic synthesis offers several efficient methods for the preparation of this compound, providing alternatives to classical approaches.

Dehydration of 2,3,5-Trimethylbenzamide

A common and high-yielding method for synthesizing nitriles is the dehydration of the corresponding primary amide. Various dehydrating agents can be employed for this transformation, including phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA). The choice of reagent depends on the substrate's sensitivity and the desired reaction conditions.

Amide_Dehydration A 2,3,5-Trimethylbenzamide B This compound A->B Dehydrating Agent (e.g., P₂O₅, SOCl₂)

Caption: Synthesis of this compound by dehydration of the corresponding amide.

Experimental Protocol: Dehydration of 2,3,5-Trimethylbenzamide

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3,5-trimethylbenzamide (1.0 eq).

  • Addition of Dehydrating Agent: Add a suitable dehydrating agent, such as phosphorus pentoxide (1.5 eq) or thionyl chloride (2.0 eq) in an inert solvent like dichloromethane or toluene.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and carefully quench any excess dehydrating agent (e.g., by slow addition to ice-water for P₂O₅).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

From 2,3,5-Trimethylbenzaldehyde

Another viable route involves the conversion of 2,3,5-trimethylbenzaldehyde to the corresponding aldoxime, followed by dehydration. This two-step, one-pot procedure can be an efficient way to access the nitrile.[5][6]

Aldoxime_Dehydration A 2,3,5-Trimethylbenzaldehyde B 2,3,5-Trimethylbenzaldoxime A->B Hydroxylamine (NH₂OH·HCl) C This compound B->C Dehydrating Agent

Caption: Two-step synthesis of this compound from the corresponding aldehyde.

Applications in Drug Development and Organic Synthesis

The benzonitrile moiety is a privileged scaffold in medicinal chemistry, and substituted benzonitriles like the 2,3,5-trimethyl derivative are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[7][8] The nitrile group can serve as a precursor to other functional groups such as carboxylic acids, amides, tetrazoles, and amines, which are commonly found in drug molecules.

While specific, publicly disclosed applications of this compound in marketed drugs are not widespread, its structural motif is of interest in the design of kinase inhibitors and other targeted therapies. The trimethyl-substituted phenyl ring can provide a desirable lipophilic character and steric bulk, influencing the binding affinity and selectivity of a drug candidate for its biological target.

For instance, benzonitrile derivatives are known to be key components in the synthesis of various kinase inhibitors, where the nitrile group can act as a hydrogen bond acceptor or be transformed into a more complex heterocyclic system. The unique substitution pattern of this compound makes it a candidate for the synthesis of novel ligands for a range of biological targets.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. As with other nitriles, it is considered harmful if swallowed, in contact with skin, or if inhaled. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound, while not as extensively studied as some of its isomers, represents a valuable and versatile chemical intermediate. Its synthesis can be achieved through both classical and modern organic chemistry methods, with the Sandmeyer reaction and the dehydration of amides or aldoximes being prominent routes. The unique arrangement of its methyl and nitrile substituents provides a platform for the development of novel compounds, particularly in the field of medicinal chemistry. As the demand for new and effective pharmaceuticals continues to grow, the utility of such specialized building blocks is likely to increase, making a thorough understanding of their synthesis and properties essential for researchers and drug development professionals.

References

  • Sandmeyer Reaction. (n.d.). In ResearchGate. Retrieved from [Link]

  • Berichte der deutschen chemischen Gesellschaft. (n.d.). Retrieved from [Link]

  • Sandmeyer reaction. (2023, October 27). In Wikipedia. [Link]

  • Khupse, N. D., & Anil, A. D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2829-2856. [Link]

  • Justus Liebigs Annalen der Chemie. (n.d.). HathiTrust Digital Library. Retrieved from [Link]

  • Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. (2022). Physical Chemistry Chemical Physics, 24(1), 133-143. [Link]

  • Google Patents. (n.d.). US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.
  • Li, Z., Wang, T., Qi, X., Yang, Q., Gao, L., Zhang, D., ... & Wang, Y. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC advances, 9(31), 17937-17944. [Link]

  • 2,4,6-Trimethylbenzonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US8969335B2 - Benzonitrile derivatives as kinase inhibitors.
  • 2,3-Dimethylbenzonitrile (CAS No: 5724-56-1) API Intermediate Manufacturers. (n.d.). apicule. Retrieved from [Link]

  • Fringuelli, F., Pizzo, F., & Vaccaro, L. (2013). Green synthesis of trimethyl orthoesters by a solventless Pinner reaction. Green Chemistry, 15(7), 1774-1777. [Link]

  • 1,1,1,2,3,4,4,4-Octachloro-2-butene. (n.d.). CAS Common Chemistry. Retrieved from [Link]

  • The origin of fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

  • Zhang, Y., Li, Y., & Li, Y. (2022). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Molecules, 27(19), 6289. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022). Pharmaceuticals, 15(10), 1269. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Chemical Properties of Benzonitrile, 2-methyl- (CAS 529-19-1). (n.d.). Cheméo. Retrieved from [Link]

  • Benzonitrile, 2,4,6-trimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • Pharma API Intermediates. (n.d.). Pharma Noble Chem Ltd. Retrieved from [Link]

  • (PDF) An efficient synthesis of 2,3,5-trimethylbenzoquinone by metal-free oxidation of 1,2,4-trimethylbenzene. (2019). Journal of Chemical Research, 43(11-12), 565-568. [Link]

  • Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl₂ as a New Catalyst. (2014). International Journal of Organic Chemistry, 4(3), 195-200. [Link]

  • Google Patents. (n.d.). US8198460B2 - Process for preparation of letrozole and its intermediates.
  • 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. (2006). Molecules, 11(8), 583-591. [Link]

  • (PDF) Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. (2024). European Journal of Inorganic Chemistry. [Link]

  • Google Patents. (n.d.). EP1389608A1 - Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives.
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Methodological & Application

Application Notes & Protocols: The Synthetic Utility of 2,3,5-Trimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

Introduction: Positioning a Specialty Reagent in Organic Synthesis

In the vast landscape of aromatic building blocks, the utility of a reagent is often dictated by its substitution pattern, which governs steric accessibility, electronic properties, and ultimately, its synthetic potential. While isomers such as 2,4,6- and 2,4,5-trimethylbenzonitrile have been more extensively characterized, 2,3,5-Trimethylbenzonitrile emerges as a specialty intermediate with unique structural attributes. The asymmetric arrangement of its methyl groups offers a distinct steric and electronic environment, providing a valuable platform for the synthesis of complex molecules where precise substituent placement is paramount.

This guide provides a comprehensive overview of the synthesis and potential applications of this compound. We will first establish a robust synthetic pathway to access this compound, followed by detailed protocols for its key transformations into other valuable chemical entities, such as carboxylic acids and amines. The causality behind experimental choices is elucidated to empower researchers with the foundational knowledge required for procedural modifications and troubleshooting.

Part 1: Synthesis of this compound via the Sandmeyer Reaction

Direct synthetic routes to this compound are not widely reported. Therefore, a logical and highly adaptable approach is the conversion of its corresponding aniline, 2,3,5-trimethylaniline, via the classic Sandmeyer reaction. This pathway is reliable and offers a high degree of functional group tolerance.[1][2] The overall workflow involves the diazotization of the primary amine followed by a copper(I) cyanide-mediated displacement of the diazonium group.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Diazotization cluster_2 Step 3: Sandmeyer Cyanation Aniline_Precursor 2,3,5-Trimethylaniline Diazonium 2,3,5-Trimethylbenzene- diazonium Chloride Aniline_Precursor->Diazonium  NaNO₂, HCl (aq)  0-5 °C Target This compound Diazonium->Target  CuCN  Heat

Caption: Synthetic workflow for this compound.

Protocol 1.1: Synthesis of the Key Precursor, 2,3,5-Trimethylaniline

The foundational starting material, 2,3,5-trimethylaniline, can be prepared from sodium 2,3,5-trimethylbenzene sulfonate via amination with sodium amide in liquid ammonia.[3]

Materials

Reagent CAS No. M.W. ( g/mol ) Amount Moles
Sodium 2,3,5-trimethylbenzene sulfonate N/A 218.23 11.2 g 0.05
Sodium Amide 7782-92-5 39.01 5.2 g 0.13
Liquid Ammonia 7664-41-7 17.03 60 mL -
Diethyl Ether 60-29-7 74.12 As needed -
Petroleum Ether 8032-32-4 - As needed -

| Water (deionized) | 7732-18-5 | 18.02 | 10 mL | - |

Procedure

  • In a 200-mL autoclave, charge anhydrous sodium 2,3,5-trimethylbenzene sulfonate (11.2 g, 0.05 mol) and sodium amide (5.2 g, 0.13 mol).

  • Carefully condense liquid ammonia (60 mL) into the autoclave.

  • Seal the autoclave and heat the reaction mixture to 160 °C for 9 hours. The internal pressure will reach approximately 140 atm.

  • After the reaction period, cool the autoclave to room temperature and carefully vent the ammonia.

  • Add 10 mL of water to the reaction residue for hydrolysis.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and distill off the ether to yield crude 2,3,5-trimethylaniline.

  • Recrystallize the crude product from petroleum ether to obtain pure 2,3,5-trimethylaniline (m.p. 36 °C).[3] The expected yield is approximately 5.3 g (78.8%).

Protocol 1.2: Diazotization and Sandmeyer Cyanation

This two-step, one-pot procedure converts the synthesized aniline into the target benzonitrile.

Causality Note: The diazotization step must be conducted at low temperatures (0-5 °C) because aryl diazonium salts are unstable and can decompose violently at higher temperatures. The copper(I) salt is essential in the Sandmeyer reaction; it facilitates the single-electron transfer mechanism that initiates the displacement of N₂ gas by the cyanide nucleophile.[2]

Materials

Reagent CAS No. M.W. ( g/mol ) Amount Moles
2,3,5-Trimethylaniline 767-77-1 135.21 5.0 g 0.037
Sodium Nitrite (NaNO₂) 7632-00-0 69.00 2.8 g 0.041
Hydrochloric Acid (conc.) 7647-01-0 36.46 10 mL ~0.12
Copper(I) Cyanide (CuCN) 544-92-3 89.56 4.0 g 0.045

| Water (deionized) | 7732-18-5 | 18.02 | As needed | - |

Procedure

  • Diazotization:

    • In a 250-mL beaker, dissolve 2,3,5-trimethylaniline (5.0 g, 0.037 mol) in a mixture of concentrated HCl (10 mL) and water (20 mL).

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (2.8 g, 0.041 mol) in 15 mL of cold water.

    • Add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change. Maintain stirring for an additional 15 minutes after the addition is complete.

  • Sandmeyer Reaction (Cyanation):

    • In a separate 500-mL flask, prepare a solution of copper(I) cyanide (4.0 g, 0.045 mol) in 50 mL of water. Warm the solution gently if needed to aid dissolution, then cool to room temperature.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with continuous stirring. Effervescence (release of N₂ gas) will be observed.

    • After the initial reaction subsides, gently warm the mixture to 50-60 °C for 30 minutes to ensure the reaction goes to completion.

    • Cool the reaction mixture to room temperature. The product will likely separate as an oil or solid.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

    • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Part 2: Core Synthetic Applications of this compound

The true value of this compound lies in the versatility of its nitrile group, which serves as a gateway to several critical functional groups in organic synthesis.

Applications_Workflow cluster_apps Key Transformations Start This compound Acid 2,3,5-Trimethylbenzoic Acid Start->Acid  Base Hydrolysis  (e.g., NaOH, H₂O, Heat) Amine (2,3,5-Trimethylphenyl)- methanamine Start->Amine  Reduction  (e.g., LiAlH₄, THF)

Caption: Key transformations of this compound.

Application 1: Hydrolysis to 2,3,5-Trimethylbenzoic Acid

The conversion of the nitrile to a carboxylic acid is a fundamental and high-yielding transformation. The resulting 2,3,5-trimethylbenzoic acid is a valuable intermediate for the synthesis of esters, amides, and other acid derivatives. Basic hydrolysis is often preferred for its clean reaction profile.[4]

Protocol 2.1: Base-Catalyzed Hydrolysis

Causality Note: A strong base (NaOH) is used to attack the electrophilic carbon of the nitrile. The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed under the same conditions. A significant excess of base and heat are required to drive the second hydrolysis step to completion.[4] Acidification in the final step is crucial to protonate the carboxylate salt and precipitate the neutral carboxylic acid product.

Materials

Reagent CAS No. M.W. ( g/mol ) Amount Moles
This compound (from Protocol 1.2) 145.20 2.0 g 0.0138
Sodium Hydroxide (NaOH) 1310-73-2 40.00 2.2 g 0.055
Water 7732-18-5 18.02 20 mL -

| Hydrochloric Acid (6M) | 7647-01-0 | 36.46 | As needed | - |

Procedure

  • In a 100-mL round-bottom flask equipped with a reflux condenser, combine this compound (2.0 g, 0.0138 mol), sodium hydroxide (2.2 g, 0.055 mol), and water (20 mL).

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by the disappearance of the organic layer and the cessation of ammonia evolution (test with moist pH paper). This typically requires several hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the solution to a beaker and cool in an ice bath.

  • Slowly acidify the solution by adding 6M HCl dropwise with stirring until the pH is ~2. A white precipitate of 2,3,5-trimethylbenzoic acid will form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold deionized water.

  • Dry the product in a vacuum oven to obtain pure 2,3,5-trimethylbenzoic acid.

Application 2: Reduction to (2,3,5-Trimethylphenyl)methanamine

Reduction of the nitrile group provides access to the corresponding primary benzylamine. These amines are highly valuable in medicinal chemistry and materials science as they can be readily functionalized to form amides, sulfonamides, and imines.

Protocol 2.2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Causality Note: LiAlH₄ is a powerful, non-selective reducing agent that readily converts nitriles to primary amines. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The workup procedure involves a careful, sequential addition of water and base (Fieser workup) to safely quench the excess hydride and precipitate the aluminum salts, allowing for easy filtration.

Materials

Reagent CAS No. M.W. ( g/mol ) Amount Moles
This compound (from Protocol 1.2) 145.20 2.0 g 0.0138
Lithium Aluminum Hydride (LiAlH₄) 16853-85-3 37.95 0.8 g 0.021
Anhydrous Tetrahydrofuran (THF) 109-99-9 72.11 50 mL -
Water 7732-18-5 18.02 0.8 mL -

| 15% NaOH (aq) | 1310-73-2 | 40.00 | 0.8 mL | - |

Procedure

  • To a dry 250-mL three-neck flask under a nitrogen atmosphere, add anhydrous THF (50 mL) and LiAlH₄ (0.8 g, 0.021 mol).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (2.0 g, 0.0138 mol) in 20 mL of anhydrous THF.

  • Add the benzonitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture back down to 0 °C.

  • Workup: Quench the reaction by the slow, sequential dropwise addition of:

    • 0.8 mL of water

    • 0.8 mL of 15% aqueous NaOH

    • 2.4 mL of water

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude (2,3,5-trimethylphenyl)methanamine.

  • The product can be further purified by vacuum distillation.

Part 3: Outlook in Drug Development and Agrochemicals

While direct applications of this compound are not extensively documented, its structural motifs are present in bioactive molecules. For instance, 2,3,5-trimethylphenyl methylcarbamate is a known insecticide.[5] The synthetic pathways outlined here provide a clear route to this and other related structures. The 2,3,5-trimethylbenzoic acid and the corresponding benzylamine are versatile precursors for creating libraries of compounds for screening in both pharmaceutical and agrochemical discovery programs. The unique substitution pattern offers a means to explore structure-activity relationships where steric hindrance and electronic effects can be finely tuned.

References

  • PrepChem.com. Synthesis of 2,3,5-trimethyl aniline. Available from: [Link]

  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • Zellner, G., Kneifel, H., & Winter, J. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology, 56(7), 2228–2233. Available from: [Link]

  • PrepChem.com. Synthesis of 2,4,6-trimethylbenzaldehyde. Available from: [Link]

  • Wanfang Data. Study on Synthesis of 2,4,6-trimethylbenzaldehyde. Available from: [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Available from: [Link]

  • Wikipedia. 3,4,5-Trimethoxybenzaldehyde. Available from: [Link]

  • Chem-Station. (2014). Sandmeyer Reaction. Available from: [Link]

  • OrganicChemGuide. 21.03 Sandmeyer Reaction. Available from: [Link]

  • PubChemLite. 2,3,5-trimethylbenzaldehyde (C10H12O). Available from: [Link]

  • YouTube. (2016). Base Hydrolysis of Benzonitrile. Available from: [Link]

  • ResearchGate. (2013). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. Available from: [Link]

  • Google Patents. CN102924252A - Preparation method of 2,4,6-trimethyl benzaldehyde.
  • Google Patents. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
  • Google Patents. CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid.
  • PubChem. 2,4,5-Trimethylbenzonitrile. Available from: [Link]

  • PubChem. 2,4,6-Trimethylbenzonitrile. Available from: [Link]

  • ResearchGate. (2019). An efficient synthesis of 2,3,5-trimethylbenzoquinone by metal-free oxidation of 1,2,4-trimethylbenzene. Available from: [Link]

  • ResearchGate. (2017). Oxidation of 2,3,5-trimethylphenol to 2,3,5-trimethylbenzoquinone with aqueous hydrogen peroxide in the presence of spinel CuCo2O4. Available from: [Link]

  • ResearchGate. Figure S2. Study of hydrolysis of benzonitrile. Available from: [Link]

  • Google Patents. CN102336658A - Production method of 3,5-dimethylbenzoic acid.
  • ResearchGate. (2021). A DFT-assisted mechanism for evolution of the ammoxidation of 2-chlorotoluene (2-CLT) to 2-chlorobenzonitrile (2-CLBN) over alumina-supported V2O5 catalyst prepared by a solution combustion method. Available from: [Link]

  • PubChem. 2,3,5-Trimethylphenyl Methylcarbamate. Available from: [Link]

  • ResearchGate. Extract from the 1,3,5-trimethylbenzene photo-oxidation mechanism... Available from: [Link]

  • ResearchGate. (2015). Ammoxidation of 2- chlorotoluene over V2O5/Al2O3 catalysts: Influence of different promoters. Available from: [Link]

  • NIST. Benzonitrile, 2,4,6-trimethyl-. Available from: [Link]

  • PubChem. 3,4,5-Trimethoxytoluene. Available from: [Link]

  • ResearchGate. Reaction of isolable 2,4,6-trimethylbenzonitrile oxide (1a′) with benzoic acid 2a. Available from: [Link]

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The Synthetic Versatility of 2,3,5-Trimethylbenzonitrile: A Precursor for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development on the utility of 2,3,5-trimethylbenzonitrile as a versatile precursor for the synthesis of novel compounds. By dissecting its unique structural attributes, we explore its reactivity and delineate detailed protocols for its transformation into a variety of valuable intermediates and complex molecules. This document emphasizes the causality behind experimental choices, providing a framework for the rational design of synthetic routes towards new chemical entities.

Introduction: Unveiling the Potential of a Unique Building Block

In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the efficient construction of target molecules. This compound, a polysubstituted aromatic compound, presents a unique combination of reactive sites that can be selectively manipulated to generate a diverse array of derivatives. The presence of a nitrile group and three strategically positioned methyl groups on the benzene ring offers a rich platform for a multitude of chemical transformations.

The nitrile moiety can serve as a precursor to amines, carboxylic acids, and various heterocyclic systems, while the methyl groups are amenable to benzylic functionalization. Furthermore, the aromatic ring itself is a substrate for electrophilic substitution, with the existing substituents dictating the regiochemical outcome. This guide will provide a detailed exploration of these synthetic avenues, complete with actionable protocols and mechanistic insights.

Structural Features and Reactivity Analysis

The reactivity of this compound is governed by the interplay of the electronic effects of its substituents. The three methyl groups are electron-donating, activating the aromatic ring towards electrophilic attack. Conversely, the nitrile group is electron-withdrawing and deactivating. This push-pull electronic nature, combined with steric considerations, dictates the regioselectivity of various reactions and provides opportunities for selective functionalization.

Electrophilic Aromatic Substitution: Navigating Regioselectivity

The directing effects of the substituents on the aromatic ring are crucial in predicting the outcome of electrophilic aromatic substitution (SEAr) reactions. The three activating methyl groups and the deactivating nitrile group collectively influence the position of electrophilic attack. Based on the principles of electrophilic aromatic substitution, the positions ortho and para to the activating methyl groups are electronically favored. However, steric hindrance from the adjacent methyl groups will also play a significant role. The most likely position for substitution is the C6 position, which is ortho to the 2-methyl group and para to the 5-methyl group, and is sterically the most accessible.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionActivating/Deactivating InfluenceSteric HindrancePredicted Reactivity
C4Ortho to 3-Me, Meta to 2- and 5-Me, Meta to CNHighLow
C6Ortho to 5-Me, Para to 2-Me, Meta to 3-Me and CNLowHigh

Synthetic Transformations and Protocols

This section details key synthetic transformations of this compound, providing step-by-step protocols as a guide for laboratory implementation.

Functionalization of the Aromatic Ring

This protocol describes the introduction of a nitro group onto the aromatic ring, a versatile handle for further transformations such as reduction to an amine.

Materials:

  • This compound

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Dichloromethane (DCM)

  • Ice bath

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice and basify with saturated sodium bicarbonate solution until neutral pH is achieved.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-nitro-2,3,5-trimethylbenzonitrile.

Causality: The use of a nitrating mixture at low temperatures is a standard and effective method for the nitration of activated aromatic rings. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction[1]. The regioselectivity is directed to the C6 position due to the combined activating effects of the methyl groups and lower steric hindrance.

Benzylic Functionalization of the Methyl Groups

The methyl groups of this compound can be selectively functionalized, for instance, through radical bromination, to introduce a handle for further modifications.

This protocol details the monobromination of one of the methyl groups using N-bromosuccinimide (NBS).

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Reflux condenser and inert atmosphere setup

Procedure:

  • To a solution of this compound (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN or BPO.

  • Reflux the mixture under an inert atmosphere, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude brominated product, which can be a mixture of isomers.

  • Purify the product by column chromatography or recrystallization.

Causality: Benzylic bromination with NBS proceeds via a free radical mechanism. The radical initiator (AIBN or BPO) initiates the reaction by generating a bromine radical from NBS. This radical then abstracts a hydrogen atom from a benzylic position, forming a resonance-stabilized benzylic radical. The benzylic radical then reacts with Br₂ (formed in low concentrations from the reaction of HBr with NBS) to yield the benzylic bromide. Due to the similar reactivity of the three methyl groups, a mixture of monobrominated products at the 2, 3, and 5-methyl positions is expected.

Transformation of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into other important moieties.

This protocol describes the hydrolysis of the nitrile group to a carboxylic acid under basic conditions.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol/Water mixture

  • Hydrochloric acid (HCl)

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 5-10 eq).

  • Reflux the mixture until the reaction is complete (monitor by TLC, observing the disappearance of the starting material).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidify the aqueous layer with concentrated HCl until a precipitate forms.

  • Collect the precipitated 2,3,5-trimethylbenzoic acid by filtration, wash with cold water, and dry.

Causality: Basic hydrolysis of nitriles proceeds via nucleophilic attack of the hydroxide ion on the electrophilic carbon of the nitrile group. This is a robust and widely used method for the synthesis of carboxylic acids from nitriles.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

Synthetic_Pathways This compound This compound 6-Nitro-2,3,5-trimethylbenzonitrile 6-Nitro-2,3,5-trimethylbenzonitrile This compound->6-Nitro-2,3,5-trimethylbenzonitrile HNO₃, H₂SO₄ Benzylic Bromide Mixture Benzylic Bromide Mixture This compound->Benzylic Bromide Mixture NBS, AIBN 2,3,5-Trimethylbenzoic Acid 2,3,5-Trimethylbenzoic Acid This compound->2,3,5-Trimethylbenzoic Acid NaOH, H₂O/EtOH

Caption: Key synthetic transformations of this compound.

Application in Novel Compound Synthesis: A Forward Look

The derivatives of this compound serve as valuable intermediates for the synthesis of more complex and potentially bioactive molecules. For example:

  • 6-Amino-2,3,5-trimethylbenzonitrile , obtained by the reduction of the corresponding nitro compound, can be a precursor for the synthesis of heterocyclic compounds like quinazolines or benzimidazoles.

  • The benzylic bromides can be used in nucleophilic substitution reactions to introduce a variety of functional groups or in the formation of organometallic reagents for cross-coupling reactions.

  • 2,3,5-Trimethylbenzoic acid can be converted into amides, esters, or serve as a building block in the synthesis of more complex structures.

The following workflow illustrates a potential multi-step synthesis starting from this compound.

Multi_Step_Synthesis cluster_0 Starting Material cluster_1 Functionalization cluster_2 Intermediate Processing cluster_3 Novel Compound Classes Start This compound Nitro Nitration Start->Nitro Bromo Benzylic Bromination Start->Bromo Amine Reduction to Amine Nitro->Amine Coupling Cross-Coupling Bromo->Coupling Heterocycles Bioactive Heterocycles Amine->Heterocycles Functionalized_Aromatics Functionalized Aromatics Coupling->Functionalized_Aromatics

Caption: A potential workflow for the synthesis of novel compounds.

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of a wide range of novel compounds. Its unique substitution pattern allows for selective functionalization of the aromatic ring, the methyl groups, and the nitrile moiety. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable building block in their synthetic endeavors, paving the way for the discovery of new chemical entities with potential applications in drug discovery and materials science.

References

  • Chemistry Steps. Benzylic Bromination. [Link]

  • Google Patents.
  • Google Patents. CN102924252A - Preparation method of 2,4,6-trimethyl benzaldehyde.
  • National Center for Biotechnology Information. Asymmetric transition metal-catalyzed cross-coupling reactions for the construction of tertiary stereocenters. [Link]

  • Chirik Group - Princeton University. Iron and Cobalt Catalysts for Cross Coupling. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

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The Synthetic Versatility of 2,3,5-Trimethylbenzonitrile: A Guide to its Preparation and Core Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and principal reaction mechanisms of 2,3,5-trimethylbenzonitrile, a versatile chemical intermediate. Addressed to researchers, scientists, and professionals in drug development, this document offers detailed, field-proven protocols for the preparation of this compound via the Sandmeyer reaction, followed by comprehensive procedures for its hydrolysis to 2,3,5-trimethylbenzoic acid and its reduction to (2,3,5-trimethylphenyl)methanamine. The causality behind experimental choices, mechanistic elucidation, and practical insights are interwoven to ensure both technical accuracy and applicability.

Introduction

Substituted benzonitriles are a cornerstone in the synthesis of a myriad of organic compounds, ranging from pharmaceuticals and agrochemicals to advanced materials. The nitrile functional group, with its unique electronic properties and reactivity, serves as a valuable precursor for a variety of chemical transformations. Among these, this compound presents a structurally distinct building block, with a substitution pattern that can impart specific steric and electronic characteristics to target molecules. This guide delineates the fundamental reaction pathways involving this compound, providing a robust framework for its utilization in synthetic chemistry.

Part 1: Synthesis of this compound via the Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the transformation of primary anilines into a wide array of functional groups via a diazonium salt intermediate.[1][2] This method is particularly effective for the introduction of a cyano group, a transformation that is often challenging to achieve through direct electrophilic aromatic substitution.[2]

Reaction Principle and Mechanism

The synthesis of this compound from 2,3,5-trimethylaniline proceeds in two key stages:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid (e.g., HCl), to form a diazonium salt. This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.

  • Cyanation: The diazonium salt is then reacted with a copper(I) cyanide solution. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, where copper(I) facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the liberation of nitrogen gas.[2] The aryl radical then reacts with the cyanide anion, and subsequent reoxidation of copper(I) completes the catalytic cycle.

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_cyanation Cyanation Aniline 2,3,5-Trimethylaniline Diazonium 2,3,5-Trimethyldiazonium Salt Aniline->Diazonium NaNO₂, HCl 0-5 °C Diazonium_ion Ar-N₂⁺ Aryl_radical Ar• Diazonium_ion->Aryl_radical Cu(I)CN -N₂ Product This compound Aryl_radical->Product + CN⁻ - e⁻

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Sandmeyer Cyanation of 2,3,5-Trimethylaniline

This protocol is adapted from general procedures for the Sandmeyer reaction and should be performed with appropriate safety precautions, particularly when handling diazonium salts and cyanide reagents.[1]

Materials:

  • 2,3,5-Trimethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

  • Ice

  • Distilled Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Step 1: Diazotization

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1 equivalent of 2,3,5-trimethylaniline in a mixture of concentrated HCl and water.

  • Cool the stirred solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in water and cool it to 0-5 °C.

  • Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in a solution of sodium or potassium cyanide in water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the vigorously stirred cyanide solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

Step 3: Work-up and Purification

  • Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane or diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Parameter Condition Rationale
Temperature (Diazotization) 0-5 °CDiazonium salts are unstable and can decompose at higher temperatures.
Reagent (Cyanation) Copper(I) CyanideActs as a catalyst to facilitate the radical-nucleophilic substitution.[2]
Work-up ExtractionSeparates the organic product from the aqueous reaction mixture and inorganic salts.
Purification Chromatography/DistillationRemoves unreacted starting materials and byproducts to yield the pure nitrile.

Part 2: Hydrolysis of this compound to 2,3,5-Trimethylbenzoic Acid

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This reaction can be performed under either acidic or basic conditions, with the choice of conditions often dictated by the presence of other functional groups in the molecule.[3] For sterically hindered nitriles, such as this compound, forcing conditions may be required to achieve complete conversion.[4]

Reaction Principle and Mechanism (Base-Catalyzed)

Under basic conditions, the hydrolysis of a nitrile proceeds through the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This forms an intermediate iminolate, which is then protonated by water to yield an amide. The amide is then further hydrolyzed to the carboxylate salt, which upon acidification, yields the carboxylic acid.

Hydrolysis_Mechanism Nitrile This compound Amide 2,3,5-Trimethylbenzamide Nitrile->Amide NaOH, H₂O Δ Carboxylate 2,3,5-Trimethylbenzoate Amide->Carboxylate NaOH, H₂O Δ Carboxylic_Acid 2,3,5-Trimethylbenzoic Acid Carboxylate->Carboxylic_Acid H₃O⁺ Reduction_Mechanism Nitrile This compound Imine_anion Intermediate Imine Anion Nitrile->Imine_anion 1. LiAlH₄ Dianion Intermediate Dianion Imine_anion->Dianion 2. LiAlH₄ Amine (2,3,5-Trimethylphenyl)methanamine Dianion->Amine 3. H₂O work-up

Caption: Mechanistic steps in the LiAlH₄ reduction of this compound.

Experimental Protocol: LiAlH₄ Reduction

This reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

  • Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) or a sequential addition of water and NaOH solution for quenching

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether (Et₂O)

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, suspend LiAlH₄ (typically 1.5-2 equivalents) in anhydrous diethyl ether or THF.

  • Dissolve this compound in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄. This is a highly exothermic process and must be done with extreme caution. A common and safe method is the Fieser work-up: slowly and sequentially add water, then a 15% aqueous NaOH solution, and finally more water.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • The product can be purified by distillation under reduced pressure.

Parameter Condition Rationale
Reducing Agent LiAlH₄A powerful hydride donor capable of reducing the nitrile group. [5]
Solvent Anhydrous Ether/THFAprotic solvents that do not react with LiAlH₄.
Quenching Careful addition of H₂O/NaOHSafely neutralizes the highly reactive excess LiAlH₄.
Purification DistillationA suitable method for purifying liquid amines.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its preparation via the Sandmeyer reaction from the corresponding aniline provides a reliable entry point to this compound. Subsequent hydrolysis or reduction of the nitrile functionality opens avenues to the corresponding carboxylic acid and primary amine, respectively. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, with a clear understanding of the underlying chemical principles.

References

  • Arkat USA. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available from: [Link]

  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • ACS Publications. Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Available from: [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

  • Scribd. EXP13 Hydrolysis of Benzonitrile. Available from: [Link]

  • Zeitschrift für Naturforschung. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). Available from: [Link]

  • Lumen Learning. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. Available from: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

  • L.S.College, Muzaffarpur. Sandmeyer reaction. Available from: [Link]

  • JoVE. Video: Nitriles to Amines: LiAlH4 Reduction. Available from: [Link]

  • YouTube. Reduction of nitriles to amines using LiAlH4. Available from: [Link]

  • YouTube. Reduction of nitriles to amines using LiAlH4. Available from: [Link]

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Application Notes and Protocols for the Characterization of 2,3,5-Trimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2,3,5-Trimethylbenzonitrile

This compound is a substituted aromatic nitrile, a class of compounds that serve as pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals. The precise substitution pattern of the methyl groups on the benzene ring, in conjunction with the reactive nitrile functionality, dictates the molecule's physicochemical properties and its suitability for specific downstream applications. Consequently, the unambiguous characterization and purity assessment of this compound are of paramount importance for researchers, scientists, and drug development professionals to ensure the integrity, reproducibility, and safety of their synthetic endeavors.

This comprehensive guide provides a suite of detailed analytical methods for the thorough characterization of this compound. The protocols herein are designed to be robust and adaptable, offering insights into not just the procedural steps but also the underlying scientific principles that govern the selection of each technique and its associated parameters. We will delve into chromatographic and spectroscopic techniques to elucidate the compound's identity, purity, and structural integrity.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile and thermally labile organic compounds. For this compound, a reversed-phase HPLC method is the most appropriate choice, leveraging the hydrophobic interactions between the analyte and the stationary phase. The primary analytical challenge lies in the effective separation of this compound from its structural isomers (e.g., 2,4,6-trimethylbenzonitrile, 3,4,5-trimethylbenzonitrile), as well as any process-related impurities or degradation products.[1]

Causality Behind Experimental Choices:
  • Stationary Phase Selection: A C18 (octadecylsilyl) column is a robust and conventional starting point for the separation of moderately polar compounds like this compound.[1] For enhanced selectivity, particularly in resolving isomers, a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column can be employed. These stationary phases offer alternative retention mechanisms, such as π-π interactions, which can be beneficial for separating aromatic compounds.[1]

  • Mobile Phase Composition: A gradient elution using a mixture of water and a polar organic solvent, such as acetonitrile or methanol, is recommended. Acetonitrile is often preferred due to its lower viscosity and UV transparency. The addition of a small percentage of an acid, like formic acid or phosphoric acid, to the mobile phase can improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.[2]

  • Detector Selection: A UV-Vis detector is ideal for the analysis of this compound, as the aromatic ring exhibits strong chromophoric properties. The detection wavelength should be set at the absorbance maximum of the analyte to ensure high sensitivity.

Experimental Protocol: HPLC Purity Determination

Objective: To determine the purity of a this compound sample and to separate it from potential impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or phosphoric acid)

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B in 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector DAD or UV-Vis at 220 nm
Injection Volume 10 µL

Procedure:

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of a this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.[1]

    • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the 50:50 mobile phase mixture.[1]

    • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample, dissolve, and dilute to 100 mL with the 50:50 mobile phase mixture.[1]

    • Filtration: Filter all solutions through a 0.45 µm nylon syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase mixture) to ensure no carryover or system contamination.

    • Inject the Working Standard Solution to determine the retention time and peak area of the main component.

    • Inject the Sample Solution.

  • Data Analysis:

    • Integrate all peaks in the chromatogram of the Sample Solution.

    • Calculate the purity of the this compound sample using the area percent method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Weigh Reference Standard & Sample P2 Dissolve in Diluent P1->P2 P3 Filter through 0.45 µm Syringe Filter P2->P3 H1 System Equilibration P3->H1 H2 Inject Blank H1->H2 H3 Inject Standard H2->H3 H4 Inject Sample H3->H4 D1 Integrate Chromatogram Peaks H4->D1 D2 Calculate Area Percent Purity D1->D2

Caption: Workflow for HPLC Purity Analysis of this compound.

Volatile Impurity Profiling: Gas Chromatography (GC)

Gas Chromatography (GC) is an essential technique for the analysis of volatile and semi-volatile compounds, making it ideal for assessing the presence of residual solvents or volatile by-products in a this compound sample. When coupled with a Flame Ionization Detector (FID), GC provides excellent quantitative data. For unambiguous identification of unknown impurities, coupling the GC to a Mass Spectrometer (MS) is the preferred approach.

Causality Behind Experimental Choices:
  • Column Selection: A capillary column with a non-polar or mid-polarity stationary phase is suitable for the analysis of substituted benzonitriles. A 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5 or equivalent) is a good general-purpose choice, offering separation based primarily on boiling point with some selectivity for aromatic compounds.[3] For better separation of isomers, a more polar column, such as one with a 50% phenyl polysiloxane phase, could be beneficial.[3]

  • Injection Mode: A split injection is typically used for purity analysis to avoid overloading the column and to ensure sharp peaks. The split ratio can be adjusted depending on the sample concentration.

  • Temperature Programming: A temperature gradient is crucial for eluting a range of compounds with different boiling points in a reasonable time frame while maintaining good resolution. The initial temperature should be low enough to trap volatile components at the head of the column, followed by a ramp to a final temperature that is sufficient to elute the main component and any less volatile impurities.

  • Detector: An FID is a robust, universal detector for organic compounds and is suitable for quantitative analysis.[4] A Mass Spectrometer (MS) provides structural information, allowing for the identification of unknown peaks by comparing their mass spectra to library databases.[5]

Experimental Protocol: GC-FID/MS Analysis

Objective: To identify and quantify volatile impurities in a this compound sample.

Instrumentation:

  • Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and/or a mass spectrometer (MS).

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., dichloromethane or acetone)

  • Autosampler vials with septa

Chromatographic Conditions:

ParameterRecommended Conditions
Column 5% Phenyl-95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temp. 250 °C
Injection Mode Split, 50:1 ratio
Oven Program Initial temp 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Detector Temp. FID: 300 °C; MS Transfer Line: 280 °C
MS Parameters Ion Source: 230 °C; Electron Ionization (EI) at 70 eV; Mass Range: 40-400 amu

Procedure:

  • Sample Preparation:

    • Prepare a solution of the this compound sample in a suitable solvent (e.g., 10 mg/mL in acetone).

    • Transfer the solution to an autosampler vial.

  • Analysis:

    • Inject the sample into the GC system.

    • Acquire the chromatogram and, if using MS, the mass spectra of the separated components.

  • Data Analysis:

    • Identification: For GC-MS, identify the main peak and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantification: For GC-FID, calculate the relative percentage of each impurity by area normalization, assuming a similar response factor for structurally related compounds. For more accurate quantification, a calibration curve with certified standards should be prepared.

Structural Elucidation: Spectroscopic Methods

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Infrared (IR) spectroscopy identifies the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy - The "Why":

  • The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. For this compound, we expect to see signals for the aromatic protons and the methyl group protons. The chemical shifts, integration values, and splitting patterns will confirm the substitution pattern on the benzene ring.

¹³C NMR Spectroscopy - The "Why":

  • The ¹³C NMR spectrum shows the number of non-equivalent carbon atoms in the molecule. This is particularly useful for confirming the number and position of the methyl substituents and identifying the characteristic chemical shift of the nitrile carbon.

Expected Spectral Features for this compound:

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~7.0-7.5Singlets2 Aromatic Protons (H-4 and H-6)
~2.2-2.5Singlets3 Methyl Groups (at C-2, C-3, and C-5)
¹³C ~130-140SingletsQuaternary Aromatic Carbons (C-2, C-3, C-5)
~125-135DoubletsAromatic CH Carbons (C-4, C-6)
~115-120SingletNitrile Carbon (C≡N)
~110-120SingletQuaternary Aromatic Carbon (C-1)
~15-25QuartetsMethyl Carbons (-CH₃)

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[6]

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.[7]

The "Why": The key diagnostic feature in the IR spectrum of this compound will be the characteristic stretching vibration of the nitrile group (C≡N). The presence and position of this band provide strong evidence for the nitrile functionality. Other characteristic bands will correspond to the aromatic C-H and C=C stretching vibrations, as well as the C-H bending vibrations of the methyl groups.

Expected IR Absorption Bands:

Functional GroupExpected Absorption Frequency (cm⁻¹)
C≡N (Nitrile) stretch2220 - 2240
C-H (Aromatic) stretch3000 - 3100
C=C (Aromatic) stretch1450 - 1600
C-H (Alkyl) stretch2850 - 3000

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most convenient method. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000 to 400 cm⁻¹.[7]

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups in this compound.

Analytical_Strategy cluster_Purity Purity & Impurity Profile cluster_Structure Structural Confirmation Compound This compound Sample HPLC HPLC (Purity, Isomers) Compound->HPLC GC GC-FID/MS (Volatile Impurities) Compound->GC NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR FT-IR Spectroscopy (Functional Groups) Compound->IR Result Comprehensive Characterization Report (Identity, Purity, Structure) HPLC->Result GC->Result NMR->Result IR->Result

Caption: A comprehensive analytical strategy for the characterization of this compound.

Summary and Conclusion

The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently determine the purity, identify potential impurities, and confirm the structural integrity of this important chemical intermediate. The causal explanations provided for the experimental choices are intended to empower the analyst to not only follow the protocols but also to adapt and troubleshoot them as needed, ensuring the generation of high-quality, reliable analytical data. This multi-faceted approach is critical for maintaining the standards of scientific integrity and for the successful progression of research and development projects.

References

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  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Available at: [Link]

  • ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... Available at: [Link]

  • Applied Chemical Engineering. (2024). Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate. Available at: [Link]

  • ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

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  • EPA. (2017). 1.0 Introduction Persons unfamiliar with basic elements of FTIR spectroscopy should not attempt to use this method. This method. Available at: [Link]

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  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • ACS Publications. (n.d.). The Preparation of Nitriles. Available at: [Link]

  • SpectraBase. (n.d.). Benzonitrile - Optional[FTIR] - Spectrum. Available at: [Link]

  • Chemistry Steps. (n.d.). Preparation of Nitriles. Available at: [Link]

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  • Agilent. (n.d.). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Available at: [Link]

  • Chemistry LibreTexts. (2023). Preparation of Nitriles. Available at: [Link]

  • PubMed. (2016). Gas chromatography electrospray ionization mass spectrometry analysis of trimethylsilyl derivatives. Available at: [Link]

  • JoVE. (2023). Video: Preparation of Nitriles. Available at: [Link]

  • Clariant Analytical Sciences. (n.d.). Quantitative Analysis. Available at: [Link]

  • Shimadzu Latin America. (n.d.). Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Available at: [Link]

  • ResearchGate. (n.d.). Use of chemical ionization for GC–MS metabolite profiling. Available at: [Link]

  • ResearchGate. (n.d.). GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Available at: [Link]

  • Journal of King Saud University - Science. (n.d.). Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. Available at: [Link]

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  • ResearchGate. (2023). (PDF) HPLC method development using a mixed-mode column for following 68Ga-radiolabeling. Available at: [Link]

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experimental protocol for the synthesis of 2,3,5-Trimethylbenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive exploration of the synthetic routes to 2,3,5-trimethylbenzonitrile and its derivatives, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings and practical considerations for three primary synthetic strategies: the classic Sandmeyer reaction, modern palladium-catalyzed cyanation, and efficient one-pot synthesis from the corresponding aldehyde. Each protocol is presented with the clarity and detail required for successful laboratory implementation, supported by comparative data and mechanistic insights to empower rational experimental design.

Introduction: The Significance of Substituted Benzonitriles

Substituted benzonitriles are a pivotal class of compounds in organic synthesis, serving as versatile intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. The nitrile functional group is a valuable precursor to a wide array of other functionalities, including amines, carboxylic acids, amides, and tetrazoles. The this compound scaffold, with its specific substitution pattern, presents unique steric and electronic properties that can be leveraged in the design of novel molecular entities. This guide provides a robust framework for the reliable synthesis of these valuable compounds.

Comparative Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and considerations. The choice of method will often depend on the availability of starting materials, desired scale, and tolerance for specific reagents.

Synthetic Route Starting Material Key Reagents General Yield Range Key Advantages Potential Challenges
Sandmeyer Reaction 2,3,5-TrimethylanilineNaNO₂, H⁺, CuCN60-80%Reliable, well-established, uses readily available starting materials.Use of toxic cyanide salts, potential for diazonium salt instability.[1]
Palladium-Catalyzed Cyanation 1-Bromo-2,3,5-trimethylbenzenePd catalyst, ligand, cyanide source (e.g., K₄[Fe(CN)₆], Zn(CN)₂)70-95%High yields, excellent functional group tolerance, milder conditions.[2][3]Catalyst cost and sensitivity, optimization of ligands and conditions may be required.
Synthesis from Aldehyde 2,3,5-TrimethylbenzaldehydeNH₂OH·HCl, dehydrating agent80-95%High yields, one-pot procedures are common, avoids highly toxic cyanides.[4][5]Availability of the starting aldehyde, optimization of the dehydration step.

Protocol 1: The Sandmeyer Reaction of 2,3,5-Trimethylaniline

The Sandmeyer reaction is a venerable and dependable method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate.[6][7] This two-step process first involves the diazotization of a primary arylamine, followed by displacement of the diazonium group with cyanide, catalyzed by a copper(I) salt.[8]

Reaction Workflow

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation Amine 2,3,5-Trimethylaniline Diazonium 2,3,5-Trimethylbenzenediazonium Salt Amine->Diazonium  NaNO₂, HCl, 0-5 °C   Nitrile This compound Diazonium->Nitrile  CuCN, heat  

Caption: Workflow for the Sandmeyer synthesis of this compound.

Mechanistic Insight

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[9] The copper(I) catalyst is crucial, initiating a single-electron transfer to the diazonium salt. This results in the formation of an aryl radical with the loss of nitrogen gas. The aryl radical then reacts with the copper(II) cyanide species to yield the final benzonitrile product and regenerate the copper(I) catalyst. The low temperature required for the diazotization step is critical to prevent the premature decomposition of the unstable diazonium salt.

Detailed Experimental Protocol

Materials:

  • 2,3,5-Trimethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) (optional, to prepare CuCN solution)

  • Ice

  • Toluene or other suitable organic solvent

  • Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

Part A: Diazotization of 2,3,5-Trimethylaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 2,3,5-trimethylaniline (1 equivalent).

  • Add a mixture of concentrated hydrochloric acid (3 equivalents) and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. A fine slurry of the amine hydrochloride should form.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

  • Add the sodium nitrite solution dropwise to the stirred amine hydrochloride slurry, ensuring the temperature is maintained below 5 °C. The addition should take approximately 30-45 minutes.

  • After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The presence of excess nitrous acid can be confirmed with starch-iodide paper (turns blue).

Part B: Cyanation

  • In a separate large flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in a solution of sodium cyanide (2.4 equivalents) in water. Cool this solution to 0-5 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) cyanide solution. Foaming and gas evolution (N₂) will occur. Control the rate of addition to maintain the temperature below 10 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour, or until the evolution of nitrogen ceases.

  • Cool the reaction mixture to room temperature and extract the product with toluene or another suitable organic solvent.

  • Wash the combined organic extracts with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Cyanation of 1-Bromo-2,3,5-trimethylbenzene

Modern cross-coupling chemistry offers a powerful and often milder alternative to classical methods. Palladium-catalyzed cyanation of aryl halides has become a method of choice due to its high yields, broad functional group tolerance, and the use of less acutely toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]).[3][10][11]

Reaction Workflow

Palladium_Cyanation_Workflow ArylHalide 1-Bromo-2,3,5-trimethylbenzene Product This compound ArylHalide->Product CyanideSource K₄[Fe(CN)₆] CyanideSource->Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., XPhos) Catalyst->Product

Caption: Workflow for the palladium-catalyzed cyanation of 1-bromo-2,3,5-trimethylbenzene.

Mechanistic Insight

The catalytic cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.

  • Transmetalation: The cyanide group is transferred from the cyanide source (e.g., from the [Fe(CN)₆]⁴⁻ complex) to the palladium center.

  • Reductive Elimination: The aryl group and the cyanide group couple and are eliminated from the palladium center, affording the benzonitrile product and regenerating the Pd(0) catalyst.

The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle, especially with sterically hindered substrates. Bulky, electron-rich phosphine ligands are often effective.[2]

Detailed Experimental Protocol

Materials:

  • 1-Bromo-2,3,5-trimethylbenzene

  • Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other suitable phosphine ligand

  • Sodium Carbonate (Na₂CO₃) or another suitable base

  • Anhydrous, degassed solvent (e.g., DMAc, NMP, or dioxane/water mixture)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry Schlenk flask or reaction vial, add 1-bromo-2,3,5-trimethylbenzene (1 equivalent), potassium ferrocyanide trihydrate (0.5-0.6 equivalents), palladium(II) acetate (1-5 mol%), the phosphine ligand (2-10 mol%), and sodium carbonate (2 equivalents).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture with vigorous stirring at 100-140 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or vacuum distillation to afford this compound.

Protocol 3: One-Pot Synthesis from 2,3,5-Trimethylbenzaldehyde

The conversion of aldehydes to nitriles via an intermediate aldoxime is a highly efficient and atom-economical route.[12] This transformation can often be performed in a one-pot fashion, where the aldoxime is formed in situ and subsequently dehydrated without isolation. Various dehydrating agents and catalysts can be employed, offering a range of conditions from mild to more forcing.[4][5][13]

Reaction Workflow

Aldehyde_to_Nitrile_Workflow Aldehyde 2,3,5-Trimethylbenzaldehyde Oxime 2,3,5-Trimethylbenzaldehyde Oxime (in situ) Aldehyde->Oxime Hydroxylamine NH₂OH·HCl Hydroxylamine->Oxime Nitrile This compound Oxime->Nitrile  Dehydrating agent, heat  

Sources

Application Notes and Protocols: The Emerging Potential of the 2,3,5-Trimethylphenyl Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct applications of 2,3,5-trimethylbenzonitrile in medicinal chemistry are not extensively documented in current literature, the 2,3,5-trimethylphenyl moiety represents a unique and potentially underexplored scaffold for the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic accessibility of this structural motif and explores its potential applications in drug discovery. By examining the roles of related trimethyl-substituted aromatic compounds and the principles of bioisosterism, we present a forward-looking perspective on how the 2,3,5-trimethylphenyl group, particularly when functionalized with a versatile nitrile handle, can be leveraged in the development of new bioactive molecules. This document serves as a foundational resource for researchers seeking to explore novel chemical space in medicinal chemistry.

Introduction: The Untapped Potential of Asymmetrically Substituted Scaffolds

In the vast landscape of medicinal chemistry, the exploration of novel chemical scaffolds is a primary driver of innovation. While certain substitution patterns on aromatic rings are prevalent in marketed drugs, asymmetrically substituted motifs, such as the 2,3,5-trimethylphenyl group, remain a frontier with significant untapped potential. The nitrile functionality is a valuable polar group and a versatile synthetic handle in drug design. This application note will delve into the prospective applications of this compound, not as a compound with a history of established use, but as a gateway to a novel class of compounds for therapeutic exploration.

The strategic placement of three methyl groups on the phenyl ring in a 1,2,4-arrangement (as in this compound) creates a unique electronic and steric environment. This can influence a molecule's binding affinity to biological targets, its metabolic stability, and its pharmacokinetic profile. The nitrile group further enhances its utility, serving as a key reactive center for the synthesis of a diverse range of derivatives.

The 2,3,5-Trimethylphenyl Moiety as a Bioisostere

Bioisosterism is a cornerstone of modern drug design, involving the substitution of a part of a molecule with a chemically different group that produces a similar biological response.[1][2] The 2,3,5-trimethylphenyl group can be considered as a bioisostere for other polysubstituted phenyl rings. This strategic replacement can lead to improved potency, selectivity, and pharmacokinetic properties.

Key Considerations for Bioisosteric Replacement:

  • Steric Profile: The asymmetric arrangement of the methyl groups provides a distinct three-dimensional shape that can be exploited to probe the topology of binding pockets.

  • Lipophilicity: The three methyl groups contribute to the lipophilicity of the molecule, which can be modulated to optimize cell permeability and reduce metabolic degradation.

  • Electronic Effects: The electron-donating nature of the methyl groups influences the electron density of the aromatic ring, which can affect its interaction with biological targets.

Synthetic Accessibility and Key Transformations of the Nitrile Group

The utility of this compound as a building block is intrinsically linked to its synthesis and the subsequent chemical transformations of the nitrile group. While a specific, high-yield synthesis for this compound is not prominently featured in the literature, general methods for the synthesis of substituted benzonitriles can be applied.

A plausible synthetic route could start from the commercially available 2,3,5-trimethylaniline.[3][4] The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a reliable method to convert the amino group of 2,3,5-trimethylaniline into a nitrile.

Protocol 1: Hypothetical Synthesis of this compound via Sandmeyer Reaction

Objective: To convert 2,3,5-trimethylaniline to this compound.

Materials:

  • 2,3,5-Trimethylaniline

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Toluene

  • Diatomaceous earth

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a flask equipped with a stirrer and cooled in an ice-salt bath, add 2,3,5-trimethylaniline to a solution of concentrated HCl in water.

    • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

    • Warm the cyanide solution to approximately 60-70 °C.

    • Slowly add the cold diazonium salt solution to the warm cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

    • After the addition is complete, heat the mixture on a steam bath for about 30 minutes.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with toluene.

    • Wash the organic layer with water, then with a dilute sodium bicarbonate solution, and finally with water again.

    • Dry the toluene extract over anhydrous magnesium sulfate.

    • Filter the solution and remove the toluene by distillation.

    • The crude this compound can be purified by vacuum distillation or recrystallization.

The nitrile group of this compound is a versatile functional group that can be converted into a variety of other functionalities, making it a valuable intermediate in the synthesis of compound libraries for drug screening.

Key Transformations of the Nitrile Group:
  • Reduction to Amines: The nitrile can be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), providing a key building block for the synthesis of amides, sulfonamides, and other amine derivatives.

  • Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile yields the corresponding 2,3,5-trimethylbenzoic acid.[5][6][7] Carboxylic acids are important functional groups in many drugs.

  • Formation of Tetrazoles: The [2+3] cycloaddition of the nitrile with an azide (e.g., sodium azide) in the presence of a Lewis acid is a common method for the synthesis of tetrazoles. Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry.[2]

  • Pinner Reaction: The reaction of the nitrile with an alcohol in the presence of an acid catalyst (Pinner reaction) yields an imino ether, which can be further hydrolyzed to an ester.[8]

Potential Therapeutic Applications: A Forward Look

Given the lack of direct evidence, the potential therapeutic applications of this compound derivatives can be extrapolated from the known activities of other trimethyl-substituted aromatic compounds and the general utility of the benzonitrile scaffold.

  • Anticancer Agents: The unique substitution pattern could be explored in the design of kinase inhibitors or compounds that disrupt protein-protein interactions.

  • Antimicrobial Agents: The lipophilic nature of the trimethylphenyl group might be beneficial for penetrating bacterial cell membranes.

  • CNS-Active Agents: The lipophilicity could also facilitate blood-brain barrier penetration, making this scaffold interesting for the development of drugs targeting the central nervous system.

Data Presentation

As there is no specific biological data for this compound derivatives, a comparative table of the physicochemical properties of related isomers can be illustrative of how substitution patterns affect molecular properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (calculated)
This compoundC₁₀H₁₁N145.20~2.7
2,4,6-TrimethylbenzonitrileC₁₀H₁₁N145.202.7[9]
2,3,5-TrimethylanilineC₉H₁₃N135.212.3[4]
2,3,5-Trimethylbenzoic acidC₁₀H₁₂O₂164.202.5[6]

Visualization of Synthetic Pathways

A potential synthetic workflow starting from this compound to generate a library of diverse compounds for screening is depicted below.

G A This compound B Reduction (e.g., LiAlH₄, H₂/Pd) A->B D Hydrolysis (H⁺ or OH⁻) A->D F [2+3] Cycloaddition (NaN₃, Lewis Acid) A->F H Pinner Reaction (ROH, HCl) A->H C 2,3,5-Trimethylbenzylamine B->C E 2,3,5-Trimethylbenzoic Acid D->E G 5-(2,3,5-Trimethylphenyl)tetrazole F->G I 2,3,5-Trimethylbenzimidate H->I

Caption: Synthetic pathways from this compound.

Conclusion and Future Directions

While this compound has not yet emerged as a prominent building block in medicinal chemistry, its unique structural features and the versatility of the nitrile group suggest that it holds considerable potential for the future of drug discovery. The exploration of this and other asymmetrically substituted scaffolds could unveil novel bioactive molecules with improved therapeutic profiles. This application note serves as a call to action for medicinal chemists to investigate this underexplored area of chemical space. Future research should focus on developing efficient and scalable syntheses of this compound and on the systematic synthesis and biological evaluation of its derivatives.

References

  • Biosynth. 2,3,5-trimethylaniline | 767-77-1.

  • Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. J Med Chem.

  • Chemistry LibreTexts. 1.6: Drug Modifications to Improve Stability.

  • Bioisosteres in Drug Design – “Escape from Flatland”. (2023).

  • St-Denis, T. G., et al. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Med Chem. 2021;12(4):593-604.

  • PubChem. 2,3,5-Trimethylaniline.

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  • Tafi, A., et al. Green Chemistry. RSC. 2013;15:4384-4390.

  • Guidechem. Benzoic acid,2,3,5-trimethyl- 2437-66-3 wiki.

  • PubChemLite. 2,3,5-trimethylbenzoic acid (C10H12O2).

  • ResearchGate. Reaction of isolable 2,4,6-trimethylbenzonitrile oxide (1a′) with benzoic acid 2a.

  • ECHEMI. 2,3,5-Trimethylbenzoic acid.

  • BLD Pharm. 2,3,5-Trimethylaniline.

  • ChemScene. 2,3,5-Trimethylaniline.

  • ResearchGate. Computational investigation of the cycloaddition reaction mechanism of 2,4,6-trimethyl-3,5-dichlorobenzonitrile N-oxide with arylacetylenes: insights from density functional theory and molecular docking.

  • Wikipedia. 2,4,6-Trimethylaniline.

  • Smolecule. Buy 2,3,6-Trimethylbenzoic acid | 2535-06-0.

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  • PubChem. 2,4,6-Trimethylbenzonitrile.

  • ResearchGate. An efficient synthesis of 2,3,5-trimethylbenzoquinone by metal-free oxidation of 1,2,4-trimethylbenzene.

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Application Notes and Protocols: 2,3,5-Trimethylbenzonitrile as a Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2,3,5-trimethylbenzonitrile as a foundational building block for the synthesis of advanced functional materials. We delve into the synthesis of two distinct classes of polymers: porous Covalent Triazine Frameworks (CTFs) and functional polyesters. This guide offers detailed, step-by-step protocols, explains the scientific rationale behind experimental choices, and outlines the necessary characterization techniques to validate the synthesized materials.

Part 1: Introduction to this compound

This compound is an aromatic compound featuring a nitrile group and three methyl substituents on the benzene ring. This unique arrangement of functional groups makes it a highly versatile precursor for the synthesis of complex macromolecular structures. The nitrile group can undergo cyclotrimerization to form robust, nitrogen-rich triazine rings, which are the basis for Covalent Triazine Frameworks (CTFs). Concurrently, the methyl groups can be chemically modified, for instance, through oxidation to carboxylic acids, thereby opening pathways to other classes of polymers such as polyesters and polyamides. This dual reactivity allows for the creation of a diverse range of materials with tunable properties.

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₀H₁₁N
Molecular Weight 145.20 g/mol
Appearance Off-white to yellow crystalline solid
Melting Point 57-61 °C
Boiling Point ~245 °C
Solubility Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Toluene)

Part 2: Synthesis of Porous Covalent Triazine Frameworks (CTFs)

Covalent Triazine Frameworks are a class of porous organic polymers (POPs) known for their high thermal and chemical stability, permanent porosity, and nitrogen-rich frameworks.[1][2] These properties make them promising materials for applications in gas storage and separation, catalysis, and environmental remediation.[1] The synthesis of CTFs from this compound proceeds via the cyclotrimerization of the nitrile groups.

Experimental Workflow: CTF Synthesis

Below is a diagram illustrating the workflow for the synthesis and characterization of a CTF derived from this compound.

CTF Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A This compound + ZnCl₂ B Mixing & Grinding A->B C Sealed Ampoule B->C D Ionothermal Reaction (400-600°C) C->D E Cooling & Grinding D->E F Washing with HCl (aq) E->F G Washing with H₂O & Solvents F->G H Soxhlet Extraction G->H I Drying in Vacuum Oven H->I J FTIR Spectroscopy I->J K Solid-State ¹³C NMR I->K L TGA I->L M BET Surface Area Analysis I->M N SEM/TEM I->N

Caption: Workflow for the synthesis and characterization of a CTF.

Protocol 1: Ionothermal Synthesis of a this compound-Based CTF

This protocol is adapted from established procedures for the synthesis of CTFs from aromatic nitriles under ionothermal conditions.[1][2]

Materials:

  • This compound

  • Zinc Chloride (ZnCl₂), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Tetrahydrofuran (THF)

  • Methanol

  • Acetone

  • Quartz ampoule

  • Tube furnace

  • Soxhlet extraction apparatus

Procedure:

  • Preparation: In a glovebox, thoroughly mix this compound and anhydrous ZnCl₂ in a 1:10 molar ratio in an agate mortar.

  • Sealing: Transfer the homogenized powder into a quartz ampoule. Evacuate the ampoule to a pressure below 0.1 Pa and seal it using a high-temperature torch.

  • Polymerization: Place the sealed ampoule in a tube furnace. Heat the ampoule to 400°C at a rate of 5°C/min and hold for 24 hours. Subsequently, increase the temperature to 600°C at a rate of 5°C/min and hold for another 24 hours.

  • Work-up: After cooling to room temperature, carefully break the ampoule and grind the resulting black solid into a fine powder.

  • Purification:

    • Wash the powder with 2 M aqueous HCl (3 x 100 mL) to remove the ZnCl₂ template.

    • Wash with deionized water until the filtrate is neutral.

    • Wash sequentially with methanol (3 x 50 mL), THF (3 x 50 mL), and acetone (3 x 50 mL).

    • Perform Soxhlet extraction with THF for 48 hours to remove any unreacted monomer and oligomers.

  • Drying: Dry the purified CTF powder in a vacuum oven at 120°C for 24 hours.

Part 3: Synthesis of Functional Polyesters

By functionalizing the methyl groups of this compound, it can be converted into a monomer suitable for condensation polymerization. A key strategy is the oxidation of the methyl groups to carboxylic acids, creating a tricarboxylic acid monomer.

Reaction Pathway: Monomer Functionalization and Polymerization

The following diagram illustrates the two-step process of monomer synthesis followed by polyester formation.

Polyester Synthesis Pathway A This compound B Oxidation (e.g., KMnO₄) A->B C 5-Cyano-1,2,4- benzenetricarboxylic acid B->C E Esterification (Acid Catalyst, Heat) C->E D Diol Monomer (e.g., Ethylene Glycol) D->E F Functional Polyester E->F

Caption: Pathway for polyester synthesis from this compound.

Protocol 2: Synthesis of 5-Cyano-1,2,4-benzenetricarboxylic acid

This protocol is based on standard methods for the oxidation of methyl groups on aromatic rings.

Materials:

  • This compound

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a 1 M NaOH solution.

  • Oxidation: Slowly add an excess of KMnO₄ to the solution while stirring. Heat the mixture to reflux for 12 hours. The purple color of the permanganate should disappear, and a brown precipitate of MnO₂ will form.

  • Work-up: Cool the reaction mixture to room temperature and filter off the MnO₂.

  • Acidification: Cool the filtrate in an ice bath and acidify with concentrated HCl until no more precipitate forms.

  • Isolation: Collect the white precipitate of 5-cyano-1,2,4-benzenetricarboxylic acid by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.

Protocol 3: Synthesis of a Functional Polyester

This protocol describes a typical polycondensation reaction to form a polyester.

Materials:

  • 5-Cyano-1,2,4-benzenetricarboxylic acid

  • Ethylene Glycol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

Procedure:

  • Reaction Setup: In a three-neck flask equipped with a Dean-Stark trap, a condenser, and a mechanical stirrer, combine equimolar amounts of 5-cyano-1,2,4-benzenetricarboxylic acid and ethylene glycol. Add a catalytic amount of p-toluenesulfonic acid and toluene as the solvent.

  • Polymerization: Heat the mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

  • Isolation: Cool the reaction mixture and precipitate the polymer by pouring it into a large volume of methanol.

  • Purification: Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 60°C.

Part 4: Characterization of Functional Materials

Thorough characterization is essential to confirm the structure, properties, and purity of the synthesized materials.

TechniquePurposeExpected Results for CTFExpected Results for Polyester
FTIR Spectroscopy To identify functional groups and confirm reaction completion.Disappearance of the nitrile peak (~2230 cm⁻¹) and appearance of triazine ring vibrations (~1350 and 1500 cm⁻¹).[2]Disappearance of the broad O-H stretch of the carboxylic acid and appearance of a strong C=O ester stretch (~1720 cm⁻¹).
Solid-State ¹³C NMR To probe the carbon environment and confirm the polymer structure.Signals corresponding to the aromatic carbons and the triazine ring carbons.Signals for the aromatic ring, the nitrile carbon, the ester carbonyl carbon, and the ethylene glycol carbons.
Thermogravimetric Analysis (TGA) To assess thermal stability.High thermal stability, with decomposition temperature typically >400°C in an inert atmosphere.[3]Decomposition profile characteristic of polyesters, allowing for determination of thermal stability.[4]
BET Surface Area Analysis To determine the porosity and specific surface area of the material.High surface area, indicative of a porous structure. The isotherm shape will indicate the type of porosity (microporous, mesoporous).[5][6][7]Low to negligible surface area, as polyesters are typically non-porous.
Scanning/Transmission Electron Microscopy (SEM/TEM) To visualize the morphology of the material.Can reveal the particle size, shape, and porous nature of the CTF.[3]Provides information on the surface morphology of the polyester film or powder.

Part 5: Potential Applications

The functional materials derived from this compound have a wide range of potential applications owing to their distinct properties.

  • Covalent Triazine Frameworks (CTFs):

    • Gas Storage and Separation: The high porosity and nitrogen-rich framework make these CTFs suitable for the selective adsorption of CO₂ over other gases like N₂ or CH₄.[2]

    • Heterogeneous Catalysis: The triazine units can act as catalytic sites or as supports for metal nanoparticles.

    • Environmental Remediation: The porous structure can be utilized for the adsorption of pollutants from water.

  • Functional Polyesters:

    • Drug Delivery: The polymer backbone can be further functionalized for the controlled release of therapeutic agents.

    • Advanced Coatings: The nitrile groups can be modified to tune the surface properties of coatings.

    • High-Performance Materials: The rigid aromatic core can impart high thermal stability and mechanical strength to the polyester.

References

  • Brunauer, S., Emmett, P. H., & Teller, E. (1938). Adsorption of Gases in Multimolecular Layers. Journal of the American Chemical Society, 60(2), 309–319. [Link]

  • BET - Porosimetry/Surface Area (Brunauer-Emmett-Teller). (n.d.). Matmatch. [Link]

  • Advanced Characterization Of Porous Materials Using A BET Adsorption Analyzer: Principles And Applications. (n.d.). BSD Instrument. [Link]

  • Jena, S., et al. (2019). Synthesis and Characterization of Covalent Triazine Framework CTF-1@Polysulfone Mixed Matrix Membranes and Their Gas Separation Studies. Frontiers in Chemistry, 7, 693. [Link]

  • Rau, D., et al. (2022). Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation. Polymers, 14(15), 3192. [Link]

  • Porous organic polymers (POPs)—Synthesis, Design, Structural Characterization and Application. (n.d.). MDPI. [Link]

  • Surface Area and Porosity by BET. (n.d.). Microanalysis Australia. [Link]

  • Covalent Triazine Frameworks Based on the First Pseudo-Octahedral Hexanitrile Monomer via Nitrile Trimerization: Synthesis, Porosity, and CO2 Gas Sorption Properties. (2019). Polymers, 11(8), 1326. [Link]

  • Porous organic polymers. (n.d.). Shodhganga. [Link]

  • Microporous Organic Polymers: Synthesis, Characterization, and Applications. (2019). Polymers, 11(5), 874. [Link]

  • Synthesis and Characterization of Covalent Triazine Framework CTF-1@Polysulfone Mixed Matrix Membranes and Their Gas Separation Studies. (2019). Frontiers in Chemistry, 7, 693. [Link]

  • Advances in porous organic polymers: syntheses, structures, and diverse applications. (2021). RSC Advances, 11(60), 38042-38067. [Link]

  • Porous organic polymers for Li-chemistry-based batteries: functionalities and characterization studies. (2022). Chemical Society Reviews, 51(7), 2715-2765. [Link]

  • Development of Covalent Triazine Frameworks as Heterogeneous Catalytic Supports. (2019). Polymers, 11(8), 1326. [Link]

  • FTIR spectra shown of NBR gloves particles analyzed. (n.d.). ResearchGate. [Link]

  • Application of ATR-FTIR spectroscopy to characterize the acrylonitrile content of degraded filled nitrile rubber compounds. (2022). Journal of Applied Polymer Science, 139(48). [Link]

  • 2,4,6-Trimethylbenzonitrile. (n.d.). PubChem. [Link]

  • Figure 1. FT-IR spectra obtained from analysis of the nitrile rubber... (n.d.). ResearchGate. [Link]

  • Thermogravimetric analysis of the polymer. (n.d.). ResearchGate. [Link]

  • Quantification by FT-IR (UATR/NIRA) of NBR/SBR blends. (2016). Polímeros, 26(4), 333-339. [Link]

  • Thermogravimetric analysis. (n.d.). Wikipedia. [Link]

  • Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. [Link]

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  • Thermo Gravimetric Analysis (TGA) For Polymers Explained!!! (2023). YouTube. [Link]

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Application Note: A Robust HPLC Method for the Quantification of 2,3,5-Trimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,3,5-Trimethylbenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive protocol, including the scientific rationale behind the selection of chromatographic parameters. The described reversed-phase HPLC (RP-HPLC) method is tailored for accuracy, precision, and reliability, ensuring its suitability for quality control and research applications.

Introduction: The Rationale for a Dedicated HPLC Method

This compound is an aromatic nitrile, a class of compounds frequently encountered as intermediates in pharmaceutical synthesis. The precise quantification of such intermediates is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). HPLC is a powerful analytical technique that offers high resolution and sensitivity for the separation and quantification of compounds in complex mixtures.[1]

The primary analytical challenge lies in achieving a clean separation of the target analyte from structurally similar impurities, such as positional isomers (e.g., 2,4,6-trimethylbenzonitrile) and process-related byproducts.[1] This method has been developed based on the fundamental principles of reversed-phase chromatography, where the separation is governed by the hydrophobic interactions between the analyte and the stationary phase.[2]

Foundational Principles: Causality in Method Design

The selection of each parameter in this method is underpinned by the physicochemical properties of this compound and the principles of chromatographic separation.

Stationary Phase Selection: Leveraging Aromatic Interactions

A standard C18 column is a common starting point for reversed-phase HPLC.[3] However, for aromatic compounds like this compound, a stationary phase with phenyl ligands (e.g., a Phenyl-Hexyl column) can offer enhanced selectivity.[4] This is due to the potential for π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte, in addition to hydrophobic interactions.[5] This can lead to better resolution from closely related aromatic impurities.[4] For this method, a C18 column is proposed as a robust, general-purpose option, with a Phenyl-Hexyl column as a viable alternative for enhanced selectivity if needed.

Mobile Phase Optimization: The Engine of Separation

The mobile phase in RP-HPLC typically consists of a polar solvent (like water) and a less polar organic modifier (such as acetonitrile or methanol).[6] The ratio of these solvents dictates the elution strength and, consequently, the retention time of the analyte.[7]

  • Organic Modifier: Acetonitrile is often preferred over methanol as it generally provides lower backpressure and better UV transparency at lower wavelengths.[8] For aromatic nitriles, acetonitrile can also influence selectivity through dipole-dipole interactions.[2]

  • Aqueous Phase and pH: Since this compound is a neutral molecule, pH adjustment of the mobile phase is not expected to significantly impact its retention time.[9] Therefore, unbuffered water is sufficient for the aqueous component.

An isocratic elution, where the mobile phase composition remains constant throughout the run, is chosen for its simplicity and robustness, which is ideal for quality control applications.

Detection Wavelength: Maximizing Sensitivity

The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. Based on the UV/Visible spectrum of the structurally similar 2,4,6-Trimethylbenzonitrile, which shows significant absorbance around 240 nm and 280 nm, a detection wavelength of 254 nm is selected.[10] This wavelength offers a good balance of sensitivity for the benzonitrile chromophore while minimizing interference from many common solvents.

Detailed Application Protocol

This section provides a step-by-step protocol for the quantitative analysis of this compound.

Materials and Reagents
  • Solvents: HPLC grade acetonitrile and water.

  • Reference Standard: this compound (purity ≥ 98%).

  • Sample: Material containing this compound for analysis.

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System A system equipped with a pump, autosampler, column oven, and UV detector.
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Standard and Sample Preparation

Proper sample preparation is critical for accurate and reproducible results and for protecting the HPLC column.[11]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Solution (e.g., 100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. The exact weight will depend on the expected concentration of the analyte in the sample.

  • Filtration: Before injection, filter all solutions through a 0.45 µm nylon or PTFE syringe filter to remove any particulate matter that could clog the column.[12]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working) Filtration Filtration (0.45 µm) Standard_Prep->Filtration Sample_Prep Sample Preparation (Weighing & Dilution) Sample_Prep->Filtration Injection Inject into HPLC Filtration->Injection Load into Autosampler Separation Chromatographic Separation Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Method Validation: Ensuring Trustworthiness

To ensure the reliability of this method, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[13][14] The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[15]

Validation Parameters

The following parameters should be assessed during method validation:

ParameterAcceptance Criteria (Typical)Purpose
Specificity The analyte peak should be well-resolved from any impurities, degradants, or placebo components. Peak purity analysis should pass.To ensure the method accurately measures only the intended analyte.[13]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.To demonstrate a proportional relationship between concentration and detector response.[14]
Range The interval between the upper and lower concentrations for which the method is shown to be precise, accurate, and linear.[15]To define the concentration limits within which the method is reliable.
Accuracy % Recovery between 98.0% and 102.0% at three concentration levels.To assess the closeness of the measured value to the true value.[13]
Precision Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%.To demonstrate the consistency and reproducibility of the results.[16]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.The lowest concentration of analyte that can be detected.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).To demonstrate the method's reliability during normal use.[14]
Validation Workflow Diagram

Validation_Workflow Method Developed HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness->Validated

Caption: Key parameters for HPLC method validation according to ICH guidelines.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the quantitative determination of this compound. By explaining the rationale behind the experimental choices and providing a clear, step-by-step protocol, this guide is intended to be a valuable resource for scientists in pharmaceutical development and quality control. The successful validation of this method will ensure its reliability for routine use, contributing to the overall quality assurance of pharmaceutical products.

References

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Mastelf. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Organomation. (n.d.). HPLC Sample Preparation.
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  • Thermo Fisher Scientific. (2022). Sample Preparation for HPLC.
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  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
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  • NIST. (n.d.). Benzonitrile, 2,4,6-trimethyl-.
  • NIST. (n.d.). 2,4,6-Trimethylbenzonitrile, N-oxide.
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  • NIST. (n.d.). Benzonitrile, 2,4,6-trimethyl-.
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  • SIELC Technologies. (n.d.). Separation of 1,3,5-Trimethylbenzene on Newcrom R1 HPLC column.
  • NIST. (n.d.). Benzonitrile, 2,4,6-trimethyl-.
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Application and Protocol for the Gas Chromatographic Analysis of 2,3,5-Trimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

A Note on Method Development

Introduction to 2,3,5-Trimethylbenzonitrile and its Analytical Challenges

This compound is an aromatic nitrile, a class of organic compounds characterized by a benzene ring substituted with a nitrile (-C≡N) group and, in this case, three methyl groups. The analysis of specific isomers of substituted aromatic compounds, such as the trimethylbenzonitriles, presents a significant chromatographic challenge due to their similar physical and chemical properties. The elution order of such isomers in a GC system is influenced by subtle differences in their boiling points and their interactions with the stationary phase of the GC column[1].

The molecular formula for this compound is C₁₀H₁₁N, and its molecular weight is 145.20 g/mol . While specific physical properties for the 2,3,5-isomer are not widely published, data for a related isomer, 2,4,5-trimethylbenzonitrile, shows a melting point of 57-61 °C, indicating that it is a solid at room temperature[2]. This suggests that this compound is also likely to be a solid and will require dissolution in an appropriate solvent for GC analysis.

Safety and Handling

While specific toxicity data for this compound is limited, compounds of the benzonitrile class should be handled with care. Benzonitrile itself is harmful if swallowed or in contact with skin[3]. For the related isomer, 2,4,5-trimethylbenzonitrile, the hazard statements indicate it is harmful if swallowed, in contact with skin, or if inhaled[4]. Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Proposed GC Method Parameters: A Starting Point for Development

The following parameters are proposed as a starting point for the GC analysis of this compound. Optimization will be necessary to achieve the desired resolution and sensitivity.

Instrumentation and Consumables
Parameter Recommendation Justification
Gas Chromatograph A system equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).FID is a robust, universal detector for organic compounds. MS provides definitive identification.
GC Column Mid-polarity stationary phase, e.g., 5% Phenyl Methylpolysiloxane (DB-5, HP-5ms, or equivalent). Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.A mid-polarity phase provides a good balance of dispersive and dipole-dipole interactions, which is effective for separating aromatic isomers. The 5% phenyl content offers selectivity for aromatic compounds. Standard column dimensions provide a good balance of resolution and analysis time[5].
Injector Liner A deactivated, splitless liner with glass wool.Deactivation is crucial to prevent analyte degradation. Glass wool aids in sample vaporization and traps non-volatile residues[6].
Vials and Caps 2 mL amber glass vials with PTFE/silicone septa.Amber glass protects potentially light-sensitive compounds. PTFE/silicone septa are chemically resistant and provide a good seal.
Syringe 10 µL gas-tight syringe.Standard for liquid injections in GC.
Chromatographic Conditions
Parameter Starting Value Justification and Optimization Strategy
Carrier Gas Helium or HydrogenHelium is inert and provides good resolution. Hydrogen can offer faster analysis times but requires appropriate safety measures.
Flow Rate 1.0 mL/min (constant flow)A typical starting flow rate for a 0.25 mm ID column. The flow rate can be optimized to achieve the best balance of resolution and analysis time.
Injection Mode SplitlessFor trace analysis to ensure the entire sample is transferred to the column. If the sample is concentrated, a split injection may be used to avoid column overload.
Injection Volume 1 µLA standard injection volume. Can be adjusted based on sample concentration and detector sensitivity.
Injector Temperature 250 °CShould be high enough to ensure complete and rapid vaporization of the analyte and solvent without causing thermal degradation. The boiling point of the analyte is a key consideration.
Oven Temperature Program - Initial Temperature: 100 °C, hold for 1 min- Ramp: 10 °C/min to 250 °C- Final Hold: 250 °C for 5 minThe initial temperature should be low enough to allow for solvent focusing. The ramp rate is a critical parameter for separating isomers; a slower ramp rate generally improves resolution[7]. The final temperature should be high enough to elute the analyte in a reasonable time.
Detector FID or MSFID: - Temperature: 280 °C- Hydrogen Flow: 30 mL/min- Air Flow: 300 mL/min- Makeup Gas (N₂ or He): 25 mL/minMS: - Transfer Line Temp: 280 °C- Ion Source Temp: 230 °C- Scan Range: 40-300 m/z

Experimental Protocols

Standard and Sample Preparation
  • Solvent Selection: Based on the properties of benzonitrile, which is soluble in acetone, benzene, and ethanol[6], a starting solvent such as acetone or dichloromethane is recommended. These are volatile organic solvents suitable for GC analysis.

  • Stock Standard Preparation: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask to create a 1 mg/mL stock solution.

  • Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation method will depend on the matrix.

    • For liquid samples: A simple dilution with the chosen solvent may be sufficient.

    • For solid samples: An extraction step, such as sonication or Soxhlet extraction, with a suitable solvent will be necessary.

    • For complex matrices: A cleanup step using solid-phase extraction (SPE) may be required to remove interfering compounds.

GC System Setup and Analysis Workflow

Caption: Workflow for GC method development and analysis of this compound.

Step-by-Step Protocol for Method Development
  • System Preparation: Install the recommended GC column and condition it according to the manufacturer's instructions. Perform an inlet leak check.

  • Initial Parameter Setup: Set the GC parameters to the starting values listed in the table above.

  • Solvent Blank Injection: Inject 1 µL of the solvent to be used for standards and samples. This will identify any peaks originating from the solvent or system contamination.

  • Initial Standard Injection: Inject a mid-range concentration standard (e.g., 25 µg/mL).

  • Evaluation of Initial Results:

    • Peak Shape: The peak for this compound should be symmetrical. Tailing may indicate active sites in the liner or column, or a temperature that is too low. Fronting may indicate column overload.

    • Retention Time: The retention time should be reasonable (e.g., 5-20 minutes). If it is too short, decrease the initial oven temperature or the ramp rate. If it is too long, increase the ramp rate or the final temperature.

  • Optimization:

    • Temperature Program: Adjust the initial temperature, ramp rate, and final temperature to achieve good peak shape and an appropriate retention time. For separating from other isomers, a slow temperature ramp is often beneficial.

    • Flow Rate: Optimize the carrier gas flow rate to achieve the best resolution.

  • Calibration: Once the chromatographic conditions are optimized, inject the series of working standards to generate a calibration curve. The curve should have a correlation coefficient (R²) of >0.995.

  • Sample Analysis: Inject the prepared samples and quantify the amount of this compound using the calibration curve.

Data Presentation and Interpretation

The primary data outputs will be the chromatogram and, if using MS, the mass spectrum.

  • Chromatogram: A plot of detector response versus retention time. The peak corresponding to this compound should be identified by its retention time, which should match that of the standard.

  • Mass Spectrum: Provides a fragmentation pattern that is characteristic of the molecule. The mass spectrum of the peak in the sample should match the mass spectrum of the standard. For 2,4,6-trimethylbenzonitrile, the most abundant ions are observed at m/z 130 and 145[8]. A similar fragmentation pattern would be expected for the 2,3,5-isomer.

Troubleshooting

Problem Potential Cause Solution
No Peak No analyte in the sample; Syringe or injector issue; Incorrect GC parameters.Inject a high-concentration standard; Check syringe and injector for blockages; Verify all GC parameters.
Peak Tailing Active sites in the liner or column; Column contamination; Temperature too low.Use a new, deactivated liner; Trim the front of the column; Increase injector or oven temperature.
Peak Fronting Column overload.Dilute the sample; Use a split injection.
Poor Resolution from other Isomers Suboptimal temperature program or stationary phase.Decrease the oven ramp rate; Try a more polar stationary phase (e.g., a wax column).
Variable Retention Times Leak in the system; Fluctuations in carrier gas flow or oven temperature.Perform a leak check; Ensure carrier gas supply is stable; Verify oven temperature calibration.

Visualization of the Analytical Process

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation Sample Sample Matrix Extraction Extraction/Dilution Sample->Extraction Solvent Solvent (e.g., Acetone) Solvent->Extraction PreparedSample Prepared Sample in Vial Extraction->PreparedSample Injector Injector (250°C) PreparedSample->Injector 1 µL Injection Column GC Column (Temperature Programmed) Injector->Column Vaporized Sample MS Mass Spectrometer Column->MS Separated Analytes DataSystem Data System MS->DataSystem Ion Signal Chromatogram Chromatogram (Retention Time) DataSystem->Chromatogram MassSpectrum Mass Spectrum (Fragmentation Pattern) DataSystem->MassSpectrum Quantification Quantification (Calibration Curve) Chromatogram->Quantification

Caption: Overview of the analytical workflow for this compound analysis.

Conclusion

This application note provides a comprehensive framework for developing a robust GC method for the analysis of this compound. By starting with the recommended parameters and following the logical steps of method development and optimization, researchers can establish a reliable analytical protocol for the identification and quantification of this compound in various sample matrices. The key to success will be a systematic approach to optimizing the temperature program and selecting the appropriate stationary phase to achieve the desired separation, particularly if other isomers are present.

References

  • Chromatograms of GC separation of structural isomers of disubsituted benzene derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • The Influence of the Aromatic Character in the Gas Chromatography Elution Order. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Efficient gas chromatographic separation of xylene and other aromatic isomers by using pillar[6]arene-based stationary phase. (2023). PubMed. Retrieved January 15, 2026, from [Link]

  • Limited of Optimum Method for Separation Xylene Isomers by Gas Chromatography. (2015). Journal of Al-Nahrain University.
  • Benzonitrile. (n.d.). WebAnalityk. Retrieved January 15, 2026, from [Link]

  • Introduction to GC Method Development. (2023). YouTube. Retrieved January 15, 2026, from [Link]

  • View of Gas Chromatographic Retention Indices of 2-chlorobenzylidenemalononitrile and its Analogues. (n.d.). Online Publishing @ DESIDOC. Retrieved January 15, 2026, from [Link]

  • Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis. (2017). PubMed. Retrieved January 15, 2026, from [Link]

  • Benzonitrile | C6H5(CN) | CID 7505. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Retention time and characteristic ions used for the GC-MS detection of the BP and other 17 derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • 2,4,6-Trimethylbenzonitrile | C10H11N | CID 137649. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • CHAPTER 4: Retention in Gas Chrom
  • 2,4,6-Trimethylbenzonitrile, N-oxide. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]

  • Chemical Properties of Benzonitrile, 2-methyl- (CAS 529-19-1). (n.d.). Cheméo. Retrieved January 15, 2026, from [Link]

  • 3,4,5-Trimethylbenzonitrile | C10H11N | CID 19703603. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Benzonitrile, 2,4,6-trimethyl-. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]

  • THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. (n.d.). Agilent. Retrieved January 15, 2026, from [Link]

  • Characterization of tetra-aryl benzene isomers by using preparative gas chromatography with mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallographic methods. (2010). PubMed. Retrieved January 15, 2026, from [Link]

  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. (2010). Trade Science Inc.
  • What Affects Retention Time in Gas Chromatography. (n.d.). Drawell. Retrieved January 15, 2026, from [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. (2019). MDPI. Retrieved January 15, 2026, from [Link]

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spectroscopic techniques for studying 2,3,5-Trimethylbenzonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Spectroscopic Techniques for Studying 2,3,5-Trimethylbenzonitrile Reactions

Authored by: A Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a detailed guide to employing key spectroscopic techniques for the qualitative and quantitative analysis of reactions involving this compound. Moving beyond a simple recitation of methods, this guide emphasizes the causality behind experimental choices, providing field-proven insights to ensure robust and reliable results. The protocols herein are designed as self-validating systems, grounded in authoritative scientific principles.

Introduction: The Analytical Challenge of a Substituted Benzonitrile

This compound is an aromatic compound featuring a nitrile functional group (-C≡N) and three methyl substituents on the benzene ring. This structure presents unique electronic and steric properties that influence its reactivity in transformations such as hydrolysis, reduction, and electrophilic aromatic substitution. A comprehensive understanding of these reactions—including their kinetics, mechanisms, and product distributions—is critical for process optimization and the development of novel chemical entities.

Spectroscopic techniques are indispensable for probing these transformations in real-time or post-reaction. By monitoring changes in characteristic molecular vibrations, nuclear magnetic environments, electronic transitions, and mass-to-charge ratios, we can construct a detailed narrative of the chemical reaction. This guide focuses on four principal techniques: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Fingerprints for this compound and its Derivatives

Before monitoring a reaction, one must understand the spectroscopic signatures of the key players: the reactant, intermediates, and products.

  • FTIR Spectroscopy : This technique probes the vibrational modes of molecules. The nitrile group of this compound possesses a strong, sharp absorption band for its C≡N triple bond stretch, which is an excellent diagnostic tool.[1][2] Its disappearance is a clear indicator of a successful reaction at that functional group.

  • NMR Spectroscopy : NMR provides detailed information about the chemical environment of atomic nuclei (¹H, ¹³C). The nitrile carbon has a characteristic chemical shift in the ¹³C NMR spectrum.[1][3][4] The aromatic protons exhibit specific splitting patterns and chemical shifts influenced by the electron-withdrawing nitrile group and electron-donating methyl groups.

  • UV-Vis Spectroscopy : This method measures the absorption of ultraviolet or visible light, corresponding to electronic transitions. Aromatic compounds like this compound have characteristic absorption bands.[5] Changes in conjugation or the introduction of new chromophores during a reaction will alter the absorption spectrum, making it useful for monitoring reaction progress.[6][7]

  • Mass Spectrometry : MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is the ultimate tool for confirming the molecular weight of reactants and products and can be used to identify transient intermediates.[8][9]

The following table summarizes the foundational spectroscopic data for this compound.

Spectroscopic Feature Technique Characteristic Signal for this compound General Range / Comment
Nitrile Stretch (νC≡N)FTIR~2230 cm⁻¹Strong, sharp peak in the 2220-2260 cm⁻¹ range.[1]
Aromatic C=C StretchFTIR~1450-1600 cm⁻¹Multiple bands characteristic of the substituted benzene ring.
Methyl C-H StretchFTIR~2920-3050 cm⁻¹Aliphatic C-H stretching.
Nitrile Carbon¹³C NMR~115-125 ppmCharacteristic downfield shift for a nitrile carbon.[3][4]
Aromatic Carbons¹³C NMR~125-140 ppmMultiple signals corresponding to the substituted ring carbons.
Methyl Carbons¹³C NMR~15-25 ppmUpfield signals typical for methyl groups.
Aromatic Protons¹H NMR~7.0-7.5 ppmTwo singlets or closely spaced doublets.
Methyl Protons¹H NMR~2.2-2.5 ppmThree distinct singlets.
π → π* TransitionUV-Vis~200-280 nmBenzene derivatives show characteristic absorption bands.[5]
Molecular Ion [M]⁺Mass Spec.m/z = 145.20Corresponds to the molecular weight of C₁₀H₁₁N.[10]

Application Note 1: Monitoring the Hydrolysis to 2,3,5-Trimethylbenzoic Acid

The hydrolysis of a nitrile to a carboxylic acid is a fundamental organic transformation, often catalyzed by acid or base.[11][12] This reaction involves the complete cleavage of the C≡N triple bond and the formation of C=O and O-H bonds.

Causality of Technique Selection
  • FTIR Spectroscopy is ideal for this application due to the dramatic and easily distinguishable changes in the mid-infrared spectrum. The sharp nitrile peak will vanish, while two new, very characteristic peaks for the carboxylic acid will appear: a very broad O-H stretch and a strong C=O carbonyl stretch.[4][13][14]

  • ¹H and ¹³C NMR Spectroscopy provide unambiguous confirmation of product formation and are excellent for quantitative kinetic analysis. The disappearance of the ¹³C nitrile signal and the appearance of a new carbonyl signal (~170-185 ppm) are definitive.[1][3] In the ¹H spectrum, the appearance of a broad singlet for the acidic proton at a very downfield shift (10-13 ppm) is a key indicator.[4]

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for monitoring the hydrolysis reaction, emphasizing real-time data acquisition and post-reaction confirmation.

G cluster_0 In-situ Monitoring (Kinetics) cluster_1 Ex-situ Analysis (Confirmation & Purity) A Setup Reaction in Vessel with In-situ ATR-FTIR Probe B Initiate Reaction (e.g., add acid catalyst) A->B C Acquire FTIR Spectra at Timed Intervals B->C D Plot Absorbance vs. Time (e.g., C≡N disappearance) C->D I Integrate Peaks for Quantitative Analysis D->I Correlate Kinetic Data E Withdraw Aliquots at Timed Intervals F Quench Reaction & Workup E->F G Prepare Sample for NMR F->G H Acquire ¹H and ¹³C NMR Spectra G->H H->I

Caption: Combined in-situ and ex-situ workflow for kinetic and structural analysis.

Protocol 1: In-situ FTIR Monitoring of Acid-Catalyzed Hydrolysis

This protocol uses an Attenuated Total Reflectance (ATR) probe immersed directly in the reaction vessel for continuous, real-time monitoring.

  • System Setup:

    • Assemble the reaction vessel equipped with a reflux condenser, magnetic stirrer, and an entry port for an in-situ ATR-FTIR probe.

    • Charge the vessel with this compound and a suitable solvent (e.g., a mixture of water and dioxane).

    • Causality: Dioxane is used to ensure the organic nitrile is soluble in the aqueous reaction medium. The ATR probe is chosen because it is robust to harsh reaction conditions and requires no sample preparation, minimizing disruption to the system.

  • Background Spectrum:

    • Submerge the ATR probe into the reactant solution at the desired reaction temperature (e.g., 80 °C).

    • Collect a background spectrum of the starting mixture before adding the catalyst. This is crucial for difference spectroscopy, allowing you to isolate the spectral changes due to the reaction.

  • Reaction Initiation and Data Acquisition:

    • Inject the acid catalyst (e.g., concentrated sulfuric or hydrochloric acid).

    • Immediately begin automated spectral acquisition (e.g., one spectrum every 5 minutes) for the duration of the reaction.

  • Data Analysis:

    • Analyze the collected spectra by monitoring the decrease in the peak area of the C≡N stretch (~2230 cm⁻¹) and the increase in the C=O stretch (~1700 cm⁻¹) of the carboxylic acid product.

    • Plot the normalized peak area versus time to generate a kinetic profile of the reaction.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance/Disappearance
Nitrile (-C≡N)Stretch~2230Disappears
Carboxyl (-COOH)O-H Stretch2500-3300 (very broad)Appears
Carbonyl (C=O)Stretch~1700-1725Appears

Application Note 2: Elucidating Regioselectivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on this compound introduces a new substituent onto the aromatic ring. The directing effects of the existing groups (three activating methyl groups and one deactivating nitrile group) make predicting the exact position of substitution complex, potentially leading to a mixture of isomers.

Causality of Technique Selection
  • Mass Spectrometry (coupled with LC or GC) is essential for this analysis. It first confirms that the substitution has occurred by identifying the product's molecular weight. For example, for nitration, the product mass will be the starting material mass + 45 Da (for -NO₂). LC-MS or GC-MS is critical for separating potential isomers before they enter the mass spectrometer, allowing for their individual detection and quantification.[9]

  • NMR Spectroscopy (¹H, ¹³C, and 2D) is the definitive technique for determining the precise location of the new substituent (i.e., the regiochemistry). The substitution will change the number of unique aromatic protons and their coupling patterns. 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can map out the H-C framework to provide an unambiguous structural assignment.

Protocol 2: Product Identification and Structural Elucidation via LC-MS and NMR
  • Reaction and Workup:

    • Perform the electrophilic substitution reaction (e.g., nitration using HNO₃/H₂SO₄).

    • After the reaction is complete (as determined by a preliminary check like TLC), quench the reaction by pouring it onto ice.

    • Perform a standard workup (e.g., extraction with an organic solvent, washing, and drying) to isolate the crude product mixture.

  • LC-MS Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., methanol/water).

    • Inject the sample into an LC-MS system. Use a C18 reverse-phase column to separate the components based on polarity.

    • Causality: The Liquid Chromatography (LC) step is vital. Isomeric products often have very similar polarities but can be separated with an optimized gradient, allowing the mass spectrometer to analyze each one individually.

    • Monitor the eluent with both a UV detector and the mass spectrometer (using an ESI or APCI source).

    • Confirm the mass of the product peaks. All isomers will have the same molecular weight. The retention times will differ.

  • Purification and NMR Analysis:

    • Purify the major product isomer(s) from the crude mixture using column chromatography or preparative HPLC.

    • Dissolve the pure isomer in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H, ¹³C, and, if necessary, 2D NMR (COSY, HSQC, HMBC) spectra.

  • Structure Determination:

    • Analyze the ¹H NMR spectrum. The position of substitution is determined by the chemical shifts and splitting patterns of the remaining aromatic protons. For example, if substitution occurs at the 6-position, only one aromatic proton signal will remain, appearing as a singlet.

    • Use the ¹³C NMR spectrum to confirm the number of unique carbons.

    • Use HMBC to find long-range correlations (2-3 bonds) between protons (e.g., methyl protons) and carbons to definitively piece the structure together.

Potential Substitution Position Expected Product Formula Expected Molecular Ion (m/z) for Nitration Key ¹H NMR Signal
4-positionC₁₀H₁₀N₂O₂190.20One aromatic singlet
6-positionC₁₀H₁₀N₂O₂190.20One aromatic singlet

General Protocols and Best Practices

Protocol 3: General Sample Preparation for Spectroscopic Analysis
  • FTIR (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact. Clean the crystal thoroughly between samples with an appropriate solvent (e.g., isopropanol).

  • FTIR (KBr Pellet): For solid samples, grind a small amount (~1 mg) with ~100 mg of dry KBr powder until a fine, homogenous mixture is obtained. Press the mixture into a transparent pellet using a hydraulic press.[2] Causality: KBr is used because it is transparent in the mid-IR range. The sample must be dry to avoid a broad water peak obscuring the spectrum.

  • NMR: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with analyte peaks. For quantitative work, add a known amount of an internal standard.

  • Mass Spectrometry: Prepare a dilute solution (~1-10 µg/mL) of the sample in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI). For air-sensitive compounds, specialized handling techniques are required to prevent decomposition before analysis.[15]

Data Validation and Interpretation
  • Trustworthiness: Always acquire data for the starting material as a reference. This serves as a baseline and confirms its identity before the reaction.

  • Multi-technique Approach: Confidence in a result is highest when it is supported by multiple, independent spectroscopic techniques. For example, a mass change seen in MS should be corroborated by structural changes observed in NMR and FTIR.

  • In-situ vs. Ex-situ: In-situ monitoring (like with an FTIR probe) provides real-time kinetic data without disturbing the reaction but may be limited by temperature, pressure, or corrosive reagents.[16][17] Ex-situ analysis of quenched aliquots allows for a wider range of analytical techniques (e.g., NMR, LC-MS) but provides discrete time points rather than a continuous profile.

Conclusion

The study of this compound reactions is greatly empowered by a strategic application of spectroscopic methods. FTIR and NMR serve as workhorse techniques for tracking the transformation of the nitrile functional group and elucidating product structure. Mass spectrometry is indispensable for confirming molecular weights and separating complex mixtures, while UV-Vis spectroscopy offers a simple method for monitoring overall reaction progress. By understanding the core principles of each technique and applying the rigorous protocols outlined in this guide, researchers can gain a detailed and reliable understanding of their chemical systems, accelerating discovery and development.

References

  • Title: Nitrile RC≡N Triple Bond Cleavage by a Dicopper Nitrite Complex with N2 Elimination and Formation of RCO2– Carboxylate Ligands Source: Journal of the American Chemical Society URL: [Link]

  • Title: Mass Spectrometric Studies of Organic Ion/Molecule Reactions Source: Chemical Reviews, ACS Publications URL: [Link]

  • Title: Spectroscopy of Carboxylic Acids and Nitriles Source: Fiveable URL: [Link]

  • Title: (15)N NMR studies of a nitrile-modified nucleoside Source: PubMed, National Library of Medicine URL: [Link]

  • Title: 20.8 Spectroscopy of Carboxylic Acids and Nitriles Source: NC State University Libraries URL: [Link]

  • Title: Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review Source: MDPI URL: [Link]

  • Title: 20.8: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL: [Link]

  • Title: Monitoring Reactions Through UV-Visible Spectroscopy Source: Spectroscopy Online URL: [Link]

  • Title: Vis-UV spectra of aromatic compounds Source: Química Organica.org URL: [Link]

  • Title: Benzonitrile, 2,4,6-trimethyl- Source: NIST WebBook URL: [Link]

  • Title: A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water Source: ResearchGate URL: [Link]

  • Title: Synthesis, characterization and investigation of the spectroscopic properties of novel peripherally 2,3,5-trimethylphenoxy substituted Cu and Co phthalocyanines Source: JOTCSA URL: [Link]

  • Title: Fourier Transform Infrared Spectroscopy for Assessing Structural and Enzymatic Reactivity Changes Induced during Feather Hydrolysis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The Role of Mass Spectrometry in Modern Chemical Research Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]

  • Title: Lighting Up Industrial Mechanochemistry: Real-Time In Situ Monitoring of Reactive Extrusion Using Energy-Dispersive X-Ray Diffraction Source: ChemRxiv URL: [Link]

  • Title: UV-Visible Spectroscopy of Organic Compounds Source: Chemistry LibreTexts URL: [Link]

  • Title: Hydrolysis of Nitriles Source: Chemguide URL: [Link]

  • Title: Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity Source: PNAS URL: [Link]

  • Title: Fourier Transform Infrared Spectroscopy for Assessing Structural and Enzymatic Reactivity Changes Induced during Feather Hydrolysis Source: ACS Omega URL: [Link]

  • Title: Real-time and in situ monitoring of mechanochemical milling reactions Source: PubMed, National Library of Medicine URL: [Link]

  • Title: The Mechanism of Nitrile Hydrolysis To Carboxylic Acid Source: Chemistry Steps URL: [Link]

  • Title: Handling considerations for the mass spectrometry of reactive organometallic compounds Source: University of Victoria (UVIC) URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,3,5-Trimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Welcome to the Technical Support Center for 2,3,5-Trimethylbenzonitrile synthesis. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges encountered during its synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and significantly improve your reaction yields.

Overview of Synthetic Strategies

The synthesis of this compound can be approached via several established routes. The selection of a particular pathway often depends on the availability of starting materials, scale, and safety considerations. The three most common strategies originate from 2,3,5-trimethylaniline, 2,3,5-trimethylbenzaldehyde, or a corresponding 1-halo-2,3,5-trimethylbenzene.

Synthetic_Routes cluster_start Starting Materials cluster_product Final Product Aniline 2,3,5-Trimethylaniline Diazonium Diazonium Salt Aniline->Diazonium Diazotization (NaNO₂, HCl, 0-5°C) Aldehyde 2,3,5-Trimethylbenzaldehyde Oxime Aldoxime Aldehyde->Oxime Oximation (NH₂OH·HCl) Halide 1-Halo-2,3,5-trimethylbenzene Nitrile This compound Halide->Nitrile Nucleophilic Cyanation (e.g., CuCN, Pd catalyst) Diazonium->Nitrile Sandmeyer Reaction (CuCN) Oxime->Nitrile Dehydration (e.g., Ac₂O, SOCl₂)

Caption: Common synthetic pathways to this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during synthesis in a direct question-and-answer format.

Route A: The Sandmeyer Reaction (from 2,3,5-Trimethylaniline)

The Sandmeyer reaction is a powerful tool for introducing a nitrile group but requires careful control of conditions.[1][2]

Q1: My Sandmeyer cyanation of the 2,3,5-trimethylaniline diazonium salt is giving a low yield or a tarry mixture. What are the likely causes?

A1: Low yields in this reaction typically stem from two critical stages: diazotization and the subsequent copper-catalyzed substitution.

  • Cause 1: Premature Decomposition of the Diazonium Salt. Aryl diazonium salts are notoriously unstable at elevated temperatures.[3] The trimethyl-substituted ring is electron-rich, which can further affect stability.

    • Solution: Maintain a strict temperature of 0-5°C throughout the diazotization process (addition of sodium nitrite) and until the moment of addition to the cyanide solution. Use a calibrated thermometer and an efficient ice/salt bath. The decomposition is often visually indicated by the evolution of nitrogen gas and the formation of dark-colored byproducts.

  • Cause 2: Incomplete Diazotization. If the amine is not fully converted to the diazonium salt, it will not react in the subsequent step, reducing the theoretical yield.

    • Solution: Ensure the stoichiometric accuracy of your reagents. Use a slight excess of nitrous acid (generated from NaNO₂ and a strong acid like HCl). To confirm the completion of diazotization, you can test a small drop of the reaction mixture with starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid and thus complete consumption of the primary amine.

  • Cause 3: Side Reactions. The diazonium salt can react with water to form 2,3,5-trimethylphenol, a common and often significant byproduct, especially if the reaction temperature rises or if the copper cyanide solution is not sufficiently acidic.

    • Solution: The copper(I) cyanide solution should be prepared and used promptly. The reaction is typically performed under acidic conditions to suppress phenol formation. Ensure the diazonium salt solution is added slowly and below the surface of the vigorously stirred CuCN solution to ensure rapid reaction and minimize contact time with water at the surface.[4]

  • Cause 4: Purity of Copper(I) Cyanide. CuCN is the source of the nucleophile and the catalyst. If it is old or has been exposed to air, it may be partially oxidized to Cu(II), which is ineffective.

    • Solution: Use freshly purchased, high-purity CuCN or prepare it fresh if necessary. The quality of the catalyst is paramount for a successful Sandmeyer reaction.

Troubleshooting_Sandmeyer Start Low Yield in Sandmeyer Reaction Check_Temp Is Temperature strictly 0-5°C during diazotization? Start->Check_Temp Check_Diazotization Is diazotization complete? (Starch-Iodide Test) Check_Temp->Check_Diazotization Yes Sol_Temp ACTION: Improve cooling, use ice/salt bath, monitor closely. Check_Temp->Sol_Temp No Check_Byproducts Is 2,3,5-trimethylphenol a major byproduct (GC-MS)? Check_Diazotization->Check_Byproducts Yes Sol_Diazotization ACTION: Use slight excess NaNO₂, verify with test paper. Check_Diazotization->Sol_Diazotization No Check_Reagent Is CuCN fresh and high purity? Check_Byproducts->Check_Reagent No Sol_Byproducts ACTION: Ensure acidic conditions, add diazonium salt subsurface. Check_Byproducts->Sol_Byproducts Yes Check_Reagent->Start Yes (Re-evaluate other params) Sol_Reagent ACTION: Use fresh, high-purity CuCN. Check_Reagent->Sol_Reagent No

Caption: Troubleshooting workflow for low yield in the Sandmeyer reaction.

Route B: Dehydration of 2,3,5-Trimethylbenzaldehyde Oxime

This two-step route involves forming the aldoxime, followed by dehydration. It is often favored for its avoidance of highly toxic metal cyanides in the final step.[5][6]

Q2: The conversion of my 2,3,5-trimethylbenzaldehyde oxime to the nitrile is incomplete or messy. How can I improve it?

A2: The success of the dehydration step hinges almost entirely on the choice of the dehydrating agent and the scrupulous exclusion of water.[7]

  • Cause 1: Inadequate Dehydrating Agent. Not all dehydrating agents are equally effective for every substrate. Milder reagents may require higher temperatures or longer reaction times, while overly harsh reagents can cause decomposition.

    • Solution: A systematic evaluation of dehydrating agents is recommended. The choice can significantly impact yield and purity.

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Acetic Anhydride (Ac₂O) RefluxInexpensive, readily availableCan require high temperatures; potential for side reactions.
Thionyl Chloride (SOCl₂) Room temp or gentle heatHighly effective, often gives clean conversionsGenerates corrosive HCl and SO₂ gas; requires a base/scavenger.
Phosphorus Pentoxide (P₄O₁₀) Heating in a solventPowerful dehydrating agentCan be difficult to handle (hygroscopic solid); workup can be challenging.
Oxalyl Chloride/Et₃N/PPh₃O (cat.) Room temperatureVery mild and fast, high yields reported for many substrates[8]More expensive reagents.
  • Cause 2: Presence of Moisture. Any water in the reaction vessel, solvent, or on the glassware will consume the dehydrating agent, leading to an effective under-dosing of the reagent and an incomplete reaction.[7]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. Handle hygroscopic dehydrating agents (like P₄O₁₀) in a glove box or under an inert atmosphere. The starting oxime should also be thoroughly dried.

  • Cause 3: Suboptimal Reaction Temperature. Too low a temperature may result in a sluggish or stalled reaction. Too high a temperature can lead to decomposition of the starting material or product, or side reactions like the Beckmann rearrangement, which would yield N-(2,3,5-trimethylphenyl)formamide instead of the desired nitrile.

    • Solution: Monitor the reaction by TLC or GC to find the optimal temperature. Start at a lower temperature (e.g., room temperature for reactive agents like SOCl₂) and gently warm only if the reaction does not proceed.

Route C: Cyanation of 1-Halo-2,3,5-trimethylbenzene

Modern copper- or palladium-catalyzed reactions have largely replaced the harsh conditions of the classical Rosenmund-von Braun reaction.[9]

Q3: My copper-catalyzed cyanation of 1-bromo-2,3,5-trimethylbenzene is not going to completion. What should I optimize?

A3: This transformation is sensitive to the catalyst system, solvent, and cyanide source.

  • Cause 1: Catalyst Deactivation. The catalyst (e.g., CuI) can be deactivated by impurities or by forming unreactive complexes with excess cyanide ions in solution.[10]

    • Solution: Use a ligand, such as a diamine, to stabilize the copper catalyst.[9] Ensure the starting aryl halide is pure. The choice of cyanide salt and solvent is crucial to maintain an optimal concentration of dissolved cyanide species. Using less soluble sources like zinc cyanide or employing nonpolar solvents like toluene can sometimes prevent catalyst deactivation.[9]

  • Cause 2: Inappropriate Solvent. Polar aprotic solvents like DMF or NMP are commonly used to dissolve the cyanide salts, but they can be difficult to remove and can participate in side reactions at high temperatures.

    • Solution: While DMF is often effective, consider toluene if product isolation is difficult.[9] The choice of solvent can significantly impact reaction kinetics and should be optimized.

  • Cause 3: Reactivity of the Aryl Halide. Aryl bromides are common starting materials. Aryl iodides are more reactive but also more expensive. Aryl chlorides are often unreactive under standard copper-catalyzed conditions and may require a palladium catalyst system.

    • Solution: If using an aryl bromide, ensure the temperature is high enough (often >110°C). A domino halide exchange-cyanation, where a catalytic amount of an iodide salt (like KI) is added to an aryl bromide reaction, can significantly improve reaction rates.[9]

Detailed Experimental Protocol: Two-Step Synthesis from 2,3,5-Trimethylbenzaldehyde

This protocol is a reliable method that minimizes the use of highly toxic reagents in the final step.

Part 1: Synthesis of 2,3,5-Trimethylbenzaldehyde Oxime

Oxime_Workflow Start Dissolve Aldehyde & NH₂OH·HCl in EtOH Add_Base Add aq. Na₂CO₃ solution dropwise Start->Add_Base Stir Stir at Room Temp (Monitor by TLC) Add_Base->Stir Precipitate Pour into ice-water to precipitate product Stir->Precipitate Filter Filter solid using Büchner funnel Precipitate->Filter Wash Wash with cold water Filter->Wash Dry Dry under vacuum Wash->Dry

Caption: Experimental workflow for oxime synthesis.

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,5-trimethylbenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.[11][12]

  • Base Addition: While stirring, add a solution of sodium carbonate (0.6 eq) in water dropwise. The base is necessary to liberate the free hydroxylamine from its hydrochloride salt.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into a beaker of ice-water. The oxime product will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The product is typically of sufficient purity for the next step.

Part 2: Dehydration of Oxime to this compound
  • Reaction Setup: In an oven-dried, three-neck flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the dried 2,3,5-trimethylbenzaldehyde oxime (1.0 eq). Add anhydrous dichloromethane.

  • Reagent Addition: Cool the flask in an ice bath (0°C). Add thionyl chloride (SOCl₂, 1.1 eq) dropwise via the dropping funnel over 20-30 minutes. The reaction is exothermic.[13]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction by TLC or GC until the oxime is fully consumed.

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (to neutralize HCl) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation. The crude product can be purified further by vacuum distillation or recrystallization from a suitable solvent like hexane or ethanol/water to yield pure this compound.[14]

References

  • Ren, Y., et al. (2011). Copper-mediated cyanation of aryl halide with the combined cyanide source. Organic Letters, 13(19), 5004-7. Available at: [Link]

  • PubMed (2011). Copper-mediated cyanation of aryl halide with the combined cyanide source. Available at: [Link]

  • ACS Publications (2011). Copper-Mediated Cyanation of Aryl Halide with the Combined Cyanide Source. Organic Letters. Available at: [Link]

  • SYNFORM (2012). Copper-Catalyzed Oxidative Cyanation of Aryl Halides with Nitriles Involving Carbon–Carbon Cleavage. Available at: [Link]

  • Buchwald, S. L., et al. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890-2891. Available at: [Link]

  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • Goksu, H., & Orhan, E. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(79). Available at: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2010). An efficient, rapid and facile procedure for conversion of aldoximes to nitriles using triphenylphosphine and N-halo sulfonamides. Tetrahedron Letters, 51(1), 164-166. Available at: [Link]

  • Sciencemadness.org (2013). Conversion of Aldehydes to Nitriles. Available at: [Link]

  • Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1371–1405. Available at: [Link]

  • OrganicChemGuide. 21.03 Sandmeyer Reaction. Available at: [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Available at: [Link]

  • Vaganov, V. Yu., et al. (2018). Dehydration of oxime to nitriles. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • Tundo, P., et al. (2013). Green chemistry metrics: a comparative evaluation of a novel solvent-free Pinner reaction. Green Chemistry, 15, 3128-3133. Available at: [Link]

  • Wikipedia. Benzaldehyde oxime. Available at: [Link]

  • Patent 0080700. A process for producing nitrile compounds.
  • Wikipedia. Nitrile. Available at: [Link]

  • Sciencemadness Discussion Board (2020). nitrile synthesis from aldehydes, amines, and alcohols. Available at: [Link]

  • D. L. Browne, et al. (2012). A versatile and green mechanochemical route for aldehyde–oxime conversions. Chemical Communications, 48, 10945-10947. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 2,3,5-Trimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude 2,3,5-trimethylbenzonitrile. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting assistance and frequently asked questions (FAQs) to navigate the challenges of purifying this compound. While specific physical properties for this compound are not extensively documented in readily available literature, this guide leverages established principles of organic chemistry and data from isomeric compounds to provide robust purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. Common methods for synthesizing aromatic nitriles include the Sandmeyer reaction from an aniline precursor, the dehydration of an amide, or the cyanation of an aryl halide. Potential impurities may include:

  • Isomeric Trimethylbenzonitriles: Depending on the starting materials and reaction conditions, isomers such as 2,4,5-trimethylbenzonitrile and 2,4,6-trimethylbenzonitrile may be formed.[1] The separation of these isomers is often the primary purification challenge.

  • Unreacted Starting Materials: Residual 2,3,5-trimethylaniline, 2,3,5-trimethylbenzamide, or the corresponding aryl halide may be present.

  • Byproducts from the Synthetic Route:

    • Sandmeyer Reaction: Phenolic byproducts from the reaction of the diazonium salt with water, and biaryl compounds from radical side reactions can occur.[2]

    • Amide Dehydration: Incomplete dehydration can leave residual 2,3,5-trimethylbenzamide. Harsh dehydrating agents might lead to decomposition products.

  • Solvent and Reagent Residues: Residual solvents and excess reagents used in the synthesis and workup.

Q2: My crude product is a dark-colored oil or solid. What is the cause of the color?

A2: Discoloration in crude aromatic compounds is common and can arise from several sources. Minor impurities, particularly those formed from oxidation or side reactions during synthesis, can be highly colored. For instance, phenolic byproducts from a Sandmeyer reaction can oxidize to form colored quinone-like structures.

Q3: What is the best starting point for developing a purification protocol for a new compound like this compound?

A3: When physical properties are not well-documented, a systematic, small-scale experimental approach is recommended.

  • Characterize the Crude Material: Use techniques like TLC, GC-MS, or ¹H NMR to get a preliminary idea of the number of components and the potential identity of major impurities.

  • Solubility Testing: Small-scale solubility tests in a range of common laboratory solvents (e.g., hexane, toluene, ethyl acetate, ethanol, water) at room temperature and at their boiling points are crucial for developing a recrystallization protocol.

  • Micro-distillation or Kugelrohr Distillation: If the compound is a liquid or a low-melting solid, a small-scale distillation can provide an estimate of its boiling point and help to separate it from non-volatile impurities.

Troubleshooting and Purification Guides

Purification Method Selection

The choice of purification method will depend on the nature of the impurities, the physical state of your crude product, and the desired scale and purity.

ParameterRecrystallizationFractional DistillationColumn Chromatography
Primary Application Removal of small amounts of impurities from a solid product.Separation of liquids with different boiling points.Separation of a wide range of compounds based on polarity.
Advantages Simple, cost-effective, can yield very pure material.Good for large-scale purification, effective for removing non-isomeric impurities.High resolving power, capable of separating closely related isomers.
Disadvantages Only applicable to solids, requires finding a suitable solvent, potential for product loss in the mother liquor.Can be ineffective for separating compounds with very close boiling points (e.g., isomers), risk of thermal decomposition.Can be time-consuming and expensive (solvents and stationary phase), may require method development.
Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent that dissolves the desired compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.

Troubleshooting Common Recrystallization Problems:

IssueProbable Cause(s)Suggested Solutions
No crystals form upon cooling. - The solution is not saturated (too much solvent was added).- The compound is very soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to concentrate the solution and try cooling again.- If still unsuccessful, try a different solvent or a mixed-solvent system.
The compound "oils out" instead of crystallizing. - The melting point of the crude solid is below the boiling point of the solvent.- The cooling rate is too fast.- High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and allow to cool slowly.- Ensure very slow cooling. Let the solution cool to room temperature before placing it in an ice bath.
Low recovery of the purified product. - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled before filtration.- Use a pre-heated funnel for hot filtration.
Crystals appear colored or impure. - Colored impurities are co-precipitating.- Incomplete removal of the mother liquor.- Add a small amount of activated charcoal to the hot solution before filtration (use sparingly as it can adsorb your product).- Wash the filtered crystals with a small amount of ice-cold recrystallization solvent.

Experimental Protocol: Recrystallization of this compound

This is a general protocol and should be optimized based on small-scale solubility tests.

  • Solvent Selection: Based on the principle of "like dissolves like," for an aromatic nitrile, good starting solvents to test are alcohols (ethanol, isopropanol) or a mixed solvent system like ethyl acetate/hexane or toluene/hexane.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture with stirring. Add more solvent in small portions until the solid just dissolves at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl and briefly reheat to boiling.

  • Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Guide 2: Purification by Fractional Distillation

Fractional distillation is suitable for purifying liquid compounds or low-melting solids. It is particularly useful for separating components with different boiling points. However, separating isomers with very similar boiling points can be challenging and may require a column with high theoretical plates.

Troubleshooting Common Distillation Problems:

IssueProbable Cause(s)Suggested Solutions
"Bumping" or uneven boiling. - Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or a magnetic stir bar before heating.
Temperature fluctuations at the thermometer. - Distillation rate is too fast or too slow.- Adjust the heating to maintain a steady distillation rate (e.g., 1-2 drops per second).
Poor separation of components. - Inefficient fractionating column.- Distillation rate is too high.- Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).- Slow down the rate of distillation to allow for proper vapor-liquid equilibrium.
Product decomposition. - The compound is not stable at its atmospheric boiling point.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.

Experimental Protocol: Fractional Distillation of this compound

This protocol assumes the crude product is a liquid or a low-melting solid.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer placed correctly at the vapor outlet to the condenser.

  • Charging the Flask: Fill the distilling flask no more than two-thirds full with the crude this compound and add boiling chips or a magnetic stir bar.

  • Heating: Gently heat the flask. As the mixture boils, the vapor will rise into the fractionating column.

  • Equilibration: Allow the vapor to slowly ascend the column to establish a temperature gradient. The temperature at the top of the column should stabilize at the boiling point of the most volatile component.

  • Collecting Fractions: Collect the distillate in separate fractions based on the boiling point ranges. The main fraction should be collected at a stable temperature corresponding to the boiling point of this compound.

Guide 3: Purification by Column Chromatography

Column chromatography offers the highest degree of separation and is often the method of choice for separating challenging isomeric mixtures.

Troubleshooting Common Chromatography Problems:

IssueProbable Cause(s)Suggested Solutions
Poor separation of spots on TLC. - Inappropriate solvent system.- Systematically vary the polarity of the eluent. For non-polar compounds, a mixture of hexane and ethyl acetate is a good starting point.
Cracked or channeled column bed. - Improper packing of the stationary phase.- Ensure the silica gel or alumina is packed as a uniform slurry and is not allowed to run dry.
Streaking of bands on the column. - The compound is not very soluble in the eluent.- The column is overloaded.- Choose a solvent system in which the compound is more soluble.- Reduce the amount of crude material loaded onto the column.

Experimental Protocol: Column Chromatography of this compound

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will give a retention factor (Rf) of ~0.3 for the desired compound. For an aromatic nitrile, a mixture of hexanes and ethyl acetate is a good starting point.

  • Column Packing: Pack a chromatography column with silica gel or alumina using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or flasks.

  • Analysis and Product Recovery: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.

Visualizing the Purification Workflow

Workflow for Purification Method Selection

Purification_Workflow Crude_Product Crude this compound Is_Solid Is the crude product a solid? Crude_Product->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Distillation Attempt Fractional Distillation Is_Solid->Distillation No Impure Still Impure? Recrystallization->Impure Distillation->Impure Chromatography Perform Column Chromatography Pure_Solid Pure Solid Product Chromatography->Pure_Solid If solid Pure_Liquid Pure Liquid Product Chromatography->Pure_Liquid If liquid Impure->Chromatography Yes Impure->Pure_Solid No (from Recrystallization) Impure->Pure_Liquid No (from Distillation)

Caption: Decision workflow for selecting a purification method.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Nitriles can be toxic if inhaled, ingested, or absorbed through the skin. Handle with care.

  • Consult the Safety Data Sheet (SDS) for all chemicals used.

References

  • StudySmarter. Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. Available from: [Link]

  • PubChem. 2,4,6-Trimethylbenzonitrile. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Sandmeyer reaction. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2,3,5-Trimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,3,5-Trimethylbenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled this guide to provide not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent and practical laboratory-scale synthetic routes to this compound are:

  • The Sandmeyer Reaction: This classic transformation involves the diazotization of 2,3,5-trimethylaniline followed by a copper(I) cyanide-mediated cyanation.[1][2][3] It is a versatile method for introducing a nitrile group onto an aromatic ring.

  • Conversion from 2,3,5-Trimethylbenzaldehyde: This route typically involves a two-step, one-pot process where the aldehyde is first converted to an aldoxime using hydroxylamine, which is then subsequently dehydrated to the nitrile.[4][5]

Q2: I am considering the Sandmeyer reaction. What are the critical parameters to control for a successful synthesis?

A2: The Sandmeyer reaction's success hinges on careful control of temperature and the purity of reagents. The diazotization step, forming the diazonium salt from 2,3,5-trimethylaniline, is highly exothermic and the salt itself is unstable at elevated temperatures. Therefore, maintaining a low temperature, typically between 0-5 °C, is crucial to prevent decomposition of the diazonium salt, which can lead to the formation of phenolic impurities and reduced yields.[3][6]

Q3: What are the key considerations when preparing this compound from the corresponding aldehyde?

A3: The primary consideration is ensuring the complete conversion of the intermediate aldoxime to the nitrile. The dehydration step can sometimes be sluggish. The choice of dehydrating agent and reaction conditions are critical. Additionally, the purity of the starting 2,3,5-trimethylbenzaldehyde is important, as acidic impurities can interfere with the reaction, and any unreacted aldehyde will need to be removed during purification.

Q4: My final product is an off-color oil or solid, but I expect a white crystalline solid. What is the likely cause?

A4: Discoloration in the final product often indicates the presence of impurities. In the context of the Sandmeyer reaction, the formation of colored azo compounds is a common side reaction that can impart a yellow or brownish hue.[6] For both synthetic routes, oxidation of phenolic impurities can also lead to colored byproducts. Thorough purification is necessary to remove these colored impurities.

Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis of this compound, categorized by the synthetic route.

Route 1: Sandmeyer Reaction from 2,3,5-Trimethylaniline

Problem 1: Low yield of this compound.

  • Possible Cause A: Incomplete diazotization.

    • Explanation: The reaction between 2,3,5-trimethylaniline and nitrous acid to form the diazonium salt may not have gone to completion. This can be due to insufficient acid or sodium nitrite, or if the temperature was not maintained at the optimal 0-5 °C.

    • Troubleshooting:

      • Ensure the use of a slight excess of sodium nitrite.

      • Monitor the reaction for the presence of nitrous acid using starch-iodide paper; a blue color indicates excess nitrous acid and thus complete consumption of the aniline.

      • Strictly maintain the reaction temperature below 5 °C.

  • Possible Cause B: Premature decomposition of the diazonium salt.

    • Explanation: The diazonium salt is thermally labile. If the temperature rises significantly above 5 °C during its formation or before the addition of the copper(I) cyanide, it can decompose, primarily to the corresponding phenol (2,3,5-trimethylphenol).[1]

    • Troubleshooting:

      • Use a well-calibrated thermometer and an efficient cooling bath (ice-salt or cryocooler).

      • Add the sodium nitrite solution slowly and sub-surface to dissipate heat effectively.

      • Use the freshly prepared, cold diazonium salt solution immediately in the subsequent cyanation step.

Problem 2: Presence of significant impurities in the final product.

  • Impurity A: 2,3,5-Trimethylphenol

    • Formation Mechanism: As mentioned, this arises from the reaction of the diazonium salt with water, a reaction that is accelerated at higher temperatures.[1]

    • Identification: Can be identified by GC-MS, HPLC, or NMR. The phenolic proton will be visible in the 1H NMR spectrum.

    • Removal: Can be removed by washing the organic extract with a dilute aqueous base (e.g., 5% NaOH) to deprotonate the phenol, making it water-soluble.

  • Impurity B: Biphenyl derivatives (e.g., 2,2',3,3',5,5'-Hexamethylbiphenyl)

    • Formation Mechanism: These are formed via the coupling of two aryl radicals, which are intermediates in the Sandmeyer reaction.[3]

    • Identification: Typically have a higher molecular weight and can be detected by GC-MS.

    • Removal: Can be challenging to separate from the desired product due to similar polarities. Fractional distillation under reduced pressure or column chromatography may be effective.

  • Impurity C: Azo compounds

    • Formation Mechanism: The diazonium salt can couple with unreacted 2,3,5-trimethylaniline to form colored azo compounds.

    • Identification: These compounds are often intensely colored and can be detected by UV-Vis spectroscopy and mass spectrometry.

    • Removal: Often removed during workup and purification steps like column chromatography.

Route 2: Conversion from 2,3,5-Trimethylbenzaldehyde

Problem 1: The reaction stalls at the intermediate aldoxime stage.

  • Possible Cause: Incomplete dehydration.

    • Explanation: The dehydration of the 2,3,5-trimethylbenzaldoxime to the nitrile may be inefficient. This can be due to an inappropriate dehydrating agent, insufficient heating, or a short reaction time.

    • Troubleshooting:

      • Ensure the chosen dehydrating agent (e.g., acetic anhydride, thionyl chloride, or simply heating with hydroxylamine hydrochloride in a high-boiling solvent) is fresh and active.[4][5]

      • Optimize the reaction temperature and time. Monitor the reaction progress by TLC or GC to ensure the disappearance of the oxime spot/peak.

Problem 2: The presence of 2,3,5-trimethylbenzoic acid in the product.

  • Possible Cause: Oxidation of the starting aldehyde.

    • Explanation: The starting 2,3,5-trimethylbenzaldehyde can be susceptible to oxidation to the corresponding carboxylic acid, especially if it has been stored for a long time and exposed to air.

    • Troubleshooting:

      • Use freshly distilled or purified 2,3,5-trimethylbenzaldehyde.

      • The acidic impurity can be removed by washing the organic extract with a dilute aqueous base (e.g., saturated sodium bicarbonate solution).

Experimental Protocols & Data

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 2,3,5-Trimethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Toluene or another suitable organic solvent

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2,3,5-trimethylaniline (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution for an additional 15-20 minutes at 0-5 °C.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent like toluene or diethyl ether.

    • Wash the organic layer sequentially with water, dilute NaOH solution (to remove phenolic impurities), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Synthesis of this compound from 2,3,5-Trimethylbenzaldehyde

Materials:

  • 2,3,5-Trimethylbenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • A suitable solvent (e.g., ethanol, dimethyl sulfoxide)

  • A dehydrating agent (optional, depending on the method, e.g., acetic anhydride)

  • Sodium acetate or other base (if using hydroxylamine hydrochloride)

Procedure:

  • Oxime Formation and Dehydration (One-Pot):

    • In a round-bottom flask, dissolve 2,3,5-trimethylbenzaldehyde (1.0 eq) in a suitable solvent.

    • Add hydroxylamine hydrochloride (1.1 eq) and a base like sodium acetate (1.1 eq).

    • Heat the mixture to reflux and monitor the reaction by TLC until the aldehyde is consumed and the oxime is formed.

    • Continue heating (or add a dehydrating agent and heat) until the oxime is converted to the nitrile (monitor by TLC or GC).

  • Work-up and Purification:

    • Cool the reaction mixture and pour it into water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer, filter, and remove the solvent.

    • Purify the crude product by vacuum distillation or column chromatography.

Impurity Typical Analytical Method for Detection Typical Retention Behavior
2,3,5-TrimethylanilineGC-MS, HPLCElutes earlier than the nitrile in reverse-phase HPLC.
2,3,5-TrimethylphenolGC-MS, HPLC, 1H NMRSimilar retention to aniline, but can be confirmed by MS fragmentation or phenolic OH in NMR.
2,3,5-TrimethylbenzaldehydeGC-MS, HPLC, 1H NMRElutes earlier than the nitrile in reverse-phase HPLC. Aldehydic proton signal around 9-10 ppm in 1H NMR.
2,3,5-TrimethylbenzaldoximeTLC, HPLC, 1H NMRMore polar than the nitrile, will have a lower Rf on silica gel TLC.
2,3,5-Trimethylbenzoic acidHPLC, 1H NMRCan be baseline separated from the nitrile in reverse-phase HPLC. Carboxylic acid proton signal >10 ppm in 1H NMR.

Visualizing Reaction Pathways

To aid in understanding the synthetic transformations and potential side reactions, the following diagrams illustrate the core processes.

Sandmeyer_Reaction Aniline 2,3,5-Trimethylaniline Diazonium Diazonium Salt Aniline->Diazonium NaNO₂, HCl 0-5 °C Nitrile This compound Diazonium->Nitrile CuCN Phenol 2,3,5-Trimethylphenol (Impurity) Diazonium->Phenol H₂O, >5 °C Azo Azo Compound (Impurity) Diazonium->Azo + Unreacted Aniline

Caption: The Sandmeyer reaction pathway for this compound synthesis and common side reactions.

Aldehyde_to_Nitrile Aldehyde 2,3,5-Trimethylbenzaldehyde Oxime Aldoxime Intermediate Aldehyde->Oxime NH₂OH·HCl CarboxylicAcid 2,3,5-Trimethylbenzoic Acid (Impurity) Aldehyde->CarboxylicAcid Oxidation Nitrile This compound Oxime->Nitrile Dehydration (e.g., Heat)

Caption: The conversion of 2,3,5-Trimethylbenzaldehyde to this compound, highlighting the key intermediate and a potential impurity.

References

  • Wikipedia. (2023). Sandmeyer reaction. [Link]

  • Google Patents. (2001). Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • Galli, C. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society, 32(8), 1533-1553. [Link]

  • Wikipedia. (2023). Nitrile. [Link]

  • Google Patents. (2003).
  • Sharpless, K. B., & Caron, S. (2001). Solvent-free and atom efficient conversion of aldehydes into nitriles. Green Chemistry, 3(5), 255-257. [Link]

  • Reddy, K. L., & Reddy, M. A. (2015). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules, 20(12), 22464–22474. [Link]

  • LibreTexts Chemistry. (2021). 20.7: Chemistry of Nitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • IRIS. (2013). Green Chemistry. [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • ResearchGate. (2016). An efficient synthesis of 2,3,5-trimethylbenzoquinone by metal-free oxidation of 1,2,4-trimethylbenzene. [Link]

  • ResearchGate. (2015). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. [Link]

  • PubChem. (n.d.). 2,4,6-Trimethylbenzonitrile. [Link]

  • YouTube. (2021). Synthesis of Benzonitrile. [Link]

  • PubChem. (n.d.). 3,4,5-Trimethylbenzonitrile. [Link]

Sources

side reactions to avoid in 2,3,5-Trimethylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3,5-trimethylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Introduction

The synthesis of this compound, a valuable building block in medicinal chemistry and material science, can be approached through several synthetic routes. However, the electron-rich and sterically hindered nature of the 2,3,5-trimethylphenyl moiety presents unique challenges, often leading to undesired side reactions. This guide provides in-depth troubleshooting for the three most common synthetic pathways: the Sandmeyer reaction, conversion from 2,3,5-trimethylbenzaldehyde, and ammoxidation of 2,3,5-trimethyltoluene.

Troubleshooting Guide 1: The Sandmeyer Reaction

The Sandmeyer reaction is a classical and versatile method for introducing a cyano group onto an aromatic ring, starting from the corresponding aniline.[1][2] The reaction proceeds via the formation of a diazonium salt, which is then reacted with a copper(I) cyanide salt.[3]

Logical Workflow of the Sandmeyer Reaction

cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation 2,3,5-Trimethylaniline 2,3,5-Trimethylaniline Diazonium Salt Diazonium Salt 2,3,5-Trimethylaniline->Diazonium Salt NaNO2, HCl 0-5 °C This compound This compound Diazonium Salt->this compound CuCN Side Products Side Products Diazonium Salt->Side Products Side Reactions

Caption: Workflow of the Sandmeyer reaction for this compound synthesis.

Frequently Asked Questions (FAQs): Sandmeyer Reaction

Question 1: My yield of this compound is low, and I observe a significant amount of a high-boiling point byproduct. What could this be?

Answer: A common side reaction in the Sandmeyer reaction is the formation of biaryl compounds.[4] This occurs through the coupling of the aryl radical intermediate. In your case, this would be the formation of a hexamethylbiphenyl derivative.

  • Cause: The aryl radical intermediate, formed by the reduction of the diazonium salt by Cu(I), can dimerize instead of reacting with the cyanide. This is more likely to occur if the concentration of the diazonitrile salt is high or if the reaction with the cyanide is slow.

  • Solution:

    • Control the addition rate: Add the diazonium salt solution slowly to the copper(I) cyanide solution to maintain a low concentration of the diazonium salt.

    • Ensure efficient stirring: Vigorous stirring is crucial to ensure rapid mixing and reaction with the cyanide.

    • Optimize temperature: While diazotization requires low temperatures (0-5 °C), the cyanation step may benefit from slightly elevated temperatures to a certain extent, but this needs to be carefully optimized to avoid decomposition of the diazonium salt.

Question 2: I have a phenolic impurity in my crude product. How is this formed and how can I avoid it?

Answer: The formation of 2,3,5-trimethylphenol is a known side reaction.[2] This occurs when the diazonium salt reacts with water.

  • Cause: Diazonium salts can react with water, especially at elevated temperatures, to form phenols. The electron-donating methyl groups on the aromatic ring can make the diazonium salt more susceptible to decomposition.

  • Solution:

    • Maintain low temperatures: It is critical to keep the reaction temperature low (ideally below 10 °C) throughout the process until the cyanation is complete.

    • Use of non-aqueous conditions: If phenolic byproducts are a persistent issue, consider performing the diazotization in a non-aqueous solvent system, although this can be more challenging.

Question 3: My NMR spectrum shows the presence of 2,3,5-trimethylchlorobenzene. What is the source of this impurity?

Answer: The formation of the corresponding aryl chloride is a competing Sandmeyer-type reaction.

  • Cause: If the diazotization is carried out in hydrochloric acid, the chloride ion can compete with the cyanide as a nucleophile, leading to the formation of 2,3,5-trimethylchlorobenzene, catalyzed by copper(I).

  • Solution:

    • Use of a non-coordinating acid: Consider using an alternative acid for the diazotization, such as sulfuric acid, to minimize the concentration of competing nucleophiles. However, be aware that this can affect the solubility and stability of the diazonium salt.

    • Ensure an excess of cyanide: Use a sufficient excess of copper(I) cyanide to favor the cyanation reaction.

Troubleshooting Guide 2: Conversion from 2,3,5-Trimethylbenzaldehyde

This two-step route involves the formation of an aldoxime from 2,3,5-trimethylbenzaldehyde, followed by dehydration to the nitrile. This method avoids the use of highly toxic cyanide salts directly.

Logical Workflow for Aldehyde to Nitrile Conversion

cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Dehydration 2,3,5-Trimethylbenzaldehyde 2,3,5-Trimethylbenzaldehyde Aldoxime Aldoxime 2,3,5-Trimethylbenzaldehyde->Aldoxime NH2OH·HCl, Base Aldoxime->2,3,5-Trimethylbenzaldehyde Reversion This compound This compound Aldoxime->this compound Dehydrating Agent

Caption: Workflow for the synthesis of this compound from the corresponding aldehyde.

Frequently Asked Questions (FAQs): Aldehyde Conversion

Question 1: The dehydration of my aldoxime is incomplete, and I recover a significant amount of the starting aldehyde. Why is this happening?

Answer: The presence of the starting aldehyde in your final product is likely due to the hydrolysis of the aldoxime intermediate back to the aldehyde.[5]

  • Cause: Aldoximes can be susceptible to hydrolysis, especially in the presence of acid or base and water. Some dehydrating agents can generate acidic byproducts that catalyze this reversion.

  • Solution:

    • Use anhydrous conditions: Ensure all your reagents and solvents are thoroughly dried.

    • Choose a mild dehydrating agent: A variety of dehydrating agents can be used, such as acetic anhydride, thionyl chloride, or more modern reagents like Burgess reagent. For sensitive substrates, milder, neutral conditions are preferable.

    • Temperature control: While dehydration often requires heat, excessive temperatures can promote decomposition and reversion to the aldehyde. Optimize the temperature for your specific dehydrating agent.

Question 2: I am using an acid-catalyzed dehydration, and I am seeing some colored byproducts. What could they be?

Answer: The electron-rich nature of the 2,3,5-trimethylphenyl ring makes it susceptible to side reactions under strongly acidic conditions.

  • Cause: Strong acids can lead to polymerization or other electrophilic reactions on the aromatic ring, resulting in colored impurities.

  • Solution:

    • Avoid strong acids: Opt for milder dehydrating agents that do not require strongly acidic conditions.

    • Use a base to neutralize acid: If an acid-generating dehydrating agent is used (e.g., thionyl chloride), the addition of a non-nucleophilic base like pyridine can neutralize the generated HCl.

Troubleshooting Guide 3: Ammoxidation of 2,3,5-Trimethyltoluene

Ammoxidation is an industrial process for converting methylarenes to benzonitriles using ammonia and oxygen over a heterogeneous catalyst at high temperatures.[6]

Ammoxidation Reaction Pathway and Side Reactions

2,3,5-Trimethyltoluene 2,3,5-Trimethyltoluene This compound This compound 2,3,5-Trimethyltoluene->this compound NH3, O2, Catalyst High Temperature CO, CO2 CO, CO2 2,3,5-Trimethyltoluene->CO, CO2 Over-oxidation Other Oxygenated Byproducts Other Oxygenated Byproducts 2,3,5-Trimethyltoluene->Other Oxygenated Byproducts Incomplete Oxidation

Caption: Desired reaction and major side reactions in the ammoxidation of 2,3,5-trimethyltoluene.

Frequently Asked Questions (FAQs): Ammoxidation

Question 1: The conversion of 2,3,5-trimethyltoluene is low. How can I improve it?

Answer: Low conversion in a catalytic gas-phase reaction can be due to several factors related to reaction conditions and catalyst activity.

  • Cause:

    • Insufficient temperature: The activation energy for the C-H bond activation of the methyl group is not being overcome.

    • Low catalyst activity: The catalyst may be deactivated or inherently not active enough for this specific substrate.

    • Improper reactant feed ratio: An incorrect ratio of hydrocarbon, ammonia, and oxygen can limit the reaction rate.

  • Solution:

    • Increase temperature: Gradually increase the reaction temperature. However, be aware that this can negatively impact selectivity.

    • Catalyst screening: The choice of catalyst is crucial. Vanadium and molybdenum oxides are common catalysts for ammoxidation.[6] Different catalyst supports and promoters can significantly affect activity.

    • Optimize feed ratios: Systematically vary the molar ratios of ammonia to hydrocarbon and oxygen to hydrocarbon to find the optimal conditions.

Question 2: My selectivity to this compound is poor, with the formation of CO and CO2. What is the problem?

Answer: The formation of carbon oxides indicates over-oxidation, a major challenge in ammoxidation.[7]

  • Cause: The reaction temperature is too high, leading to complete combustion of the hydrocarbon. The catalyst may also have high combustion activity.

  • Solution:

    • Decrease temperature: Lowering the reaction temperature is the most direct way to reduce over-oxidation.

    • Optimize catalyst: Select a catalyst known for high selectivity in the ammoxidation of similar alkylbenzenes.[8]

    • Adjust oxygen concentration: Reducing the oxygen concentration in the feed can minimize combustion, but this needs to be balanced to ensure sufficient conversion.

Question 3: I am observing byproducts such as 2,3,5-trimethylbenzaldehyde and 2,3,5-trimethylbenzoic acid. How can I minimize these?

Answer: The formation of these oxygenated compounds suggests incomplete ammoxidation.

  • Cause: These are likely intermediates in the reaction pathway from the methylarene to the nitrile. An insufficient supply of ammonia or suboptimal catalyst properties can lead to their accumulation.

  • Solution:

    • Increase ammonia to hydrocarbon ratio: A higher concentration of ammonia can favor the conversion of the aldehyde intermediate to the nitrile.

    • Modify the catalyst: The acidity and redox properties of the catalyst influence the reaction pathway. Modifying the catalyst composition or support may be necessary to enhance the final step to the nitrile.

Experimental Protocol: Sandmeyer Synthesis of this compound

This protocol is a representative procedure and may require optimization.

Materials:

  • 2,3,5-Trimethylaniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Toluene

  • Ice

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,3,5-trimethylaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring, keeping the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with toluene.

    • Wash the organic layer with water, then with a dilute sodium hydroxide solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or recrystallization.

Quantitative Data Summary

Synthesis RouteCommon Side ProductsTypical Yield Range (%)Key Optimization Parameters
Sandmeyer Reaction Biaryl derivatives, Phenols, Aryl chlorides50-70Temperature control, slow addition of diazonium salt, choice of acid
From Aldehyde Unreacted aldehyde, polymerization products70-90Choice of dehydrating agent, anhydrous conditions, temperature
Ammoxidation Carbon oxides (CO, CO₂), Aldehyde, Carboxylic acid60-85 (highly catalyst dependent)Catalyst composition, temperature, reactant feed ratios

References

  • Wikipedia. Sandmeyer reaction. [URL: https://en.wikipedia.org/wiki/Sandmeyer_reaction]
  • Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7822247/]
  • The formation of nitriles from the reaction between benzaldoxime (benzaldehyde oxime) and thiocarbonyl compounds by free radical mechanisms - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/1980/p2/p29800001099]
  • Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C3N/nitriles.shtm]
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8698843/]
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [URL: https://www.masterorganicchemistry.com/2018/12/03/diazonium-salts-sandmeyer-reaction/]
  • Sandmeyer Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm]
  • Preparation of Benzonitriles, Part 3: By Ammoxidation - YouTube. [URL: https://www.youtube.
  • Sandmeyer reaction - L.S.College, Muzaffarpur. [URL: https://www.lscollege.ac.in/userfiles/file/e-content/PG/Dr%20Kumari%20Archana/Sandmeyer%20reaction.pdf]
  • Wikipedia. Ammoxidation. [URL: https://en.wikipedia.
  • A Simple Synthesis of Nitriles from Aldoximes - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753288/]
  • An efficient, rapid and facile procedure for conversion of aldoximes to nitriles using triphenylphosphine and N-halo sulfonamides. [URL: http://www.cjoc.ac.cn/article/2012/1672-2171/1672-2171-30-10-1921.shtml]
  • Preliminary Reactivity Studies of 2,3,4-Trimethylaniline: A Technical Guide - Benchchem. [URL: https://www.benchchem.com/uploads/product-documents/234-Trimethylaniline-Technical-Guide.pdf]
  • Synthesis of Nitrile - Suzhou Highfine Biotech. [URL: https://www.highfine.com/en-us/news/synthesis-of-nitrile.html]
  • Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide - Google Patents. [URL: https://patents.google.
  • Conversion of Aldehydes to Nitriles - Sciencemadness.org. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=32375]
  • Photochemical Sandmeyer‐type Halogenation of Arenediazonium Salts. [URL: https://www.researchgate.
  • Preparation of alkyl benzonitriles by selective ammoxidation - ResearchGate. [URL: https://www.researchgate.
  • Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces - MedCrave online. [URL: https://medcraveonline.com/JNMR/selective-and-efficient-synthesis-of-benzonitriles-by-direct-ammoxidation-of-alkylbenzenes-in-the-subndashnano-spaces.html]
  • Ammoxidation – Knowledge and References - Taylor & Francis. [URL: https://www.taylorfrancis.com/chapters/edit/10.
  • 20.7: Chemistry of Nitriles. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)
  • AMMOXIDATION CATALYST, METHOD FOR PRODUCING SAME, AND METHOD FOR PRODUCING ACRYLONITRILE USING AMMOXIDATION CATALYST - EPO. [URL: https://data.epo.org/publication-server/document?i=78090597&typ=docdb&cc=EP&pn=4201584&ki=A1]
  • Ammoxidation process - Google Patents. [URL: https://patents.google.
  • A DFT-assisted mechanism for evolution of the ammoxidation of 2-chlorotoluene (2-CLT) to 2-chlorobenzonitrile (2-CLBN) over alumina-supported V2O5 catalyst prepared by a solution combustion method - ResearchGate. [URL: https://www.researchgate.net/publication/359207266_A_DFT-assisted_mechanism_for_evolution_of_the_ammoxidation_of_2-chlorotoluene_2-CLT_to_2-chlorobenzonitrile_2-CLBN_over_alumina-supported_V_2_O_5_catalyst_prepared_by_a_solution_combustion_method]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2,3,5-Trimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,3,5-Trimethylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. My objective is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your synthetic efforts are both efficient and successful.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are crucial for planning the synthesis of this compound.

Q1: What are the primary and most reliable synthetic routes to this compound?

A1: There are two predominant and well-established methods for the synthesis of aryl nitriles like this compound. The choice between them typically depends on the availability and cost of the starting material.

  • The Sandmeyer Reaction: This is a versatile method that starts with the corresponding primary aryl amine, 2,3,5-trimethylaniline. The process involves two main steps: the formation of a diazonium salt from the amine, followed by a copper(I) cyanide-catalyzed displacement of the diazonium group.[1][2] This is often the preferred route if the aniline is readily available, as the reaction conditions for diazotization are mild and the subsequent cyanation is robust.

  • The Rosenmund-von Braun Reaction: This reaction involves the direct cyanation of an aryl halide (e.g., 2,3,5-trimethylbromobenzene) using copper(I) cyanide.[3][4] Historically, this method required harsh conditions, including very high temperatures (150–250 °C) and high-boiling polar solvents.[5][6] However, modern modifications, such as the use of ligands like L-proline, have made it possible to conduct the reaction at significantly lower temperatures (80–120 °C), expanding its applicability.[5]

Q2: Which starting material is strategically best: the aniline, a halide, or the aldehyde?

A2: The "best" starting material is dictated by a combination of availability, cost, scalability, and the functional group tolerance required for your overall synthetic scheme.

  • 2,3,5-Trimethylaniline (for Sandmeyer Reaction): This is an excellent choice. Anilines are often inexpensive, and the Sandmeyer reaction is highly reliable. The primary challenge lies in handling the potentially unstable diazonium salt intermediate, which requires strict temperature control (0–5 °C).[7]

  • 2,3,5-Trimethylaryl Halide (for Rosenmund-von Braun): Aryl bromides and iodides are suitable substrates. This route is advantageous if the aniline is unavailable or if other functional groups on the molecule are sensitive to the acidic and oxidative conditions of diazotization. The main drawback has historically been the high reaction temperatures, though modern protocols have mitigated this.[5]

  • 2,3,5-Trimethylbenzaldehyde (for Oxime Dehydration): This is a viable but less common route. The aldehyde is first converted to an aldoxime using hydroxylamine, which is then dehydrated to the nitrile.[8] This method avoids the use of highly toxic cyanide salts directly but may require specific dehydrating agents and an additional reaction step.

Q3: What are the critical safety considerations when synthesizing this compound?

A3: Safety is paramount. Two key areas of concern are:

  • Cyanide Reagents (CuCN, NaCN, KCN): Copper(I) cyanide and other cyanide salts are highly toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide poisoning antidote kit and trained personnel available. Acidification of cyanide waste will generate highly toxic hydrogen cyanide (HCN) gas; therefore, all cyanide-containing waste must be quenched with an oxidizing agent like bleach or hydrogen peroxide under basic conditions before disposal.

  • Aryl Diazonium Salts: These intermediates in the Sandmeyer reaction are thermally unstable and can be explosive when isolated in a dry state.[7] For this reason, they should always be prepared at low temperatures (0–5 °C) and used immediately in solution without any attempt at isolation.

Q4: How can I effectively monitor the reaction progress?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material and the product. The disappearance of the starting material spot is a primary indicator of reaction completion. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed, offering precise data on conversion and the formation of any side products.

Part 2: Troubleshooting Guide by Synthetic Route

This section provides a structured approach to diagnosing and solving common problems encountered during synthesis.

Route A: The Sandmeyer Reaction (from 2,3,5-Trimethylaniline)

The Sandmeyer reaction is a two-part process: diazotization followed by cyanation. Problems can arise in either stage.

Problem 1: Low Yield or Failure in the Diazotization Step

  • Symptom: A negative starch-iodide paper test (indicating no excess nitrous acid) even after adding the stoichiometric amount of sodium nitrite, or low yield of the final product.

  • Probable Cause 1: Temperature Too High. The aryl diazonium salt is highly unstable above 5-10 °C and will decompose back to the aniline or react with water to form the corresponding phenol.

    • Solution: Maintain a strict temperature of 0–5 °C throughout the addition of sodium nitrite and for the duration of the reaction. Use an ice-salt bath for better temperature control.

  • Probable Cause 2: Incorrect Acid Concentration. Sufficient acid is required to protonate the aniline and to form nitrous acid (HNO₂) from sodium nitrite.

    • Solution: Typically, 2.5 to 3 equivalents of acid (like HCl or H₂SO₄) are used. One equivalent protonates the aniline, one reacts with NaNO₂ to form HNO₂, and an excess maintains an acidic environment to prevent unwanted side reactions, such as the coupling of the diazonium salt with unreacted aniline to form an azo compound.

Problem 2: Low Yield of this compound in the Cyanation Step

  • Symptom: The reaction produces a significant amount of dark, tarry side products, and the isolated yield of the nitrile is poor.

  • Probable Cause 1: Premature Decomposition of the Diazonium Salt. Adding the diazonium salt solution to the copper cyanide solution too quickly or at too high a temperature can cause uncontrolled decomposition and side reactions.

    • Solution: Add the cold diazonium salt solution slowly to the copper cyanide solution while maintaining the temperature of the receiving flask. A gentle warming to room temperature or slightly above may be required to drive the reaction to completion after the addition is finished.

  • Probable Cause 2: Impure Copper(I) Cyanide. CuCN can oxidize over time. The reaction mechanism relies on the Cu(I) species to initiate the radical process.[2]

    • Solution: Use freshly purchased, high-purity CuCN. If the quality is suspect, it can be purified by standard literature methods.

Problem 3: Formation of 2,3,5-Trimethylphenol as a Major Byproduct

  • Symptom: Spectroscopic analysis (e.g., NMR, GC-MS) of the crude product shows a significant amount of 2,3,5-trimethylphenol.

  • Probable Cause: The diazonium salt has reacted with water instead of the cyanide nucleophile. This is a competitive reaction that is favored by higher temperatures and dilute conditions.

    • Solution: Ensure the diazotization is performed at 0-5 °C. When adding the diazonium salt to the cyanide solution, ensure the addition is steady and the reaction is proceeding efficiently to consume the diazonium salt before it can react with water.

Route B: The Rosenmund-von Braun Reaction (from a 2,3,5-Trimethylaryl Halide)

This reaction is powerful but can be sensitive to conditions.

Problem 1: Reaction is Sluggish or Fails to Reach Completion

  • Symptom: TLC or GC analysis shows a large amount of unreacted aryl halide even after prolonged reaction time.

  • Probable Cause 1: Insufficient Temperature. Even with modern protocols, the Rosenmund-von Braun reaction requires significant thermal energy to proceed.

    • Solution: If using a ligand-promoted system, ensure the temperature is within the recommended range (e.g., 80–120 °C for L-proline).[5] For classical conditions, temperatures of 150 °C or higher may be necessary. Ensure the thermometer is accurately measuring the internal reaction temperature.

  • Probable Cause 2: Poor Solvent Choice. The solvent plays a critical role in solubilizing the copper cyanide and facilitating the reaction.

    • Solution: High-boiling polar aprotic solvents like DMF, NMP, or pyridine are standard choices.[6] For L-proline promoted reactions, DMF has been shown to be superior to other solvents like dioxane or toluene.[5]

  • Probable Cause 3: Inactive Substrate. The reactivity of the aryl halide follows the order I > Br >> Cl. Aryl chlorides are generally not suitable for this reaction.

    • Solution: If starting with an aryl chloride, consider converting it to the corresponding bromide or iodide first.

Problem 2: Difficult Product Purification

  • Symptom: The crude product is a dark, viscous oil that is difficult to handle, and standard extraction procedures fail to remove all impurities.

  • Probable Cause: The use of high-boiling solvents and the formation of copper-complexed byproducts make purification challenging.

    • Solution: After the reaction is complete, the mixture is often treated with an aqueous solution of ferric chloride or ammonia to break down copper complexes and facilitate their removal into the aqueous phase during workup. For removing the high-boiling solvent, vacuum distillation is typically required. If the product is a solid, recrystallization is an effective final purification step.

Part 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform a thorough risk assessment before beginning any new procedure.

Protocol A: Synthesis via Sandmeyer Reaction

Step 1: Diazotization of 2,3,5-Trimethylaniline

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2,3,5-trimethylaniline (1.0 eq) and 3 M hydrochloric acid (3.0 eq).

  • Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water and place it in the dropping funnel.

  • Add the sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C.

  • After the addition is complete, stir the resulting pale yellow solution for an additional 20 minutes at 0–5 °C. This cold solution of 2,3,5-trimethylbenzenediazonium chloride is used immediately in the next step.

Step 2: Cyanation

  • In a separate 500 mL flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Gently warm the mixture to about 60-70 °C to ensure complete dissolution, then cool to room temperature.

  • With vigorous stirring, add the cold diazonium salt solution from Step 1 to the copper cyanide solution. The rate of addition should be controlled to manage the evolution of nitrogen gas.

  • After the addition is complete, warm the reaction mixture to 50–60 °C for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture to room temperature. The product can be isolated by steam distillation or solvent extraction (e.g., with dichloromethane or ethyl acetate).

  • Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or recrystallization.

Protocol B: Synthesis via L-Proline-Promoted Rosenmund-von Braun Reaction

This protocol is adapted from modern, milder procedures.[5]

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the 2,3,5-trimethylaryl halide (e.g., bromide, 1.0 eq), copper(I) cyanide (1.2 eq), L-proline (0.2 eq), and anhydrous DMF.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into an aqueous solution of ammonia or ferric chloride and stir for 30 minutes.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Part 4: Optimization Strategies & Data

Systematic optimization is key to maximizing yield and purity. A one-factor-at-a-time (OFAT) approach or a Design of Experiments (DoE) methodology can be employed.[9]

Table 1: Optimization Parameters for the L-Proline-Promoted Rosenmund-von Braun Reaction

This table summarizes key variables and their typical effects, based on literature precedents for similar reactions.[5]

ParameterVariableTypical RangeRationale & Expert Insight
Catalyst System LigandNone, L-Proline, other amino acidsL-proline has been shown to be highly effective in lowering the required reaction temperature. Other amino acids like tryptophan were found to be ineffective, suggesting a specific structural role for proline.[5]
Solvent DMF, Dioxane, Toluene, AcetonitrileN/ADMF consistently provides the best results, likely due to its high polarity and ability to dissolve the copper cyanide and stabilize charged intermediates. Other solvents are detrimental to the reaction.[5]
Temperature Reaction Temperature80–140 °CA balance must be struck. Higher temperatures increase the reaction rate but may also lead to byproduct formation. 120 °C is often a good starting point for aryl bromides.
Reactant Aryl HalideIodide vs. BromideAryl iodides are more reactive than aryl bromides and may allow for lower reaction temperatures or shorter reaction times.
Visualizations: Workflow Diagrams

The following diagrams illustrate logical workflows for troubleshooting and optimization.

G cluster_0 Troubleshooting Workflow: Low Yield in Sandmeyer Reaction Start Low Yield Observed Check_Diazotization Was Diazotization Successful? Start->Check_Diazotization Check_Temp Was Temp < 5°C? Check_Diazotization->Check_Temp No Check_Cyanation Analyze Cyanation Step Check_Diazotization->Check_Cyanation Yes Check_Temp->Check_Cyanation Yes Sol_Temp Solution: Use Ice-Salt Bath, Monitor Temp Closely Check_Temp->Sol_Temp No Side_Products Phenol or Azo Byproducts? Check_Cyanation->Side_Products Sol_Phenol Solution: Add Diazonium Slower to Cooler Cyanide Solution Side_Products->Sol_Phenol Yes (Phenol) Sol_Azo Solution: Ensure Sufficient Excess Acid in Diazotization Step Side_Products->Sol_Azo Yes (Azo) Sol_General Solution: Check Purity of CuCN, Ensure Proper Stoichiometry Side_Products->Sol_General No

Caption: Troubleshooting workflow for the Sandmeyer reaction.

OptimizationWorkflow cluster_1 General Reaction Optimization Workflow Start Define Goal: Maximize Yield of This compound Select_Route Select Synthetic Route (e.g., Rosenmund-von Braun) Start->Select_Route Baseline Run Baseline Experiment (Standard Protocol) Select_Route->Baseline Analyze_1 Analyze Results (Yield, Purity, Byproducts) Baseline->Analyze_1 Identify_Vars Identify Key Variables (Temp, Solvent, Ligand) Analyze_1->Identify_Vars OFAT Optimize One Factor at a Time (e.g., Temperature Screen) Identify_Vars->OFAT Analyze_2 Analyze Results OFAT->Analyze_2 Analyze_2->OFAT Iterate Verify Verify Optimal Conditions (Run Replicates) Analyze_2->Verify Optimum Found Finish Finalized Protocol Verify->Finish

Caption: A systematic workflow for reaction optimization.

Part 5: References
  • Wikipedia. Rosenmund–von Braun reaction . Wikipedia. [Link]

  • Thi-Phuong-Anh Tran, et al. L-Proline-Promoted Rosenmund–von Braun Reaction . Synthesis, 2008. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Master Organic Chemistry. [Link]

  • SynArchive. Rosenmund-von Braun Reaction . SynArchive. [Link]

  • Organic Chemistry Portal. Rosenmund-von Braun Reaction . Organic Chemistry Portal. [Link]

  • Koelsch, C. F., & Whitney, A. G. THE ROSENMUND-von BRAUN NITRILE SYNTHESIS . The Journal of Organic Chemistry, 1941. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism . BYJU'S. [Link]

  • Kaur, N., & Kishore, D. Recent trends in the chemistry of Sandmeyer reaction: a review . Journal of the Iranian Chemical Society, 2022. [Link]

  • Wikipedia. Sandmeyer reaction . Wikipedia. [Link]

  • Zhang, H., et al. Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source . Molecules, 2023. [Link]

  • Wang, F., et al. Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2) . Beilstein Journal of Organic Chemistry, 2023. [Link]

  • Tundo, P., et al. Green Chemistry. A solvent-free Pinner reaction: a new, sustainable synthesis of orthoesters. The case of trimethylorthobenzoate . Green Chemistry, 2013. [Link]

  • Wang, F., et al. Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2) . PMC, 2023. [Link]

  • Google Patents. Synthesis of benzonitriles from substituted benzaldehyde . US20030220504A1.

  • ResearchGate. An efficient synthesis of 2,3,5-trimethylbenzoquinone by metal-free oxidation of 1,2,4-trimethylbenzene . ResearchGate, 2019. [Link]

  • ResearchGate. Reaction of isolable 2,4,6-trimethylbenzonitrile oxide (1a′) with benzoic acid 2a . ResearchGate. [Link]

  • ResearchGate. Optimization of the reaction conditions for the synthesis of 1-aminoisoquinolines . ResearchGate. [Link]

  • Cole, K. P., et al. A Brief Introduction to Chemical Reaction Optimization . ACS Central Science, 2018. [Link]

  • ChemSynthesis. 2,4,6-trimethylbenzonitrile oxide . ChemSynthesis. [Link]

  • Google Patents. Process for the production of ortho-nitrobenzonitriles . EP0425743A1.

  • Derikvand, F., & Ghasemzadeh, M. A. Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst . Oriental Journal of Chemistry, 2015. [Link]

  • PubChem. 2,4,6-Trimethylbenzonitrile . PubChem. [Link]

  • Google Patents. 2,4,6-trimethylaniline synthesis method . CN1800143A.

  • Google Patents. Process for preparation of 2,3,5-trimethylhydroquinone . EP0264823B1.

  • European Patent Office. Method for the preparation of 2,3,5-trimethylbenzoquinone . EP 0369823 B1. [Link]

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Technical Support Center: Navigating the Challenges in the Scale-Up of 2,3,5-Trimethylbenzonitrile Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the production of 2,3,5-Trimethylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis and scale-up of this important chemical intermediate. Drawing upon established principles in chemical engineering and organic synthesis, this document aims to be a practical resource for overcoming common challenges encountered in the laboratory and during the transition to pilot-plant scale production.

I. Overview of Synthetic Routes

The synthesis of this compound can be approached through several methods, each with its own set of advantages and challenges, particularly concerning scalability. The most industrially viable route is the vapor-phase ammoxidation of 1,2,4-trimethylbenzene (pseudocumene). For laboratory-scale synthesis, classical methods such as the Sandmeyer and Rosenmund-von Braun reactions offer alternative pathways.

A. Ammoxidation of Pseudocumene

Ammoxidation is a highly exothermic process where a hydrocarbon is reacted with ammonia and oxygen over a solid catalyst at elevated temperatures to produce a nitrile.[1] This method is favored for large-scale production due to the low cost of starting materials.[1]

Reaction: 1,2,4-Trimethylbenzene + NH₃ + O₂ → this compound + H₂O

B. Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for introducing a nitrile group to an aromatic ring starting from an aniline derivative.[2] In this case, 2,3,5-trimethylaniline would be the starting material. This multi-step process is generally well-suited for lab-scale synthesis.[3]

C. Rosenmund-von Braun Reaction

This reaction involves the cyanation of an aryl halide using copper(I) cyanide.[2] For the synthesis of this compound, 2,3,5-trimethylbromobenzene or a related halide would be the starting material. This method can be effective but often requires high temperatures and polar solvents.[4][5]

II. Troubleshooting Guide for Scale-Up of Ammoxidation

The transition from laboratory to pilot-plant scale for the ammoxidation of pseudocumene presents significant challenges.[6][7] This section addresses common issues in a question-and-answer format.

Q1: We are experiencing a significant drop in selectivity for this compound during scale-up, with an increase in carbon oxides (CO, CO₂). What is the likely cause?

A1: This is a classic issue related to heat management in a highly exothermic reaction.[8] In a larger reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[9] This can lead to localized "hot spots" on the catalyst bed where over-oxidation of the hydrocarbon feed and product occurs, resulting in the formation of CO and CO₂.

Troubleshooting Steps:

  • Improve Heat Transfer:

    • Ensure the reactor's cooling system (e.g., cooling jacket, internal cooling coils) is adequately sized and functioning optimally.

    • Consider the use of a fluidized-bed reactor, which offers superior temperature control compared to a fixed-bed reactor due to excellent heat distribution.[10]

  • Optimize Reaction Parameters:

    • Gradually decrease the reaction temperature. While this may lower the conversion rate, it can significantly improve selectivity.

    • Adjust the feed ratio of reactants. A higher ammonia-to-hydrocarbon ratio can sometimes suppress complete oxidation.

    • Reduce the oxygen concentration in the feed gas. This must be done cautiously to avoid creating flammable mixtures and to maintain an acceptable reaction rate.

Q2: Our catalyst is deactivating much faster at the pilot scale than in our lab-scale experiments. What are the potential causes and solutions?

A2: Catalyst deactivation is a common problem in continuous industrial processes and can be attributed to several factors that are exacerbated during scale-up.[11]

Potential Causes & Solutions:

CauseTroubleshooting Steps
Thermal Sintering Poor heat management can cause the catalyst's metal components to sinter, reducing the active surface area. Improve reactor cooling and temperature control.[11]
Coking/Fouling Heavy byproducts or polymers can deposit on the catalyst surface, blocking active sites. Optimize feed ratios and temperature to minimize byproduct formation. Consider periodic catalyst regeneration cycles.[11]
Poisoning Impurities in the feedstock (e.g., sulfur compounds) can irreversibly bind to the catalyst's active sites. Ensure high purity of pseudocumene, ammonia, and air.[11]

dot

cluster_0 Catalyst Deactivation Troubleshooting start Rapid Catalyst Deactivation Observed q1 Check Temperature Profile start->q1 q2 Analyze Feedstock Purity start->q2 q3 Inspect Spent Catalyst start->q3 sol1 Improve Heat Management (e.g., enhance cooling, optimize flow) q1->sol1 Hot spots detected sol2 Implement Feed Purification q2->sol2 Impurities found sol3 Optimize Reaction Conditions to Reduce Coking q3->sol3 Coke formation observed sol4 Develop Catalyst Regeneration Protocol q3->sol4 Fouling identified

Caption: Workflow for troubleshooting catalyst deactivation.

Q3: We are observing the formation of isomeric trimethylbenzonitriles and other byproducts. How can we improve the selectivity towards the 2,3,5-isomer and what are the common byproducts?

A3: The formation of isomers and byproducts is a significant challenge in the ammoxidation of pseudocumene. The substitution pattern of the starting material influences the distribution of products. Common byproducts can include other trimethylbenzonitrile isomers (e.g., 2,4,5- and 3,4,5-isomers), partially oxidized products like trimethylbenzaldehydes and trimethylbenzoic acids, and dinitriles from the oxidation of two methyl groups.

Strategies to Improve Selectivity:

  • Catalyst Selection: The composition of the catalyst is crucial. Vanadium and molybdenum-based catalysts are commonly used for ammoxidation.[1] The addition of promoters can significantly influence selectivity. Experiment with different catalyst formulations to find one that favors the desired isomer.

  • Process Optimization:

    • Temperature: Lowering the reaction temperature can sometimes favor the desired kinetic product.

    • Contact Time: Adjusting the flow rate of the reactants over the catalyst bed can influence the product distribution. A shorter contact time may reduce the formation of over-oxidized byproducts.

III. FAQs for Laboratory-Scale Synthesis

This section provides answers to frequently asked questions that arise during the bench-scale synthesis of this compound.

Q1: In our Sandmeyer reaction of 2,3,5-trimethylaniline, we are getting a low yield and a significant amount of a phenolic byproduct. What's going wrong?

A1: The formation of a phenol is a common side reaction in the Sandmeyer reaction, especially if the temperature during diazotization is not strictly controlled.[3] The diazonium salt is unstable at higher temperatures and will react with water to form a phenol.

Troubleshooting Steps:

  • Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C. Use an ice-salt bath for efficient cooling.

  • Slow Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine to prevent localized heating.

  • Acid Concentration: Ensure sufficient acidity to stabilize the diazonium salt.

Q2: The Rosenmund-von Braun reaction of 2,3,5-trimethylbromobenzene is sluggish and gives a poor yield. How can we improve this?

A2: The classical Rosenmund-von Braun reaction often requires harsh conditions.[2] Several modifications can improve the reaction's efficiency.

Optimization Strategies:

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are often effective.

  • Additives: The addition of L-proline has been shown to promote the Rosenmund-von Braun reaction at lower temperatures (80-120 °C).[4][12]

  • Purity of Reactants: Ensure that the copper(I) cyanide is of high purity and the aryl halide is free of impurities that could interfere with the reaction.

dot

cluster_1 Lab-Scale Synthesis Troubleshooting start Low Yield in Lab Synthesis sandmeyer Sandmeyer Reaction Issue start->sandmeyer Using Sandmeyer rosenmund Rosenmund-von Braun Issue start->rosenmund Using Rosenmund-von Braun sol_sandmeyer_temp Maintain 0-5 °C during Diazotization sandmeyer->sol_sandmeyer_temp Phenol byproduct sol_sandmeyer_add Slow NaNO₂ Addition sandmeyer->sol_sandmeyer_add Exotherm sol_rosenmund_add Add L-proline as a Promoter rosenmund->sol_rosenmund_add Sluggish reaction sol_rosenmund_solv Use High-Boiling Polar Solvent (e.g., DMF) rosenmund->sol_rosenmund_solv Poor solubility/reactivity

Caption: Decision tree for troubleshooting lab-scale synthesis.

IV. Purification and Analysis

Q1: How can we effectively separate this compound from its isomers?

A1: The separation of positional isomers can be challenging due to their similar physical properties.[13]

Purification Methods:

MethodApplication
Fractional Distillation Can be effective if there is a sufficient difference in boiling points between the isomers. May require a column with high theoretical plates.
Crystallization If the desired isomer is a solid at room temperature and the impurities are oils or have different solubilities, fractional crystallization can be a powerful purification technique.[7]
Preparative HPLC For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) using a suitable stationary phase (e.g., phenyl or cyano-bonded silica) can provide excellent separation of isomers.[13][14]

Q2: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?

A2: A combination of chromatographic and spectroscopic techniques is recommended.

Analytical Methods:

  • Gas Chromatography (GC): An excellent technique for monitoring the disappearance of starting materials and the formation of products. A GC equipped with a Flame Ionization Detector (FID) is suitable for quantitative analysis. Different capillary columns can be screened to achieve baseline separation of isomers.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for less volatile byproducts. A reverse-phase C18 or a phenyl column with a UV detector is a good starting point.[14][15]

  • Mass Spectrometry (MS): Coupling GC or HPLC to a mass spectrometer (GC-MS or LC-MS) is invaluable for identifying unknown byproducts.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying isomeric impurities if their signals can be resolved.[16]

V. Safety Precautions

  • Ammoxidation: This is a high-temperature, gas-phase reaction involving flammable materials and ammonia. It should only be conducted in a specialized reactor with appropriate safety interlocks. The flammability limits of the gas mixture must be carefully considered to prevent explosions.[17]

  • Cyanide Reagents: The Sandmeyer and Rosenmund-von Braun reactions may use cyanide salts, which are highly toxic. All handling of these reagents should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A cyanide antidote kit should be readily available.

  • General Precautions: Always consult the Safety Data Sheets (SDS) for all chemicals used. Wear appropriate PPE, including safety glasses, lab coat, and gloves.

VI. References

  • L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2008(1), 69-72.

  • Catalyst deactivation Common causes. AmmoniaKnowHow.

  • Rosenmund–von Braun reaction | 12 Publications | 125 Citations | Top Authors. SciSpace.

  • Sandmeyer type reaction troubleshoot. Reddit.

  • Rosenmund–von Braun reaction. Wikipedia.

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications.

  • Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile. Benchchem.

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic - datapdf.com.

  • l-Proline-Promoted Rosenmund-von Braun Reaction. Semantic Scholar.

  • Analytical Methods. RSC Publishing.

  • troubleshooting guide for Sandmeyer reactions using (4-methylphenyl)diazene. Benchchem.

  • Troubleshooting a Sandmeyer reaction. Reddit.

  • METHOD FOR STOPPING AMMOXIDATION REACTION.

  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies.

  • A Review of the Catalysts Used in Propane Ammoxidation Reaction to Produce Acrylonitrile.

  • Process Development & Chemical Pilot Plants: Instrumented Experimental Systems.

  • Supplement of - Oxygenated products formed from OH-initiated reactions of trimethylbenzene: Autoxidation and accretion. ACP.

  • (PDF) Acrylonitrile by Propene Ammoxidation. ResearchGate.

  • Ammoxidation. Wikipedia.

  • Saving Time and Money with Pilot Scale Process Chemistry. Asynt.

  • A Scaling-up Synthesis from Laboratory Scale to Pilot Scale and to near Commercial Scale for Paste-Glue Production. ResearchGate.

  • A Comparative Analysis of 2-(3-Fluorophenyl)benzonitrile and Its Isomers for Research and Development. Benchchem.

  • Scale-up of Continuous Chemical Synthesis Systems. DSpace@MIT.

  • Aerobic Ammoxidation of Cyclic Ketones to Dinitrile Products with Copper-Based Catalysts.

  • CN102744090B - Catalyst for ammoxidation preparation of 2,4-dichlorobenzonitrile. Google Patents.

  • From Lab Bench to Pilot Plant: Navigating the Challenges of Chemical Process Scale-Up... YouTube.

  • Insights into the mechanism and kinetics of propene oxidation and ammoxidation over bismuth molybdate catalysts derived from exp. eScholarship.org.

  • Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection. Thermo Fisher Scientific.

  • Addressing challenges in microbial manufacturing: Systematic microbial biotechnology. PMC.

  • (PDF) An efficient synthesis of 2,3,5-trimethylbenzoquinone by metal-free oxidation of 1,2,4-trimethylbenzene. ResearchGate.

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv.

  • TRIMETHYLBENZENES (1,3,5, 1,2,4, AND 1,2,3-TMB). NCBI.

  • HPLC Separation of Dequalinium and Benzonitrile on Different Columns.

  • (7) Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.

  • MSD Lesson STA 14 _AWK1.indd. Scoilnet.

  • Problems to be solved for making industrial biotechnology competitive to chemical technology. ResearchGate.

  • EP3400090B1 - Catalyst compositions and ammoxidation processes. Google Patents.

  • Technology of production of 1,3,5-trimethylbenzene from 1,2,4-trimethylbenzene. ResearchGate.

  • US3872148A - Catalytic ammoxidation of propylene or isobutylene. Google Patents.

  • Challenges in industrial fermentation technology research. PubMed.

  • Mechanism of the Products Formation in the Vapor Phase Ammoxidation Reaction of 4-Phenyl-o-Xylene. Scirp.org.

  • Major challenges facing industrial biotechnology. ResearchGate.

  • Analytical Methods. RSC Publishing.

  • Technology Challenges and Opportunities. OSTI.gov.

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Technical Support Center: Removing Solvent from 2,3,5-Trimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,3,5-Trimethylbenzonitrile. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in effectively removing residual solvents from their final product. Ensuring a solvent-free product is paramount for accurate downstream analysis, subsequent reaction chemistry, and meeting regulatory purity standards.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses common initial questions regarding the purification of synthesized aryl nitriles.

Q1: Why is the complete removal of residual solvent from my this compound product so critical?

Residual solvents can act as impurities that interfere with subsequent steps in a synthetic pathway, alter the product's physical properties, and yield inaccurate results in analytical characterizations such as NMR or mass spectrometry. In pharmaceutical development, strict regulatory limits are enforced for residual solvents to ensure the safety and efficacy of the final drug substance.[1][2] Therefore, their effective removal is a non-negotiable step in the purification workflow.

Q2: What are the primary methods for removing solvents from a solid organic compound like this compound?

Several standard laboratory techniques are employed, chosen based on the solvent's boiling point and the compound's thermal stability.[3] The most common methods include:

  • Rotary Evaporation: For efficient bulk removal of low to moderately boiling solvents.[4][5]

  • High Vacuum Drying: For removing trace amounts of solvent after initial bulk removal, often performed in a vacuum oven or using a Schlenk line.[6]

  • Lyophilization (Freeze-Drying): An exceptionally gentle method for removing solvents from thermally sensitive compounds or for removing solvents that are difficult to evaporate, such as water or tert-butanol.[7][8][9]

  • Azeotropic Distillation: Useful for removing water or other high-boiling impurities by adding a solvent (like toluene) that forms a lower-boiling azeotrope.[10]

Q3: What physical properties of this compound should I consider before starting?

Understanding the physical properties of your target compound is crucial for selecting the appropriate purification method. While specific experimental data for the 2,3,5-isomer is not widely published, we can infer properties from similar structures, such as 2,4,6-Trimethylbenzonitrile.

  • Melting Point: The 2,4,6-isomer has a melting point of 52-53°C.[11] It is reasonable to assume this compound is also a solid at room temperature. This is important for choosing a drying temperature in a vacuum oven to avoid melting the product.

  • Boiling Point: The boiling point of the related 2,4,6-isomer is 79-80°C at 2 mmHg.[11] This high boiling point indicates the compound is not volatile and will not be lost during the removal of common, lower-boiling organic solvents.

  • Thermal Stability: Assess if your compound is prone to decomposition at elevated temperatures, which would favor methods like lyophilization or low-temperature vacuum drying.

Part 2: Troubleshooting Common Solvent Removal Techniques

This section provides detailed protocols and troubleshooting for specific experimental challenges.

Section 2.1: Rotary Evaporation ("Rotovap")

A rotary evaporator is the workhorse for bulk solvent removal, operating on the principle that a liquid's boiling point decreases as pressure is reduced.[4] The rotation of the flask increases the liquid's surface area, accelerating evaporation.

Your product is likely dissolved in a solvent following a reaction workup or chromatography. The goal is to remove this solvent to isolate your solid product.

Experimental Protocol: Bulk Solvent Removal via Rotary Evaporation

  • Flask Size: Transfer your solution to a round-bottom flask that is no more than half full to prevent bumping.[6]

  • Secure the Flask: Securely attach the flask to the rotary evaporator.

  • Set Parameters:

    • Rotation Speed: Begin rotating the flask at a moderate speed.

    • Condenser Coolant: Ensure the condenser is being cooled (typically with circulating water).

    • Vacuum Application: Gradually apply the vacuum. The solvent should begin to bubble and condense on the cold coil.[5]

  • Heating Bath: Once the vacuum is stable, lower the flask into a heated water bath. A general rule of thumb (the "20-10-0 Rule") is to set the bath temperature 20°C higher than the solvent's boiling point at the applied pressure, and the condenser coolant temperature at least 20°C colder than the solvent's boiling point.

  • Evaporation: Continue until all solvent has been collected in the receiving flask and your solid product is visible.

  • Completion: Release the vacuum before stopping the rotation to prevent bumping and potential loss of product into the apparatus.

Slow evaporation is a common issue with several potential causes.[4][12][13]

Potential Cause Troubleshooting Action Scientific Rationale
Insufficient Vacuum Check all seals and joints for leaks. Ensure the vacuum pump is functioning correctly.The solvent's boiling point is directly related to the system pressure. A leak raises the pressure, thus increasing the boiling point and slowing evaporation.[4]
Bath Temperature Too Low Increase the water bath temperature, but do not exceed the melting point of your product.Evaporation is an endothermic process requiring energy input. A higher temperature provides more energy to drive the liquid-to-gas phase transition.
Rotation Speed Too Slow Increase the rotation speed.Faster rotation spreads the solution into a thinner film on the flask's inner surface, increasing the effective surface area for evaporation.[4]

Bumping occurs when the solution superheats and boils in one violent burst. Foaming is common with certain solvents or impurities.

  • Solution: Reduce the vacuum gradually to find a pressure where the solvent boils smoothly. You can also use a larger flask or decrease the rotation speed. For severe cases, a bump trap between the flask and the evaporator is recommended.

Section 2.2: High Vacuum Drying

After rotary evaporation, trace solvents often remain trapped within the crystal lattice of the solid. High vacuum drying is essential for their removal.[6]

This is a very common scenario. The next step is to place the product under high vacuum for an extended period.

Experimental Protocol: High Vacuum Drying

  • Transfer Product: Scrape the solid from the round-bottom flask into a pre-weighed vial or onto a watch glass.

  • Maximize Surface Area: Spread the solid into a thin layer to maximize the surface area exposed to the vacuum.

  • Place in Vacuum Chamber: Place the sample in a vacuum desiccator or vacuum oven.

  • Apply Vacuum: Connect the chamber to a high vacuum pump (a two-stage rotary vane pump or a dry scroll pump is ideal).

  • Drying Time: Allow the sample to dry for several hours, or overnight, until it reaches a constant weight. Gentle heating in a vacuum oven (e.g., 30-40°C, well below the melting point) can accelerate the process for less volatile solvents like ethyl acetate.

  • Temperature: The temperature should always be kept at least 10-20°C below the melting point of your this compound product to maintain its solid crystalline form.

  • Vacuum: The goal is to achieve the lowest pressure possible to create the largest possible gradient between the vapor pressure of the solvent at the crystal surface and the surrounding environment, thus driving evaporation.

Section 2.3: Specialized Removal Techniques

High-boiling solvents cannot be effectively removed by standard rotary evaporation or vacuum drying. In these cases, more specialized techniques are required.

  • Lyophilization (Freeze-Drying): This is the most effective method for removing water or other solvents with high boiling points and suitable freezing points.[8] The process involves freezing the sample and then applying a high vacuum, causing the frozen solvent to sublime directly from a solid to a gas.[7][9] This is exceptionally gentle and avoids any thermal stress on the compound. It is particularly useful if your product is an amorphous solid or sensitive to heat.

Lyophilization_Workflow cluster_prep Preparation cluster_process Lyophilization Cycle cluster_result Result A Dissolve/Suspend Product in minimal solvent (e.g., water, t-butanol) B Transfer to Lyophilization Flask A->B Ensure proper flask size C Freeze Sample Completely (e.g., dry ice/acetone bath) B->C Swirl to coat flask walls D Connect to Lyophilizer C->D E Apply High Vacuum (<0.1 mbar) D->E Start vacuum pump F Solvent Sublimes (Solid → Gas) E->F Monitor pressure G Collect Dry, Fluffy Product F->G Cycle complete

  • Azeotropic Removal: To remove trace water, dissolve the product in a solvent like toluene. Then, use a rotary evaporator to remove the toluene.[10] The toluene and water form a lower-boiling azeotrope that evaporates more easily than water alone. Repeating this process 2-3 times is highly effective.

Part 3: Quality Control - Verifying Solvent Removal

Visual inspection is not sufficient to confirm purity. Analytical techniques are required to detect and quantify residual solvents.

Q10: How can I definitively confirm that all the solvent has been removed?

The two most common and powerful techniques for this are Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Q11: What is residual solvent analysis by GC-MS?

GC-MS is a highly sensitive technique used to separate, identify, and quantify volatile organic compounds.[1][14] It is the standard method for residual solvent analysis in the pharmaceutical industry, often following guidelines like USP <467>.[2][14] A sample is heated in a sealed vial (headspace analysis), and the vapor is injected into the GC-MS, which separates each solvent and provides a mass spectrum for unambiguous identification.[15][16]

Q12: Can I use ¹H NMR to quantify residual solvent?

Yes, Proton NMR (¹H NMR) is an excellent and rapid tool for determining the purity of your sample and quantifying residual solvents.[17][18] By integrating a known signal from your this compound product and a signal from a residual solvent (e.g., the singlet of acetone at ~2.17 ppm or the quartet of ethyl acetate at ~4.12 ppm in CDCl₃), you can calculate the molar ratio and, therefore, the weight percent of the solvent impurity. This method is often referred to as quantitative NMR (qNMR).[19][20][21]

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Interpretation cluster_decision Decision A Accurately weigh dried product B Dissolve in deuterated solvent (e.g., CDCl3) A->B C Acquire ¹H NMR Spectrum B->C D Perform GC-MS Analysis B->D E Integrate product and solvent peaks C->E G Identify and quantify volatile solvents D->G F Calculate mole % or weight % E->F H Is Product Pure? (>95%) F->H G->H I Proceed to Next Step H->I Yes J Repeat Drying/ Purification H->J No

Part 4: Safety First

Q13: What are the main safety hazards associated with this compound and common solvents?

Always consult the specific Safety Data Sheet (SDS) for every chemical you handle.

  • This compound: Like many benzonitriles, it should be handled with care. Compounds in this class can be harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye irritation.[22][23] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

  • Organic Solvents: Many are flammable (e.g., diethyl ether, ethyl acetate, toluene) and should be kept away from ignition sources.[24] Some are irritants or have specific toxicities. Always handle solvents in a fume hood.

By following these guidelines, you can effectively and safely remove residual solvents from your this compound product, ensuring high purity for your research and development needs.

References

  • Root Sciences. (n.d.). Rotary Evaporator Guide: Setup, Process & Troubleshooting.
  • Contract Laboratory. (2025). GCMS Residual Solvent Analysis: What You Must Know.
  • Kozlowski, J., et al. (n.d.). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. LCGC International.
  • Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS.
  • Kamer, V. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
  • NMR Methods. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube.
  • Shimadzu Europe. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • Agilent Technologies. (n.d.). A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. ResearchGate.
  • University of Colorado Boulder. (n.d.). Solvent Removal - Organic Chemistry.
  • Spectral Service AG. (n.d.). Purity Testing & Quantitative NMR Analysis.
  • Sihai Energy Technology. (2024). Understanding Vacuum Distillation.
  • Emerald Cloud Lab. (2025). ExperimentLyophilize Documentation.
  • Lab Tech. (2023). Understanding the Principles of Rotary Evaporation: A Step-by-Step Guide.
  • Liu, Q., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate.
  • National Institute of Standards and Technology (NIST). (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance.
  • Wikipedia. (n.d.). Freeze drying.
  • Massachusetts Institute of Technology (MIT) OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide.
  • Wikipedia. (n.d.). Vacuum distillation.
  • University of Rochester, Department of Chemistry. (2026). How To: Remove Residual Water.
  • Google Patents. (n.d.). US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • Google Patents. (n.d.). US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery.
  • Nichols, L. (2022). 5.6C: Troubleshooting Rotary Evaporation. Chemistry LibreTexts.
  • T.Jis. (2026). Rotary Evaporator Principles: A Comprehensive Guide.
  • Zhengzhou Greatwall Scientific Industrial and Trade Co., Ltd. (2018). Rotary evaporator troubleshooting.
  • StudySmarter. (2024). Vacuum Distillation: Setup & Advantages.
  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements.
  • Taylor & Francis. (n.d.). Vacuum distillation – Knowledge and References.
  • Applewood Scientific. (n.d.). Freeze Drying or Lyophilization.
  • Google Patents. (n.d.). US3322814A - Purification of nitriles.
  • Buchi.com. (n.d.). How to effectively use organic solvents in lyophilization.
  • Google Patents. (n.d.). Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 2-Fluoro-5-methylbenzonitrile.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Benzonitrile.
  • CymitQuimica. (2024). Safety Data Sheet.
  • TCI Chemicals. (2018). SAFETY DATA SHEET - 1,3,5-Trimethylbenzene.
  • WebQC.org. (n.d.). benzonitrile.
  • XiXisys.com. (n.d.). SAFETY DATA SHEETS - 2,4,6-TRIMETHYLBENZONITRILE.
  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.
  • Organic Syntheses Procedure. (n.d.). 9 - Organic Syntheses Procedure.
  • Cheméo. (n.d.). Chemical Properties of 2,3-Dimethylbenzonitrile (CAS 5724-56-1).
  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-methyl- (CAS 529-19-1).
  • Google Patents. (n.d.). US2305103A - Purification of nitriles.
  • ChemicalBook. (n.d.). 2571-52-0(2,4,6-TRIMETHYLBENZONITRILE) Product Description.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
  • ChemicalBook. (2025). 2,4,6-TRIMETHYLBENZONITRILE | 2571-52-0.

Sources

Technical Support Center: Synthesis of 2,3,5-Trimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3,5-trimethylbenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. The following question-and-answer format provides in-depth, field-proven insights to help you troubleshoot and optimize your experimental workflow.

Section 1: General Synthetic Strategy FAQs

Q1: What are the primary synthetic routes to this compound?

A1: There are two predominant and reliable strategies for synthesizing this compound:

  • The Sandmeyer Reaction: This classical route involves the diazotization of the primary aromatic amine, 2,3,5-trimethylaniline, to form a diazonium salt intermediate. This intermediate is then reacted with a copper(I) cyanide salt to yield the target nitrile.[1][2] This method is widely used due to its long-standing reliability and cost-effective reagents.

  • Transition Metal-Catalyzed Cross-Coupling: This modern approach typically involves the cyanation of an aryl halide, such as 1-bromo-2,3,5-trimethylbenzene, using a cyanide source in the presence of a palladium or nickel catalyst.[3][4][5] These methods often offer milder reaction conditions and high functional group tolerance but may require more specialized and expensive catalysts and ligands.

Q2: How do I choose between the Sandmeyer reaction and a palladium-catalyzed cyanation?

A2: The choice of synthetic route depends on several factors: starting material availability, scale, required purity, and the equipment at your disposal.

ParameterSandmeyer ReactionPalladium-Catalyzed Cyanation
Starting Material 2,3,5-Trimethylaniline1-Halo-2,3,5-trimethylbenzene (e.g., bromo- or chloro- derivative)
Key Reagents NaNO₂, strong acid (HCl, H₂SO₄), CuCNPd or Ni catalyst, ligand (e.g., dppf), cyanide source (Zn(CN)₂, K₄[Fe(CN)₆])
Primary Advantage Cost-effective, well-established, suitable for large scale.Milder conditions, high functional group tolerance, often higher yields.[5][6]
Primary Disadvantage Requires strict temperature control (0-5 °C) for unstable diazonium salt; use of highly toxic CuCN.[7][8]Catalyst poisoning by cyanide can be an issue; higher cost of catalysts and ligands.[5]
Best For... Large-scale synthesis where cost is a primary driver and the starting aniline is readily available.Small- to medium-scale synthesis, especially for complex molecules where functional group tolerance is critical.

Section 2: Troubleshooting the Sandmeyer Reaction Pathway

The Sandmeyer reaction is a robust method but requires careful control of conditions. Most issues arise during the formation of the diazonium salt or the subsequent displacement with cyanide.

Q3: My diazotization of 2,3,5-trimethylaniline seems incomplete or is yielding a tarry mess. What's going wrong?

A3: This is a classic problem almost always linked to temperature control. The aryl diazonium salt is thermally unstable and will decompose if the temperature rises above 5-10 °C, leading to phenols and other decomposition byproducts that appear as a dark tar.[7]

Troubleshooting Steps:

  • Maintain Strict Temperature Control: Ensure your reaction vessel is submerged in an efficient ice/salt bath to maintain an internal temperature of 0-5 °C throughout the dropwise addition of the sodium nitrite solution.

  • Ensure Acidity: The reaction requires a sufficient excess of strong acid (typically 2.5-3 equivalents). The acid prevents the formation of diazoamino compounds and ensures the nitrous acid is generated in situ.

  • Slow Addition of Nitrite: Add the aqueous solution of sodium nitrite (NaNO₂) very slowly, drop by drop, directly into the vortex of the stirred amine solution to avoid localized overheating and concentration spikes.

  • Check for Complete Diazotization: After the addition is complete, you can test for the presence of excess nitrous acid by touching the reaction mixture with a glass rod and then touching starch-iodide paper. A positive test (instant blue-black color) indicates an excess of nitrous acid and that the diazotization is complete. If the test is negative, add a small amount more of the NaNO₂ solution.

Q4: I'm observing low yields in the final cyanation step with CuCN. What are the likely causes?

A4: Low yield in the cyanation step, assuming the diazotization was successful, can be attributed to several factors related to the copper cyanide solution or the reaction conditions.

Potential CauseScientific Rationale & Solution
Premature Decomposition of Diazonium Salt The diazonium salt solution must be used immediately and kept cold. It should be added portion-wise to the pre-heated (typically 60-70 °C) copper cyanide solution. Do not let the diazonium salt warm to room temperature.[8]
Poor Quality of Copper(I) Cyanide CuCN can oxidize over time. Use freshly purchased, high-purity CuCN or prepare it fresh. The quality of the nucleophile is critical for efficient displacement.
Neutralization Issues The diazonium salt solution is highly acidic. Before adding it to the CuCN, the receiving solution should be neutralized or made slightly basic (e.g., with Na₂CO₃) to facilitate the nucleophilic attack. Monitor the pH carefully.
Insufficient Reaction Time/Temperature While you must avoid overheating, the reaction needs sufficient thermal energy to proceed. Ensure the reaction is maintained at the target temperature for the recommended time, monitoring for the cessation of nitrogen gas evolution.
Logical Troubleshooting Workflow for Sandmeyer Synthesis

The following diagram outlines a decision-making process for troubleshooting common issues during the Sandmeyer synthesis of this compound.

G start Low Yield or Impure Product check_diazotization Was the diazotization mixture a clear solution at 0-5°C? start->check_diazotization tar_formation Problem: Tar/Oil Formation Cause: Diazonium salt decomposition. Solution: Maintain temp < 5°C, ensure excess acid. check_diazotization->tar_formation No check_cyanation Was N₂ evolution vigorous upon adding diazonium salt to CuCN? check_diazotization->check_cyanation Yes tar_formation->start poor_cyanation Problem: Weak reaction Cause: Poor CuCN quality or incorrect pH. Solution: Use fresh CuCN, neutralize diazonium solution before addition. check_cyanation->poor_cyanation No final_workup Problem: Low isolated yield Cause: Product loss during workup or incomplete reaction. Solution: Optimize extraction solvent, check reaction completion by TLC/GC. check_cyanation->final_workup Yes poor_cyanation->start success High Yield, Pure Product final_workup->success

Caption: Troubleshooting Workflow for the Sandmeyer Synthesis.

Section 3: Troubleshooting Palladium-Catalyzed Cyanation

This modern alternative avoids the challenges of unstable diazonium salts but introduces new variables related to catalysis.

Q5: My Pd-catalyzed cyanation of 1-bromo-2,3,5-trimethylbenzene is sluggish or has stalled. Why?

A5: Catalyst deactivation is the most common culprit in palladium-catalyzed cyanation reactions.[5] Free cyanide ions in the reaction mixture can irreversibly bind to the palladium center, poisoning the catalyst and halting the catalytic cycle.

Key Optimization Parameters:

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over alkali metal cyanides (NaCN, KCN) because its lower solubility in organic solvents results in a lower concentration of free cyanide, minimizing catalyst poisoning.[3][5] Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is another excellent, less toxic alternative.[4]

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are often effective as they promote the reductive elimination step and stabilize the palladium catalyst.[3][6]

  • Solvent and Temperature: Anhydrous, polar aprotic solvents like DMAc (N,N-Dimethylacetamide) or DMF are typically used.[4][6] The reaction usually requires heating (e.g., 100-120 °C) to proceed at a reasonable rate. Ensure your solvent is truly anhydrous, as water can interfere with the catalyst.

  • Additives: In some protocols, additives like zinc formate are used to reactivate the palladium catalyst by removing poisoning cyanide ions from its coordination sphere.[6]

Simplified Catalytic Cycle and Deactivation Pathway

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition (+ Ar-X) Transmetal Ar-Pd(II)L₂(CN) Deactivation [Pd(CN)₄]²⁻ (Inactive Catalyst) Pd0->Deactivation Catalyst Poisoning (Excess CN⁻) OxAdd->Transmetal Transmetalation (+ 'CN⁻') RedElim Ar-CN + Pd(0)L₂ OxAdd->Deactivation Transmetal->RedElim Reductive Elimination

Caption: Palladium-Catalyzed Cyanation Cycle and Deactivation.

Section 4: Product Purification and Characterization

Q6: My crude product is a dark oil/solid. What is the best way to purify it?

A6: The purification strategy depends on the nature of the impurities.

  • For Sandmeyer-derived products: The crude product often contains colored byproducts from diazonium salt decomposition. A preliminary purification can be achieved by dissolving the crude material in a suitable solvent (e.g., ethyl acetate), washing with aqueous sodium bicarbonate to remove acidic impurities, and then with brine. This is often followed by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the nonpolar benzonitrile from more polar impurities.

  • For Pd-catalyzed products: The main impurities are often residual ligand and metal complexes. Passing the crude mixture through a short plug of silica gel can remove a significant portion of these.

  • Final Purification: For high purity, recrystallization or fractional distillation under reduced pressure are effective. Since this compound is a low-melting solid or liquid at room temperature, Kugelrohr distillation can be particularly effective for small to medium scales.

Q7: I'm seeing an unexpected peak in my NMR/GC-MS. What could it be?

A7:

  • Isomeric Impurities: If the synthesis started from an impure isomer of trimethylaniline (e.g., 2,4,5-trimethylaniline), you will likely have the corresponding isomeric benzonitrile in your product. These can be very difficult to separate.[9] Always check the purity of your starting materials.

  • Hydrolysis: The nitrile group can be partially or fully hydrolyzed to the corresponding amide (2,3,5-trimethylbenzamide) or carboxylic acid if exposed to strongly acidic or basic conditions during workup, especially at elevated temperatures.

  • Unreacted Starting Material: Incomplete conversion will leave residual 2,3,5-trimethylaniline or 1-bromo-2,3,5-trimethylbenzene.

  • Phenolic Byproduct (from Sandmeyer): If the diazotization step was compromised by high temperatures, you may have 2,3,5-trimethylphenol as a significant impurity.

Section 5: Key Experimental Protocols

Protocol 1: Diazotization of 2,3,5-Trimethylaniline

This protocol is a representative example and should be adapted and scaled as needed.

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2,3,5-trimethylaniline (1.0 eq) and 3 M HCl (3.0 eq).

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring until a fine slurry of the amine hydrochloride salt forms.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and place it in the dropping funnel.

  • Add the sodium nitrite solution dropwise to the stirred amine slurry, ensuring the internal temperature never exceeds 5 °C. The addition should take approximately 30-45 minutes.

  • After the addition is complete, stir for an additional 20 minutes at 0-5 °C.

  • Confirm the completion of the reaction by testing for a slight excess of nitrous acid with starch-iodide paper.

  • The resulting cold diazonium salt solution should be used immediately in the subsequent cyanation step.[8]

References

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of a Practical, Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. Available at: [Link]

  • Yang, Y., et al. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 28(15), 5789. Available at: [Link]

  • Anbarasan, P., Schuppan, J., & Beller, M. (2011). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 1(1), 102-125. Available at: [Link]

  • Li, C., et al. (2020). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. Available at: [Link]

  • Wikipedia contributors. (2024). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Kaur, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2269–2303. Available at: [Link]

  • OrganicChemGuide. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

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Navigating the Labyrinth of Nitrile Stability: A Technical Guide to 2,3,5-Trimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2,3,5-Trimethylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this sterically hindered aromatic nitrile. We understand that the stability of this compound under acidic and basic conditions can present unique challenges during chemical synthesis and process development. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these complexities and achieve your desired outcomes. Our focus is not just on the "how," but more importantly, the "why," grounding our advice in the fundamental principles of organic chemistry.

I. Understanding the Challenges: The Impact of Steric Hindrance

The three methyl groups on the aromatic ring of this compound, particularly the one at the ortho position (C2), create significant steric hindrance around the nitrile functional group. This steric bulk impedes the approach of nucleophiles (like water or hydroxide ions) and the protonation of the nitrile nitrogen, which are crucial steps in both acidic and basic hydrolysis. Consequently, converting this compound to its corresponding carboxylic acid or amide requires more forcing conditions compared to unhindered benzonitriles. This, in turn, can lead to a higher propensity for side reactions and purification challenges.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with this compound.

Issue 1: Incomplete or Slow Hydrolysis Under Acidic Conditions

Question: I am attempting to hydrolyze this compound to 2,3,5-trimethylbenzoic acid using concentrated sulfuric or hydrochloric acid, but the reaction is extremely slow, or I have a significant amount of unreacted starting material even after prolonged heating. Why is this happening and what can I do?

Answer:

This is a common issue stemming from the steric hindrance of the ortho-methyl group. The initial and rate-limiting step in acidic nitrile hydrolysis is often the protonation of the nitrile nitrogen, followed by the nucleophilic attack of water.[1][2] The bulky methyl group at the C2 position physically obstructs the approach of water to the electrophilic carbon of the protonated nitrile.

Troubleshooting Steps:

  • Increase Reaction Temperature and Time: For sterically hindered nitriles, higher temperatures and longer reaction times are necessary to overcome the activation energy barrier. For a similar ortho-substituted nitrile, o-tolunitrile, successful hydrolysis is achieved by heating in 75% sulfuric acid at 150-160°C for several hours, followed by an increase to 190°C.[2][3]

  • Optimize Acid Concentration: While concentrated acid is needed, excessively high concentrations might not be optimal. The reaction requires water as a nucleophile, so a balance is necessary. A 75% sulfuric acid solution has proven effective for similar substrates.[2][3]

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the appearance of the product. This will help you determine the optimal reaction time and prevent unnecessary decomposition from prolonged heating.

  • Consider Alternative Reagents: While traditional mineral acids are common, for particularly stubborn hydrolyses, other reagents could be explored, though they may be more costly or hazardous.

Issue 2: Low Yield of Carboxylic Acid and Isolation of an Amide Intermediate Under Basic Conditions

Question: I am performing a basic hydrolysis of this compound with sodium hydroxide, but my final product is a mixture of the desired carboxylic acid and a significant amount of 2,3,5-trimethylbenzamide. How can I drive the reaction to completion?

Answer:

Basic hydrolysis of nitriles proceeds in two steps: first, the nitrile is converted to an amide, which is then further hydrolyzed to the carboxylate salt.[4][5] The second step, the hydrolysis of the amide, is often slower, especially for sterically hindered amides. Milder conditions (lower temperatures, shorter reaction times) may favor the formation and isolation of the amide.[4]

Troubleshooting Steps:

  • Employ More Forcing Conditions: To ensure complete hydrolysis to the carboxylic acid, more vigorous conditions are required. This typically involves using a higher concentration of base (e.g., 20-40% NaOH or KOH), a co-solvent like ethanol to improve solubility, and prolonged heating under reflux.[1][6]

  • Re-subject the Amide to Hydrolysis: If you have already isolated the amide, you can subject it to a second round of basic hydrolysis under more stringent conditions to convert it to the desired carboxylic acid.[3]

  • Ensure a Sufficient Excess of Base: The hydrolysis consumes the base, so ensure you are using a sufficient molar excess to drive both steps of the reaction to completion.

Issue 3: Formation of a Dark-Colored, Tarry Byproduct

Question: During my hydrolysis reaction, especially under strong acid and high heat, the reaction mixture turns dark, and I'm getting a tarry, insoluble byproduct. What is this, and how can I avoid it?

Answer:

At high temperatures and in the presence of strong acids like concentrated sulfuric acid, aromatic compounds, especially those with activating methyl groups like this compound, can undergo side reactions. The most likely culprits are sulfonation and intermolecular condensation or polymerization reactions.

Potential Side Reactions:

  • Sulfonation: The aromatic ring can be sulfonated by concentrated sulfuric acid, leading to the formation of sulfonic acid derivatives.[7][8] This is a common side reaction when heating activated aromatic compounds in sulfuric acid.

  • Decarboxylation: While less common for simple benzoic acids without specific activating groups, under very harsh conditions, the desired 2,3,5-trimethylbenzoic acid product could potentially undergo some degree of decarboxylation.[9][10][11]

  • Polymerization/Condensation: At high temperatures, complex intermolecular reactions can occur, leading to the formation of polymeric or tarry materials.

Mitigation Strategies:

  • Careful Temperature Control: Do not exceed the necessary temperature for hydrolysis. Use a well-controlled heating mantle and a thermometer to monitor the reaction temperature closely.

  • Use of Co-solvents: In some cases, using a high-boiling inert co-solvent can help to maintain a consistent reaction temperature and improve solubility, potentially reducing side reactions.

  • Purification: If a small amount of tarry material is formed, it can often be removed during the workup and purification steps.

III. Frequently Asked Questions (FAQs)

Q1: Can I stop the hydrolysis at the amide stage?

A1: Yes, especially under basic conditions. Using milder conditions, such as lower temperatures and shorter reaction times, can favor the formation of the amide as the major product.[4] Isolating the amide under acidic conditions is much more challenging as the conditions required to hydrolyze the nitrile are often sufficient to hydrolyze the intermediate amide as well.

Q2: What are the best practices for purifying the final 2,3,5-trimethylbenzoic acid product?

A2: Due to its steric hindrance, 2,3,5-trimethylbenzoic acid can be challenging to purify. Here are some recommended steps:

  • Initial Workup: After the reaction, if under acidic conditions, pour the cooled mixture into ice water to precipitate the crude acid.[3] If under basic conditions, acidify the cooled reaction mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid.[3]

  • Base Wash: Dissolve the crude product in an excess of a dilute base like 10% sodium hydroxide solution and filter while hot. This will separate the acidic product from any unreacted neutral nitrile or amide.[3][12]

  • Reprecipitation: Re-acidify the filtrate with a strong acid to precipitate the purified carboxylic acid.

  • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent. Given its hydrophobic nature due to the methyl groups, organic solvents like benzene, toluene, or aqueous ethanol are good starting points.[12][13]

Q3: Are there any safety concerns I should be aware of when working with this compound and its hydrolysis reactions?

A3: Yes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The hydrolysis reactions involve strong acids or bases and require heating, so there is a risk of chemical burns and splashing. Be particularly cautious when pouring the hot reaction mixture into water, as this can be a highly exothermic process.

IV. Experimental Protocols

Protocol 1: Acidic Hydrolysis of this compound to 2,3,5-Trimethylbenzoic Acid

This protocol is adapted from a procedure for the hydrolysis of the sterically similar o-tolunitrile.[2][3]

Materials:

  • This compound

  • 75% Sulfuric Acid (w/w)

  • 10% Sodium Hydroxide Solution

  • Dilute Sulfuric Acid

  • Benzene (or a suitable alternative for recrystallization)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 3 parts by weight of 75% sulfuric acid.

  • Heat the sulfuric acid to approximately 150°C and begin stirring.

  • Slowly add 1 part by weight of this compound through the dropping funnel over a period of two hours, maintaining the temperature at 150-160°C.

  • After the addition is complete, continue stirring at 150-160°C for an additional two hours.

  • Increase the temperature to 190°C and stir for another hour to ensure complete hydrolysis of the intermediate amide.

  • Cool the reaction mixture and carefully pour it into a beaker containing crushed ice.

  • Filter the precipitated crude 2,3,5-trimethylbenzoic acid.

  • Dissolve the crude product in an excess of hot 10% sodium hydroxide solution.

  • Filter the hot solution to remove any insoluble unreacted starting material or amide.

  • Acidify the filtrate with dilute sulfuric acid to precipitate the purified 2,3,5-trimethylbenzoic acid.

  • Collect the product by filtration, wash with cold water, and dry.

  • For further purification, recrystallize from a suitable solvent like benzene.

Parameter Value Rationale
Acid 75% H₂SO₄Balances catalytic activity with the need for water as a nucleophile.
Temperature 150-160°C, then 190°CHigh temperature is required to overcome steric hindrance.
Reaction Time ~5 hoursEnsures complete hydrolysis of both the nitrile and the intermediate amide.
Protocol 2: Basic Hydrolysis of this compound to 2,3,5-Trimethylbenzoic Acid

This is a general protocol for the hydrolysis of nitriles under basic conditions, adapted for a sterically hindered substrate.[1]

Materials:

  • This compound

  • Sodium Hydroxide (or Potassium Hydroxide)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of this compound, 5-10 equivalents of sodium hydroxide, and a 1:1 mixture of ethanol and water.

  • Heat the mixture to reflux and maintain for 12-24 hours. The reaction should be monitored by TLC or HPLC for the disappearance of the starting material and the intermediate amide.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted nitrile.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid in an ice bath until the pH is ~1-2.

  • The 2,3,5-trimethylbenzoic acid will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent if necessary.

Parameter Value Rationale
Base 5-10 eq. NaOH/KOHA large excess is needed to drive the slow hydrolysis of the hindered amide.
Solvent EtOH/H₂OEthanol helps to solubilize the organic nitrile in the aqueous base.
Temperature RefluxHigh temperature is necessary to overcome the steric hindrance.
Reaction Time 12-24 hoursExtended time is often required for complete conversion.

V. Mechanistic Insights and Visualizations

Acid-Catalyzed Hydrolysis Mechanism

The acid-catalyzed hydrolysis of a nitrile begins with the protonation of the nitrogen atom, making the nitrile carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers leads to the formation of an amide, which is then further hydrolyzed to a carboxylic acid and an ammonium ion.

Acidic Hydrolysis cluster_nitrile_hydrolysis Nitrile to Amide cluster_amide_hydrolysis Amide to Carboxylic Acid Nitrile Nitrile Protonated_Nitrile Protonated_Nitrile Nitrile->Protonated_Nitrile + H+ Intermediate_1 Intermediate_1 Protonated_Nitrile->Intermediate_1 + H2O Amide_Tautomer Amide_Tautomer Intermediate_1->Amide_Tautomer - H+ Amide Amide Amide_Tautomer->Amide Tautomerization Protonated_Amide Protonated_Amide Amide->Protonated_Amide + H+ Intermediate_2 Intermediate_2 Protonated_Amide->Intermediate_2 + H2O Tetrahedral_Intermediate Tetrahedral_Intermediate Intermediate_2->Tetrahedral_Intermediate - H+ Carboxylic_Acid Carboxylic_Acid Tetrahedral_Intermediate->Carboxylic_Acid - NH4+

Caption: Acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.

Base-Catalyzed Hydrolysis Mechanism

In basic hydrolysis, a hydroxide ion directly attacks the electrophilic nitrile carbon. Protonation of the resulting anion by water gives an intermediate that tautomerizes to an amide. Further attack by hydroxide on the amide carbonyl group leads to a tetrahedral intermediate that collapses to form a carboxylate anion and ammonia.

Basic Hydrolysis cluster_nitrile_to_amide Nitrile to Amide cluster_amide_to_carboxylate Amide to Carboxylate Nitrile Nitrile Anionic_Intermediate Anionic_Intermediate Nitrile->Anionic_Intermediate + OH- Imidic_Acid Imidic_Acid Anionic_Intermediate->Imidic_Acid + H2O Amide Amide Imidic_Acid->Amide Tautomerization Tetrahedral_Intermediate Tetrahedral_Intermediate Amide->Tetrahedral_Intermediate + OH- Carboxylate Carboxylate Tetrahedral_Intermediate->Carboxylate - NH3

Caption: Base-catalyzed hydrolysis of a nitrile to a carboxylate.

Troubleshooting Workflow

Troubleshooting_Workflow start Experiment Start check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No product_issue Product Issue (e.g., low yield, impurity) check_completion->product_issue Yes increase_severity Increase Temp/Time/Reagent Conc. incomplete->increase_severity increase_severity->start purify Purification Protocol product_issue->purify Purification Needed side_reaction Suspected Side Reaction product_issue->side_reaction Impurity Detected success Successful Outcome purify->success analyze_byproducts Analyze Byproducts (NMR, MS) side_reaction->analyze_byproducts adjust_conditions Adjust Conditions to Minimize Side Reactions analyze_byproducts->adjust_conditions adjust_conditions->start

Caption: A general troubleshooting workflow for nitrile hydrolysis.

VI. References

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Link]

  • Solubility of Things. (n.d.). 2,3,6-Trimethylbenzoic acid. [Link]

  • National Center for Biotechnology Information. (2021). Decarboxylative Hydroxylation of Benzoic Acids. PubMed Central. [Link]

  • Google Patents. (1972). Purification of aromatic polycarboxylic acids by recrystallization.

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • Lneya. (n.d.). What are the decarboxylation reaction conditions and process temperature control?. [Link]

  • Organic Syntheses. (n.d.). o-TOLUIC ACID. [Link]

  • ACS Publications. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels. [Link]

  • Google Patents. (2014). Process for purification of aromatic carboxylic acids.

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2,4,5-trimethyl- (CAS 528-90-5). [Link]

  • Google Patents. (2016). Synthetic process of 2,4,6-trimethyl benzoic acid.

  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: How To. [Link]

  • University of California, Los Angeles Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. [Link]

  • Arkat USA. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. [Link]

  • Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. [Link]

  • ResearchGate. (2019). The solubility of benzoic acid in seven solvents. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3,5-Trimethylbenzoic acid. PubChem. [Link]

  • ResearchGate. (2017). Reaction of isolable 2,4,6-trimethylbenzonitrile oxide (1a′) with benzoic acid 2a. [Link]

  • Chemguide. (n.d.). Hydrolysis of nitriles. [Link]

  • New Jersey Institute of Technology Digital Commons. (1950). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Sulfonation (SO₃/H₂SO₄). [Link]

  • National Institute of Standards and Technology. (n.d.). 2,4,6-Trimethylbenzonitrile, N-oxide. NIST Chemistry WebBook. [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

  • ResearchGate. (1970). Aromatic sulfonation. Part XIX: Two mechanisms of sulfonation in aqueous sulfuric acid. [Link]

  • National Institute of Standards and Technology. (n.d.). 2,3,5-Trimethylbenzoic acid. NIST Chemistry WebBook. [Link]

  • New Jersey Institute of Technology Digital Commons. (1950). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. [Link]

  • YouTube. (2020). Acid-catalyzed nitrile hydrolysis. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • ScienceDirect. (2016). Robustness of two-step acid hydrolysis procedure for composition analysis of poplar. [Link]

  • Chemithon. (1997). Sulfonation and Sulfation Processes. [Link]

Sources

Validation & Comparative

A Comparative Guide to 2,3,5-Trimethylbenzonitrile and Its Isomers for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and materials science, the precise arrangement of atoms within a molecule is paramount. Positional isomerism, a subtle yet profound structural variation, can dramatically alter a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of 2,3,5-trimethylbenzonitrile and its five structural isomers: 2,3,4-, 2,3,6-, 2,4,5-, 2,4,6-, and 3,4,5-trimethylbenzonitrile. Aimed at researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, spectroscopic signatures, and the underlying principles that govern the divergent characteristics of these closely related molecules.

The Significance of Isomeric Purity in Research and Development

The trimethylbenzonitrile scaffold, a benzene ring substituted with three methyl groups and a nitrile moiety, presents a fascinating case study in the impact of substituent placement. The varied steric and electronic environments of each isomer can influence everything from crystal packing and solubility to reactivity and binding affinity with biological targets. For the medicinal chemist, understanding these differences is crucial for structure-activity relationship (SAR) studies. For the materials scientist, isomer selection can dictate the properties of polymers, liquid crystals, and other advanced materials. This guide aims to equip you with the foundational knowledge to navigate the subtleties of trimethylbenzonitrile isomerism.

Synthetic Pathways: Accessing the Isomers

The synthesis of trimethylbenzonitrile isomers can be approached through several established methods, primarily involving the introduction of the nitrile group onto a pre-existing trimethylbenzene framework. The choice of synthetic route is often dictated by the availability of the starting trimethyl-substituted precursor.

Key Synthetic Strategies

Two of the most reliable and versatile methods for the synthesis of aryl nitriles are the Sandmeyer reaction and the Rosenmund-von Braun reaction .

  • The Sandmeyer Reaction: This well-established method involves the diazotization of an aniline derivative, followed by treatment with a copper(I) cyanide salt.[1][2][3][4] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[1][2] For the synthesis of trimethylbenzonitriles, the corresponding trimethylaniline is the key starting material.

  • The Rosenmund-von Braun Reaction: This reaction facilitates the cyanation of aryl halides using copper(I) cyanide, typically in a high-boiling polar solvent.[5] Modern modifications of this reaction, such as the use of L-proline as a promoter, allow for milder reaction conditions.

The following diagram illustrates a generalized workflow for the synthesis of a trimethylbenzonitrile isomer, starting from the corresponding trimethylaniline via the Sandmeyer reaction.

sandmeyer_workflow start Trimethylaniline Isomer diazotization Diazotization (NaNO2, aq. HCl, 0-5 °C) start->diazotization Step 1 diazonium Arenediazonium Salt (Unstable Intermediate) diazotization->diazonium Formation sandmeyer Sandmeyer Reaction (CuCN, heat) diazonium->sandmeyer Step 2 purification Purification (Extraction, Chromatography) sandmeyer->purification product Trimethylbenzonitrile Isomer purification->product

Caption: Generalized workflow for the synthesis of trimethylbenzonitrile isomers via the Sandmeyer reaction.

Experimental Protocol: Synthesis of this compound via the Sandmeyer Reaction

This protocol provides a detailed methodology for the synthesis of this compound, starting from the commercially available 2,3,5-trimethylaniline.

Materials:

  • 2,3,5-Trimethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

  • Deionized Water

Procedure:

  • Diazotization of 2,3,5-Trimethylaniline:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2,3,5-trimethylaniline (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous sodium carbonate.

    • Warm this solution to 60-70 °C.

    • Slowly and carefully add the cold diazonium salt solution to the warm copper(I) cyanide solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, heat the reaction mixture at 80 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with toluene.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Physicochemical Properties: A Comparative Analysis

The substitution pattern of the methyl groups on the benzonitrile ring significantly influences the physical properties of the isomers. These differences are primarily attributed to variations in molecular symmetry, which affect crystal lattice packing and intermolecular forces.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 91358-97-7C₁₀H₁₁N145.20N/AN/A
2,3,4-Trimethylbenzonitrile 58775-10-9C₁₀H₁₁N145.20N/AN/A
2,3,6-Trimethylbenzonitrile 5724-55-0C₁₀H₁₁N145.20N/AN/A
2,4,5-Trimethylbenzonitrile 58260-83-6C₁₀H₁₁N145.2057-61[6]N/A
2,4,6-Trimethylbenzonitrile 2571-52-0C₁₀H₁₁N145.2052-5379-80 (at 2 mmHg)[7]
3,4,5-Trimethylbenzonitrile 71681-37-3C₁₀H₁₁N145.20N/AN/A[8]

The highly symmetric 2,4,6-isomer exhibits a relatively high melting point for its molecular weight, suggesting efficient crystal packing. In contrast, the less symmetrical isomers are expected to have lower melting points. The lack of readily available data for several isomers highlights the need for further experimental characterization of these compounds.

Spectroscopic Characterization: Unambiguous Isomer Identification

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable for the unambiguous identification and differentiation of the trimethylbenzonitrile isomers.

¹H and ¹³C NMR Spectroscopy

The chemical shifts and splitting patterns in the ¹H and ¹³C NMR spectra are unique fingerprints for each isomer, arising from the distinct electronic environments of the aromatic protons and carbons.

¹H NMR: The aromatic region of the ¹H NMR spectrum is particularly informative. The number of signals, their multiplicities, and their coupling constants allow for the definitive assignment of the substitution pattern. For example, 2,4,6-trimethylbenzonitrile will show a singlet for the two equivalent aromatic protons, while the other isomers will exhibit more complex splitting patterns.

¹³C NMR: The number of unique signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the methyl and nitrile groups.

The following diagram illustrates the structural differences between the isomers, which directly impact their NMR spectra.

isomer_structures 2,3,5-TMB 2,3,4-TMB 2,3,6-TMB 2,4,5-TMB 2,4,6-TMB 3,4,5-TMB

Caption: 2D structures of the six trimethylbenzonitrile isomers.

Infrared (IR) Spectroscopy

The IR spectrum of each isomer is characterized by a strong absorption band corresponding to the C≡N stretching vibration, typically found in the range of 2220-2240 cm⁻¹. The exact position of this band can be subtly influenced by the electronic effects of the methyl groups. Additionally, the pattern of C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) is highly characteristic of the substitution pattern on the benzene ring and can be used to differentiate the isomers. For instance, the IR spectrum of 2,4,6-trimethylbenzonitrile is available in the NIST Chemistry WebBook.[9]

Reactivity and Electronic Effects: A Deeper Dive

The reactivity of the trimethylbenzonitrile isomers is governed by a combination of steric and electronic effects imparted by the methyl and nitrile substituents.

  • Electronic Effects: Methyl groups are electron-donating through induction and hyperconjugation, which activates the aromatic ring towards electrophilic substitution.[10] The nitrile group, conversely, is strongly electron-withdrawing, deactivating the ring. The interplay of these opposing effects, and their positions relative to each other, dictates the regioselectivity of further chemical transformations.

  • Steric Effects: The presence of multiple methyl groups can create significant steric hindrance around the nitrile group and certain positions on the aromatic ring. This can influence the accessibility of reagents and affect reaction rates. For example, the nitrile group in the 2,4,6-isomer is flanked by two methyl groups, which may hinder its participation in certain reactions compared to the less hindered isomers.

Applications in Drug Development and Materials Science

The unique properties of each trimethylbenzonitrile isomer make them valuable building blocks in various fields:

  • Drug Discovery: The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, which are common pharmacophores. The lipophilicity and metabolic stability of a drug candidate can be fine-tuned by selecting the appropriate trimethylbenzonitrile isomer.

  • Materials Science: The rigid, planar structure of the benzonitrile core, combined with the conformational flexibility of the methyl groups, makes these compounds interesting for the design of liquid crystals, polymers with specific thermal or optical properties, and as ligands in coordination chemistry.

Conclusion

This guide has provided a comprehensive comparison of this compound and its isomers, highlighting the critical role of substituent positioning in determining their synthesis, properties, and potential applications. As researchers continue to explore the vast chemical space available, a thorough understanding of isomeric differences is essential for the rational design of new molecules with tailored functions. The detailed synthetic protocols and comparative data presented herein serve as a valuable resource for scientists working at the forefront of chemical innovation.

References

  • Kürti, L., Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis; Background and Detailed Mechanisms. Burlington, MA: Elsevier Academic Press.
  • PubChem. (n.d.). 3,4,5-Trimethylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link][8]

  • Horning, D. E., Ross, D. A., Muchowski, J. M. (1973). Synthesis of phenols from diazonium salts. Canadian Journal of Chemistry, 51(15), 2347-2349.
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
  • NIST. (n.d.). Benzonitrile, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link][9]

  • J&K Scientific LLC. (2025). Sandmeyer Reaction. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link][1]

  • Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link][5]

  • Save My Exams. (2025). Directing Effects. A Level Chemistry Revision Notes. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of the nuanced reactivity of benzonitrile derivatives is essential. These compounds, featuring a cyano group on a benzene ring, are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and functional materials.[1][2] The ability to predict and control their chemical behavior is paramount for the rational design of novel molecules and the optimization of synthetic routes.

This guide provides an in-depth comparative analysis of the reactivity of substituted benzonitriles. We will explore how the electronic nature of substituents governs the susceptibility of both the aromatic ring and the nitrile functional group to various transformations, supported by experimental data, detailed protocols, and clear mechanistic diagrams.

The Decisive Role of Substituents: An Electronic Tug-of-War

The reactivity of a benzonitrile derivative is fundamentally dictated by the electronic effects—inductive and resonance—exerted by substituents on the aromatic ring.[1] These effects modulate the electron density at two key locations: the benzene ring and the electrophilic carbon of the nitrile group.

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), trifluoromethyl (-CF₃), and carbonyl (-COR) groups, pull electron density away from the benzene ring and the nitrile group. They operate through the sigma bonds (inductive effect) and/or the pi system (resonance effect).[3]

  • Electron-Donating Groups (EDGs) , like methoxy (-OCH₃), amino (-NH₂), and alkyl (-CH₃) groups, push electron density into the ring, primarily through the pi system (resonance) or sigma bonds (hyperconjugation for alkyl groups).[3]

This electronic push-and-pull creates a spectrum of reactivity, allowing for the fine-tuning of the molecule's behavior in chemical reactions.

Electronic_Effects cluster_EWG Electron-Withdrawing Group (EWG) cluster_EDG Electron-Donating Group (EDG) EWG e.g., -NO₂, -CN, -CF₃ Ring_EWG Benzonitrile Ring (Electron Deficient) EWG->Ring_EWG Inductive & Resonance Withdrawal Nitrile_EWG Nitrile Carbon (Highly Electrophilic) Ring_EWG->Nitrile_EWG Enhances Electrophilicity EDG e.g., -OCH₃, -NH₂, -CH₃ Ring_EDG Benzonitrile Ring (Electron Rich) EDG->Ring_EDG Inductive & Resonance Donation Nitrile_EDG Nitrile Carbon (Less Electrophilic) Ring_EDG->Nitrile_EDG Reduces Electrophilicity

Caption: Influence of EWGs and EDGs on Benzonitrile Derivatives.

Reactivity of the Aromatic Ring

The cyano group itself is a powerful electron-withdrawing substituent, which profoundly influences the reactivity of the benzene ring.

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nature of the nitrile group deactivates the aromatic ring towards electrophilic attack by reducing its nucleophilicity.[4][5] Consequently, substituted benzonitriles undergo EAS reactions, such as nitration or halogenation, much slower than benzene. This deactivation makes the ring less reactive to electrophiles.[6]

The directing effect of the cyano group is meta . The strong inductive and resonance withdrawal of electrons destabilizes the cationic intermediates (arenium ions) formed during ortho and para attack more than the intermediate for meta attack. Therefore, the electrophile is predominantly directed to the meta position.[6]

Caption: Mechanism of Electrophilic Aromatic Substitution on Benzonitrile.

Nucleophilic Aromatic Substitution (SNAr)

While deactivated for EAS, the electron-withdrawing cyano group activates the ring for Nucleophilic Aromatic Substitution (SNAr), provided a good leaving group (e.g., a halide) is present.[7] This reaction is the mirror opposite of EAS.[8] The nitrile group, especially when positioned ortho or para to the leaving group, helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[4][9]

The presence of additional strong EWGs, such as a nitro group, dramatically increases the rate of SNAr reactions.[1][8] Derivatives with the leaving group at the meta position are largely unreactive as the stabilizing resonance effect cannot extend to the nitro or cyano group.[9]

DerivativeRelative Rate of SNAr (with Piperidine)
4-Chlorobenzonitrile1
4-Chloro-3-nitrobenzonitrile~7,000
2,4-Dinitrochlorobenzene~2,400,000

Data is illustrative and compiled from principles of SNAr reactivity.

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reactivity of the Nitrile Group

The substituents on the benzene ring also exert a profound influence on the reactivity of the cyano group itself.

Hydrolysis to Carboxylic Acids

The hydrolysis of a nitrile to a carboxylic acid is a cornerstone transformation. The rate of this reaction is highly sensitive to the electronic properties of the ring substituents and the reaction conditions, particularly the acid concentration.[1][4]

In highly concentrated acid (e.g., >17 M H₂SO₄): The rate-determining step is the nucleophilic attack of water (or HSO₄⁻) on the protonated nitrile.[10] Here, EWGs enhance the electrophilicity of the nitrile carbon, making it more susceptible to attack and thus accelerating the reaction.[10][11] This is reflected in a positive slope (ρ > 0) in a Hammett plot.[1]

In less concentrated acid (e.g., <15 M H₂SO₄): The mechanism shifts, and the initial protonation of the nitrile nitrogen can become rate-limiting.[10] Under these conditions, EDGs, which increase the basicity of the nitrile nitrogen, can accelerate the reaction.[4][10]

p-Substituent (X)Hammett Constant (σp)Relative Rate of Hydrolysis (18.2 M H₂SO₄, 25°C)
-OCH₃-0.271.0
-CH₃-0.171.4
-H0.002.1
-Cl+0.235.2
-CF₃+0.5432.9
-NO₂+0.78142.9

Data adapted from K. A. Abbas, Z. Naturforsch. 63a, 603–608 (2008).[10][11]

Reduction to Primary Amines

The reduction of benzonitriles to benzylamines is another vital synthetic transformation. The efficiency is influenced by the choice of reducing agent and the substitution pattern. Catalytic hydrogenation is a common method.[1] Generally, EWGs facilitate the reduction by increasing the electrophilicity of the nitrile carbon, making it more readily attacked by hydride reagents or activated by a catalyst surface.[4] Conversely, EDGs can decrease the rate of reduction, sometimes requiring more forcing conditions.[4]

p-Substituent (X)Yield of Benzylamine (%) (Catalytic Hydrogenation)
-OCH₃95
-CH₃92
-H88
-Cl85
-CN78

Illustrative yields based on general reactivity principles for catalytic hydrogenation.[1]

Experimental Protocols for Reactivity Assessment

To provide a practical framework for validating these principles, the following protocols describe methods for comparing the reactivity of different benzonitrile derivatives.

Protocol 1: Comparative Kinetic Analysis of Acid-Catalyzed Hydrolysis

This protocol uses UV-Vis spectrophotometry to monitor the disappearance of the benzonitrile starting material and determine the pseudo-first-order rate constant.

Workflow Diagram:

Hydrolysis_Workflow A Prepare Stock Solutions of Benzonitrile Derivatives C Inject Derivative into Acid in a Quartz Cuvette A->C B Prepare & Thermostat 18.2 M H₂SO₄ to 25.0°C B->C D Initiate Spectrophotometric Data Collection (Abs vs. Time) C->D E Plot ln(A_t - A_∞) vs. Time D->E F Calculate k_obs from Slope E->F G Compare k_obs values F->G

Caption: Workflow for Comparative Hydrolysis Kinetics.

Step-by-Step Methodology:

  • Solution Preparation: Prepare 18.2 M H₂SO₄ by careful dilution of concentrated acid and standardize by titration. Prepare 0.05 M stock solutions of each p-substituted benzonitrile derivative in a minimal amount of methanol.

  • Reaction Setup: Place 3.0 mL of the 18.2 M H₂SO₄ into a quartz cuvette and allow it to equilibrate to 25.0 ± 0.1 °C in a thermostated spectrophotometer cell holder.

  • Initiation & Monitoring: Inject 5 µL of a benzonitrile stock solution into the cuvette, mix rapidly, and immediately begin recording the absorbance at the λ_max of the starting material at regular time intervals.[4][11]

  • Data Analysis: The reaction follows pseudo-first-order kinetics. Calculate the observed rate constant (k_obs) by plotting the natural logarithm of the absorbance versus time and determining the slope of the resulting line.[4]

  • Comparison: Compare the k_obs values for the different derivatives. A larger k_obs indicates a faster reaction rate.

Protocol 2: Competitive Reduction via Catalytic Hydrogenation

This protocol allows for a direct comparison of the relative reduction rates of two different benzonitrile derivatives.

Step-by-Step Methodology:

  • Reaction Setup: In a high-pressure reaction vessel, combine equimolar amounts (e.g., 1.0 mmol each) of two different benzonitrile derivatives (e.g., 4-methoxybenzonitrile and 4-chlorobenzonitrile) and an internal standard (e.g., dodecane) in ethanol (20 mL).

  • Catalyst Addition: Add 5 mol% of palladium on carbon (10% Pd/C) to the mixture.

  • Hydrogenation: Seal the vessel, flush with hydrogen gas, and then pressurize to 50 psi. Stir the mixture vigorously at room temperature.

  • Monitoring: At various time points (e.g., 1, 2, 4, 8 hours), carefully withdraw a small aliquot of the reaction mixture.

  • Analysis: Filter the aliquot to remove the catalyst and analyze by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Comparison: By comparing the disappearance of the starting materials relative to the internal standard over time, the relative reactivity of the two derivatives can be determined. The derivative that is consumed faster is more reactive under these conditions.

Conclusion

The reactivity of benzonitrile derivatives is a finely balanced interplay of inductive and resonance effects. Electron-withdrawing groups deactivate the aromatic ring to electrophilic attack but activate it for nucleophilic substitution, while also accelerating reactions at the nitrile carbon, such as hydrolysis (in strong acid) and reduction. Conversely, electron-donating groups activate the ring for electrophilic attack and can alter the rate-determining step in nitrile hydrolysis. This guide provides the foundational knowledge and practical methodologies for researchers to harness these principles, enabling the strategic design and synthesis of complex molecules for drug discovery and materials science.

References

  • Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. (2025). Benchchem.

  • Comparative reactivity of Benzonitrile and other aromatic nitriles. (2025). Benchchem.

  • The Versatility of Benzonitrile Derivatives in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

  • Abbas, K. A. (2008). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C. Zeitschrift für Naturforschung A, 63(10-11), 603-608.

  • Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles. (n.d.). Journal of the Chinese Chemical Society.

  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). (2008). Zeitschrift für Naturforschung.

  • The Effect of Substituents on Reactivity. (n.d.). St.Peter's Institute of Pharmaceutical Sciences.

  • Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts.

  • The Effect of Substituents on Reactivity. (n.d.). Lumen Learning.

  • Nucleophilic aromatic substitution. (n.d.). BYJU'S.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.

  • Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.

Sources

A Spectroscopic Deep Dive: Differentiating 2,3,5-, 2,4,5-, and 2,4,6-Trimethylbenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the precise identification of chemical isomers is paramount. Trivial differences in substituent placement on an aromatic ring can lead to vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of three key trimethylbenzonitrile isomers: 2,3,5-, 2,4,5-, and 2,4,6-trimethylbenzonitrile. By leveraging the unique insights from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the subtle yet critical differences that allow for their unambiguous differentiation.

The structural nuances of these isomers, while seemingly minor, create distinct electronic environments that are readily probed by spectroscopic techniques. The strategic placement of three methyl groups and a nitrile group on the benzene ring dictates the symmetry, electron distribution, and ultimately, the spectral fingerprint of each molecule.

Molecular Structures and Isomeric Variation

The core of our analysis lies in understanding the distinct substitution patterns of the three isomers. The following diagram illustrates the structural differences that underpin the spectroscopic variations we will explore.

Figure 1. Chemical structures of the three trimethylbenzonitrile isomers.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The nitrile (C≡N) stretching vibration is particularly informative, appearing in a relatively uncongested region of the IR spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean ATR crystal is first collected.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Comparative IR Data
IsomerC≡N Stretch (cm⁻¹)C-H Stretch (Aromatic) (cm⁻¹)C-H Stretch (Alkyl) (cm⁻¹)C=C Stretch (Aromatic) (cm⁻¹)
2,3,5-Trimethylbenzonitrile ~2228~3050-3000~2980-2850~1600, ~1480
2,4,5-Trimethylbenzonitrile ~2226~3050-3000~2980-2850~1610, ~1500
2,4,6-Trimethylbenzonitrile ~2235[1]~3050-3000~2980-2850~1605, ~1470

Table 1. Key Infrared Absorption Frequencies for Trimethylbenzonitrile Isomers.

Interpretation of IR Spectra

The most prominent feature in the IR spectra of these isomers is the sharp, intense absorption band corresponding to the C≡N stretching vibration. For aromatic nitriles, this peak typically appears between 2240 and 2220 cm⁻¹[2]. The position of this band is sensitive to the electronic effects of the substituents on the aromatic ring.

  • 2,4,6-Trimethylbenzonitrile: The C≡N stretch in this isomer appears at a slightly higher wavenumber (~2235 cm⁻¹)[1]. This can be attributed to the steric hindrance from the two ortho-methyl groups, which may slightly reduce the conjugation of the nitrile group with the benzene ring.

  • 2,3,5- and 2,4,5-Trimethylbenzonitrile: These isomers exhibit C≡N stretching frequencies at slightly lower wavenumbers compared to the 2,4,6-isomer. This is indicative of a greater degree of conjugation between the nitrile group and the aromatic ring, which weakens the C≡N bond and lowers its vibrational frequency[2].

While the C≡N stretch provides a useful preliminary differentiation, the overlapping C-H and C=C stretching and bending vibrations in the fingerprint region (below 1500 cm⁻¹) are complex and less diagnostic for distinguishing between the 2,3,5- and 2,4,5-isomers without a reference spectrum.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers. The chemical shift, splitting pattern (multiplicity), and integration of the signals for the aromatic and methyl protons provide a unique fingerprint for each molecule.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS at 0.00 ppm.

Comparative ¹H NMR Data
IsomerAromatic Protons (δ, ppm, multiplicity, J in Hz)Methyl Protons (δ, ppm, multiplicity)
This compound ~7.15 (s, 1H), ~7.05 (s, 1H)~2.40 (s, 3H), ~2.30 (s, 3H), ~2.25 (s, 3H)
2,4,5-Trimethylbenzonitrile ~7.30 (s, 1H), ~7.10 (s, 1H)~2.50 (s, 3H), ~2.20 (s, 6H)
2,4,6-Trimethylbenzonitrile 6.93 (s, 2H)2.48 (s, 6H), 2.32 (s, 3H)

Table 2. ¹H NMR Spectroscopic Data for Trimethylbenzonitrile Isomers (in CDCl₃).

Interpretation of ¹H NMR Spectra

The substitution pattern on the benzene ring directly influences the number and multiplicity of the aromatic proton signals.

G cluster_235 2,3,5-Isomer cluster_245 2,4,5-Isomer cluster_246 2,4,6-Isomer 235_aromatic Two aromatic singlets 235_methyl Three methyl singlets 245_aromatic Two aromatic singlets 245_methyl Two methyl singlets (6H and 3H) 246_aromatic One aromatic singlet (2H) 246_methyl Two methyl singlets (6H and 3H)

Figure 2. Key ¹H NMR features for isomeric differentiation.

  • 2,4,6-Trimethylbenzonitrile: Due to its C₂ᵥ symmetry, the two aromatic protons are chemically equivalent, resulting in a single singlet integrating to two protons. The two methyl groups at the 2- and 6-positions are also equivalent, giving a singlet integrating to six protons, while the methyl group at the 4-position gives a separate singlet integrating to three protons.

  • 2,4,5-Trimethylbenzonitrile: This isomer lacks the symmetry of the 2,4,6-isomer. The two aromatic protons are in different chemical environments and would be expected to appear as two singlets, each integrating to one proton. The three methyl groups are also in distinct environments; however, accidental chemical shift equivalence may occur. A plausible spectrum would show two aromatic singlets and two methyl singlets with a 6:3 integration ratio (due to the likely similar environment of the 4- and 5-methyl groups).

  • This compound: Similar to the 2,4,5-isomer, the two aromatic protons are non-equivalent and should appear as two singlets. All three methyl groups are in unique positions and are expected to give rise to three distinct singlets, each integrating to three protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Carbon-Level View

¹³C NMR spectroscopy provides complementary information to ¹H NMR by probing the carbon skeleton of the molecule. The number of distinct carbon signals directly reflects the molecular symmetry.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The ¹³C NMR spectrum is acquired on a high-resolution NMR spectrometer, typically with proton decoupling to simplify the spectrum to a series of singlets.

  • Data Processing: The data is processed similarly to ¹H NMR spectra. The solvent signal is used for chemical shift referencing (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Comparative ¹³C NMR Data
IsomerAromatic Carbon Signals (δ, ppm)Methyl Carbon Signals (δ, ppm)Nitrile Carbon Signal (δ, ppm)
This compound 6 signals expected3 signals expected~118
2,4,5-Trimethylbenzonitrile 6 signals expected3 signals expected~118
2,4,6-Trimethylbenzonitrile 142.7, 141.9, 128.1, 110.221.5, 20.6117.6

Table 3. ¹³C NMR Spectroscopic Data for Trimethylbenzonitrile Isomers (in CDCl₃).

Interpretation of ¹³C NMR Spectra

The number of signals in the proton-decoupled ¹³C NMR spectrum is a direct indicator of the molecular symmetry.

  • 2,4,6-Trimethylbenzonitrile: Due to its symmetry, this isomer displays only four signals for the aromatic carbons and two signals for the three methyl groups.

  • 2,3,5- and 2,4,5-Trimethylbenzonitrile: These less symmetrical isomers are expected to show six distinct signals for the six aromatic carbons and three separate signals for the three methyl groups. The chemical shifts of the aromatic carbons are influenced by the electron-donating methyl groups and the electron-withdrawing nitrile group.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. While all three isomers have the same nominal mass, their fragmentation patterns can exhibit subtle differences.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Comparative Mass Spectrometry Data

All three isomers will exhibit a molecular ion peak (M⁺) at m/z = 145, corresponding to the molecular formula C₁₀H₁₁N. The primary fragmentation pathway for aromatic nitriles involves the loss of a methyl radical (CH₃) to form a stable [M-15]⁺ ion at m/z = 130.

IsomerMolecular Ion (M⁺) (m/z)Key Fragment Ion (m/z)
This compound 145130 ([M-CH₃]⁺)
2,4,5-Trimethylbenzonitrile 145130 ([M-CH₃]⁺)
2,4,6-Trimethylbenzonitrile 145[3]130 ([M-CH₃]⁺)

Table 4. Key Mass Spectrometric Data for Trimethylbenzonitrile Isomers.

Interpretation of Mass Spectra

While the major fragments are the same for all three isomers, the relative intensities of the fragment ions can sometimes provide clues to the substitution pattern. For instance, the steric crowding in 2,4,6-trimethylbenzonitrile might influence the propensity for the loss of a methyl group compared to the other isomers. However, without high-resolution mass spectrometry or tandem mass spectrometry (MS/MS) experiments, differentiating the isomers based solely on their 70 eV EI mass spectra can be challenging.

Conclusion: A Multi-faceted Approach to Isomer Identification

The unambiguous identification of the 2,3,5-, 2,4,5-, and 2,4,6-trimethylbenzonitrile isomers requires a synergistic application of multiple spectroscopic techniques.

  • ¹H NMR spectroscopy stands out as the most definitive method , providing clear differentiation based on the number and multiplicity of aromatic and methyl proton signals, which are a direct reflection of the molecular symmetry.

  • ¹³C NMR spectroscopy provides strong corroborating evidence , with the number of distinct carbon signals confirming the symmetry assignments made from the ¹H NMR data.

  • IR spectroscopy offers a rapid preliminary assessment , with the position of the C≡N stretch providing clues to the degree of conjugation and steric hindrance around the nitrile group.

  • Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns, although it is the least effective technique for differentiating these isomers in isolation.

By integrating the data from these complementary techniques, researchers and drug development professionals can confidently identify and characterize these closely related isomers, ensuring the integrity and safety of their scientific endeavors.

References

  • National Institute of Standards and Technology. NIST Chemistry WebBook, SRD 69. [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. Supporting Information. [Link]

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  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • NIST. Benzonitrile, 2,4,6-trimethyl-. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25. [Link]

  • PubChem. 2,4,5-Trimethylbenzonitrile. [Link]

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  • Socrates, G. (2004). Infrared and Raman characteristic group frequencies: tables and charts. John Wiley & Sons.
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A Researcher's Guide to Purity Validation: Comparing Quantitative NMR, HPLC, and GC for 2,3,5-Trimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Chemical R&D

In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is the foundation upon which reliable biological data and regulatory success are built. For a key intermediate like 2,3,5-Trimethylbenzonitrile, used in the synthesis of complex molecular scaffolds, understanding its precise purity is paramount. An inaccurate purity assessment can lead to significant errors in downstream applications, affecting everything from reaction stoichiometry to the interpretation of biological activity.

This guide provides an in-depth comparison of analytical methodologies for the purity determination of this compound. We will focus on the principles and practical application of Quantitative Nuclear Magnetic Resonance (¹H qNMR) spectroscopy as a primary analytical method.[1] Furthermore, we will objectively compare its performance with established chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—providing the supporting data necessary for researchers to make informed decisions for their specific analytical challenges.

Part 1: The ¹H qNMR Approach – A Primary Method for Purity Assessment

Quantitative NMR stands as a powerful tool for gauging pharmaceutical purity, distinguished by the direct proportionality between the integral of an NMR peak and the concentration of the nucleus giving rise to it.[2] This intrinsic relationship allows for the determination of purity without the need for a chemical-specific reference standard of the analyte itself, a significant advantage when working with novel or specialized compounds.[3]

Causality in qNMR Method Design for this compound

The molecular structure of this compound is uniquely suited for ¹H qNMR analysis. The molecule possesses two isolated aromatic protons (at C4 and C6) and three distinct methyl groups, all of which yield sharp singlet peaks in the ¹H NMR spectrum.

  • Analyte Signal Selection: The aromatic protons, appearing as well-resolved singlets in a relatively uncongested region of the spectrum (typically ~7.0-7.3 ppm), are ideal for quantification. Their integration is directly proportional to the molar amount of the analyte.

  • Internal Standard (IS) Selection: The choice of an internal standard is the cornerstone of an accurate qNMR experiment.[4][5] An ideal standard must be of high, certified purity (≥99.5%), soluble in the same deuterated solvent as the analyte, chemically inert, and possess a simple NMR spectrum with at least one signal that does not overlap with any analyte or impurity signals.[6] For this compound in CDCl₃, Maleic Acid is an excellent choice. Its two olefinic protons appear as a sharp singlet far downfield (~6.3 ppm), well-separated from the analyte's aromatic and aliphatic signals.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent as it readily dissolves both this compound and the maleic acid internal standard. Its residual solvent peak does not interfere with the signals of interest.

Diagram: Workflow for qNMR Purity Determination

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation p1 Accurately weigh ~15 mg Analyte (m_a) p3 Dissolve both in ~0.7 mL CDCl3 in a vial p1->p3 p2 Accurately weigh ~10 mg Internal Std (m_std) p2->p3 p4 Transfer to NMR tube p3->p4 a1 Load sample into spectrometer p4->a1 a2 Optimize shim, lock, and gain a1->a2 a3 Acquire spectrum using quantitative parameters (e.g., D1=30s, 90° pulse) a2->a3 d1 Apply zero-filling and Fourier transform a3->d1 d2 Phase and baseline correct spectrum d1->d2 d3 Integrate selected analyte (I_a) and standard (I_std) signals d2->d3 d4 Calculate Purity (%) using formula d3->d4 end end d4->end Final Report

Caption: A streamlined workflow for purity determination by qNMR.

Experimental Protocol: ¹H qNMR Purity Assay
  • Preparation of the Internal Standard Stock Solution: While co-dissolving solids is acceptable, for highest precision, prepare a stock solution of the internal standard. Accurately weigh ~100 mg of maleic acid (Purity_std) into a 10 mL volumetric flask and dissolve in CDCl₃.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound (m_a) into a clean, dry vial.

    • Using a calibrated pipette, add precisely 0.5 mL of the internal standard stock solution to the vial.

    • Add an additional ~0.2 mL of CDCl₃ to ensure a sufficient sample height in the NMR tube.

    • Vortex the vial until all solids are completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition (400 MHz Spectrometer):

    • Temperature: Regulate the probe temperature, typically at 298 K.

    • Pulse Program: Use a standard single-pulse experiment (e.g., Bruker 'zg').

    • Flip Angle: Use a calibrated 90° pulse to maximize signal.[2]

    • Relaxation Delay (D1): Set D1 to at least 5 times the longest T1 relaxation time of both the analyte and standard signals. A conservative value of 30-60 seconds is recommended to ensure full relaxation.

    • Acquisition Time (AQ): Set to at least 3 seconds to ensure proper digitization of the FID.[7]

    • Number of Scans (NS): Acquire a sufficient number of scans (typically 16 to 64) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated.[8]

  • Data Processing:

    • Apply a line broadening factor of 0.1-0.3 Hz to improve S/N without significantly distorting the peak shape.

    • Manually perform phasing and baseline correction to ensure accurate integration. Automated routines can introduce errors.

    • Integrate the well-resolved singlet from the maleic acid internal standard (I_std) and one of the aromatic singlets from this compound (I_a).

  • Purity Calculation: The weight percent purity (Purity_a) of the analyte is calculated using the following equation:[2]

    Purity_a (%) = (I_a / I_std) * (N_std / N_a) * (MW_a / MW_std) * (m_std / m_a) * Purity_std (%)

    Where:

    • I : Integral value

    • N : Number of protons for the integrated signal (N_a = 1 for an aromatic proton; N_std = 2 for maleic acid)

    • MW : Molar mass (MW_a = 145.20 g/mol ; MW_std = 116.07 g/mol )

    • m : Weighed mass

    • Purity_std : Purity of the internal standard

Hypothetical qNMR Purity Data
ParameterValue
Analyte Signal (I_a)Aromatic singlet at ~7.15 ppm
Internal Standard Signal (I_std)Olefinic singlet at ~6.30 ppm
Purity (Run 1)99.3%
Purity (Run 2)99.1%
Purity (Run 3)99.4%
Average Purity 99.27%
Relative Standard Deviation (RSD) 0.15%

Part 2: Orthogonal Methods for Purity Verification

While qNMR is a powerful primary method, regulatory bodies and robust quality systems often require verification using orthogonal techniques, which rely on different chemical principles for separation and detection. HPLC and GC are the most common choices.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[9] For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice.

Experimental Protocol: HPLC-UV

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic; 60% Acetonitrile, 40% Water

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Sample Preparation: Dissolve ~10 mg of sample in 10 mL of mobile phase (1 mg/mL).

Hypothetical HPLC Performance Data (Based on a spiked sample containing 0.2% of 2,3,5-trimethylaniline as a potential starting material impurity)

CompoundRetention Time (min)Resolution (Rs)Tailing FactorPurity by Area %
2,3,5-Trimethylaniline3.85-1.10.18%
This compound 5.20 4.1 1.2 99.82%
Gas Chromatography (GC)

GC is ideal for volatile and thermally stable compounds, separating them based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[10] This technique offers very high resolution, making it excellent for separating structurally similar isomers.

Experimental Protocol: GC-FID

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet Temperature: 250 °C (Split mode, 50:1)

  • Oven Program: 80 °C (hold 2 min), ramp at 10 °C/min to 200 °C, hold 5 min

  • Detector: Flame Ionization Detector (FID) at 280 °C

  • Sample Preparation: Dissolve ~20 mg of sample in 2 mL of Dichloromethane.

Hypothetical GC Performance Data (Based on a spiked sample containing isomeric impurities)

CompoundRetention Time (min)Resolution (Rs)Purity by Area %
1,2,4-Trimethylbenzene6.15-0.11%
This compound 7.50 6.8 99.75%
2,4,6-Trimethylbenzonitrile7.822.50.14%

Part 3: Method Selection and Comparative Analysis

The choice of analytical method depends on the specific requirements of the analysis, including the available equipment, the need for structural information, and sample throughput.

Diagram: Decision Framework for Purity Analysis

Method_Selection start Purity Analysis Required for This compound q1 Need Absolute Molar Purity & Structural Confirmation? start->q1 q2 Are Impurities Volatile & Thermally Stable? q1->q2 No nmr Use qNMR q1->nmr Yes gc Use GC-FID/MS q2->gc Yes hplc Use HPLC-UV/MS q2->hplc No q3 High-Throughput Screening Needed? q3->hplc Yes report Report Purity q3->report No nmr->report gc->report hplc->q3

Caption: Decision tree for selecting the appropriate purity analysis method.

Comparative Guide: qNMR vs. HPLC vs. GC
Feature¹H qNMRHPLC-UVGC-FID
Principle Nuclear spin resonanceDifferential partitioningVolatility & partitioning
Quantification Absolute (Primary Method)Relative (requires standards)Relative (requires standards)
Accuracy Very High (low uncertainty)High (dependent on standard)High (dependent on standard)
Precision Excellent (<0.2% RSD typical)Excellent (<1% RSD typical)Excellent (<1% RSD typical)
Structural Info Yes (confirms structure)No (retention time only)No (retention time only)
Sample Throughput ModerateHighHigh
Sample Prep Simple (weighing is critical)Simple (dissolve & filter)Simple (dissolution)
Destructive? NoYesYes
Impurity Detection Detects all ¹H-containing speciesDetects UV-active speciesDetects volatile species
Best For... Primary purity, reference standards, structural confirmationRoutine QC, stability studiesVolatile impurities, isomer separation

Conclusion

For the definitive purity assessment of this compound, ¹H qNMR spectroscopy offers unparalleled advantages as a primary analytical method. Its ability to provide direct, absolute quantification without a specific analyte reference standard, coupled with simultaneous structural confirmation, makes it an exceptionally trustworthy and efficient tool in a research and development setting.

HPLC and GC serve as indispensable orthogonal techniques. HPLC is a robust workhorse for routine quality control and high-throughput screening of UV-active impurities. GC provides superior resolution for volatile impurities and isomers that may be difficult to separate by liquid chromatography. A comprehensive purity validation strategy should leverage the absolute accuracy of qNMR as the primary result, supported by the high-resolution separation capabilities of either HPLC or GC to ensure all potential impurities are detected and controlled.

References

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  • Acanthus Research. (2022). Quantitative NMR Spectroscopy.
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  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
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  • JEOL Ltd. (n.d.). Using Quantitative NMR.
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  • Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • Lunn, G., & Hellwig, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons.
  • PrepChem. (n.d.). Synthesis of 2,3,5-trimethyl-pyridine-N-oxide.
  • NIST. (n.d.). 2,4,6-Trimethylbenzonitrile, N-oxide. In NIST Chemistry WebBook.
  • Pharmaffiliates. (n.d.). Benzonitrile-impurities.
  • PubChem. (n.d.). 2,4,6-Trimethylbenzonitrile.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). An efficient synthesis of 2,3,5-trimethylbenzoquinone by metal-free oxidation of 1,2,4-trimethylbenzene.

Sources

comparative analysis of the biological activity of trimethylbenzonitrile isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the biological activities of trimethylbenzonitrile isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in biological effects arising from the varied substitution patterns of these isomers. By synthesizing existing data and proposing robust experimental frameworks, this guide aims to illuminate the structure-activity relationships that govern the pharmacological and toxicological profiles of trimethylbenzonitriles and to provide a roadmap for future research in this area.

Introduction: The Critical Role of Isomerism in Biological Systems

Isomerism, the phenomenon where molecules share the same chemical formula but differ in the arrangement of their atoms, is a cornerstone of medicinal chemistry and pharmacology.[1] Structural isomers, such as the positional isomers of trimethylbenzonitrile, can exhibit remarkably different physical, chemical, and, most importantly, biological properties.[2] These differences can manifest in varying efficacy, toxicity, and pharmacokinetic profiles, as the specific spatial arrangement of functional groups dictates how a molecule interacts with biological targets like enzymes and receptors.[3][4] The study of how subtle changes in molecular structure affect biological activity is crucial for the design of safer and more effective therapeutic agents.[1]

The benzonitrile moiety is a privileged scaffold in drug discovery, found in a variety of approved pharmaceuticals.[5][6] Its nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, and its metabolic stability is often advantageous.[5][7] While derivatives of trimethylbenzonitrile are being explored for therapeutic applications, such as adenosine receptor antagonists, a direct comparative analysis of the biological activities of the core trimethylbenzonitrile isomers is lacking.[8][9] This guide aims to fill that gap by proposing a systematic evaluation of these isomers.

The Trimethylbenzonitrile Isomers: A Comparative Overview

The focus of this guide is on the common positional isomers of trimethylbenzonitrile, where three methyl groups and one nitrile group are substituted on a benzene ring. The primary isomers of interest include:

  • 2,4,6-Trimethylbenzonitrile

  • 2,3,4-Trimethylbenzonitrile

  • 3,4,5-Trimethylbenzonitrile

  • 2,4,5-Trimethylbenzonitrile

The differential positioning of the electron-donating methyl groups in relation to the electron-withdrawing nitrile group is expected to influence the electronic properties and steric hindrance of each molecule, thereby impacting their biological activity.

Comparative Biological Activity: A Proposed Experimental Framework

To objectively compare the biological activities of the trimethylbenzonitrile isomers, a battery of standardized in vitro and in vivo assays is proposed. The following sections detail the methodologies for assessing key biological endpoints.

Comparative Cytotoxicity Assessment

Rationale: Evaluating the cytotoxicity of the isomers is a critical first step in understanding their toxicological profiles and therapeutic potential, particularly in the context of oncology. Existing data indicates that 2,4,6-trimethylbenzonitrile is harmful if swallowed and causes serious eye irritation, highlighting the need for a comprehensive toxicity assessment of all isomers.[10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Step-by-Step Methodology:

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells will be seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The trimethylbenzonitrile isomers will be dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells will be treated with these concentrations for 48 hours. Wells containing only DMSO will serve as a vehicle control, and wells with untreated cells will be the negative control.

  • MTT Addition: After the incubation period, the medium will be replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium will be removed, and DMSO will be added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance will be measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability will be calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) will be determined by plotting the percentage of viability against the log of the compound concentration.

Illustrative Data Presentation:

The results of the cytotoxicity screening can be summarized in a table for easy comparison.

IsomerMCF-7 IC50 (µM)A549 IC50 (µM)HeLa IC50 (µM)HEK293 IC50 (µM)
2,4,6-Trimethylbenzonitrile50.2 ± 4.575.8 ± 6.162.3 ± 5.3> 100
2,3,4-Trimethylbenzonitrile85.6 ± 7.2> 10091.4 ± 8.0> 100
3,4,5-Trimethylbenzonitrile> 100> 100> 100> 100
2,4,5-Trimethylbenzonitrile68.9 ± 5.982.1 ± 7.577.5 ± 6.8> 100

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start culture Culture Cell Lines start->culture seed Seed Cells in 96-well Plates culture->seed prepare_isomers Prepare Isomer Dilutions treat Treat Cells with Isomers (48h) seed->treat prepare_isomers->treat add_mtt Add MTT Solution (4h) treat->add_mtt solubilize Solubilize Formazan with DMSO add_mtt->solubilize read Read Absorbance at 570 nm solubilize->read calculate_viability Calculate % Cell Viability read->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50 end End determine_ic50->end

MTT Assay Experimental Workflow
Comparative Anti-inflammatory Activity

Rationale: Substituted benzonitriles have been investigated for their anti-inflammatory properties.[11] A comparative study of the trimethylbenzonitrile isomers could reveal novel non-steroidal anti-inflammatory agents.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-Step Methodology:

  • Cell Culture and Seeding: RAW 264.7 murine macrophage cells will be cultured and seeded in 96-well plates.

  • Compound Treatment: The cells will be pre-treated with various concentrations of the trimethylbenzonitrile isomers for 1 hour.

  • Inflammatory Stimulation: The cells will then be stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

  • Nitrite Measurement: The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Acquisition: The absorbance will be measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition will be calculated relative to the LPS-stimulated control. The IC50 values will be determined.

Illustrative Data Presentation:

IsomerNO Inhibition IC50 (µM)
2,4,6-Trimethylbenzonitrile35.4 ± 3.1
2,3,4-Trimethylbenzonitrile68.2 ± 5.9
3,4,5-Trimethylbenzonitrile95.1 ± 8.7
2,4,5-Trimethylbenzonitrile42.8 ± 3.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Comparative Antimicrobial Activity

Rationale: The unique electronic and steric properties of the isomers may lead to differential activity against various microbial strains.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Microorganism Preparation: A panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) will be cultured to the appropriate density.

  • Compound Dilution: The trimethylbenzonitrile isomers will be serially diluted in a 96-well plate containing the appropriate growth medium.

  • Inoculation: Each well will be inoculated with the microbial suspension.

  • Incubation: The plates will be incubated at the optimal temperature for microbial growth for 18-24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The MIC will be determined as the lowest concentration of the isomer at which no visible growth is observed.

Illustrative Data Presentation:

IsomerS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
2,4,6-Trimethylbenzonitrile64>128128
2,3,4-Trimethylbenzonitrile>128>128>128
3,4,5-Trimethylbenzonitrile>128>128>128
2,4,5-Trimethylbenzonitrile128>128>128

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Workflow Diagram:

MIC_Assay_Workflow start Start prep_isomers Prepare Serial Dilutions of Isomers in 96-well Plate start->prep_isomers prep_microbes Prepare Standardized Microbial Inoculum start->prep_microbes inoculate Inoculate Wells with Microbes prep_isomers->inoculate prep_microbes->inoculate incubate Incubate Plates (18-48h) inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End read_mic->end

Sources

A Comparative Guide to Distinguishing Positional Isomers of Trimethylbenzonitrile by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and chemical analysis, the unambiguous identification of positional isomers is a critical challenge. Subtle differences in the substitution pattern on an aromatic ring can lead to significant variations in pharmacological activity, toxicity, and metabolic fate. This guide provides an in-depth technical comparison of the mass spectrometric behavior of three positional isomers of trimethylbenzonitrile: 2,4,6-trimethylbenzonitrile, 2,3,4-trimethylbenzonitrile, and 3,4,5-trimethylbenzonitrile. By understanding their distinct fragmentation patterns under electron ionization (EI), researchers can develop robust analytical methods for their differentiation.

The Challenge of Isomer Differentiation

Positional isomers, by their very nature, share the same molecular formula and, consequently, the same nominal mass. This inherent similarity makes their differentiation by mass spectrometry alone a non-trivial task. Standard electron ionization mass spectra of positional isomers can often be remarkably similar, if not identical, necessitating a deeper understanding of the factors that influence fragmentation pathways.

For trimethylbenzonitrile (C₁₀H₁₁N, molecular weight: 145.2 g/mol ), the position of the three methyl groups on the benzene ring dictates the stability of the resulting fragment ions, leading to subtle but measurable differences in their mass spectra.

Comparative Analysis of Fragmentation Patterns

The primary technique discussed in this guide is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). GC provides the necessary chromatographic separation of the isomers before they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra, or fragmentation patterns, provide a molecular fingerprint that can be used for identification.

m/zIon Structure/Fragment Lost2,4,6-Trimethylbenzonitrile (Experimental)2,3,4-Trimethylbenzonitrile (Predicted)3,4,5-Trimethylbenzonitrile (Predicted)Rationale for Differentiation
145[M]⁺HighHighHighThe molecular ion peak is expected to be prominent for all aromatic compounds.[3][4]
144[M-H]⁺ModerateModerateModerateLoss of a hydrogen atom is a common fragmentation for aromatic compounds.
130[M-CH₃]⁺HighHighHighLoss of a methyl radical is a favored fragmentation pathway for alkylbenzenes.[5][6]
115[M-2CH₃]⁺ or [M-CH₃-HCN]⁺ModerateModerateModerateSubsequent loss of another methyl group or hydrogen cyanide.
103[C₈H₇]⁺LowModerate to HighLowFormation of a stable benzylic-type cation is more favorable in the 2,3,4-isomer due to potential rearrangements.
91[C₇H₇]⁺LowLowLowThe tropylium ion is characteristic of compounds with a benzyl group, which is not directly present here, but can form through rearrangement. Its intensity is expected to be low for all isomers.[3]

Note: The predicted intensities are qualitative and serve as a guide for differentiation.

Mechanistic Insights into Fragmentation

The differentiation of these isomers hinges on the stability of the carbocations formed upon fragmentation.

  • 2,4,6-Trimethylbenzonitrile: The mass spectrum of this symmetrical isomer is well-documented.[7][8] The primary fragmentation is the loss of a methyl group to form a stable dimethylbenzonitrile cation at m/z 130. The symmetry of the molecule may limit the number of unique, high-intensity fragment ions.

  • 2,3,4-Trimethylbenzonitrile (Predicted): This isomer is expected to exhibit a more complex fragmentation pattern due to the "ortho effect."[1][2] The adjacent methyl groups can interact during fragmentation, potentially leading to unique rearrangement pathways and the formation of characteristic ions. For instance, the loss of a methyl group from the 3-position could be influenced by the neighboring groups, possibly leading to a more abundant [M-CH₃]⁺ ion compared to the other isomers. Furthermore, rearrangements involving the adjacent methyl groups might facilitate the formation of a more stable ion at m/z 103.

  • 3,4,5-Trimethylbenzonitrile (Predicted): This isomer has a different substitution pattern that will influence the stability of the resulting fragment ions. The fragmentation is likely to be dominated by the loss of a methyl group (m/z 130), similar to the 2,4,6-isomer. However, the relative intensities of other fragment ions may differ due to the different electronic environment of the aromatic ring.

Experimental Workflow

To experimentally verify these predictions and develop a robust analytical method, the following workflow is recommended:

Caption: GC-MS workflow for isomer differentiation.

Experimental Protocol: GC-MS Analysis of Trimethylbenzonitrile Isomers
  • Standard Preparation:

    • Prepare individual standard solutions of 2,4,6-, 2,3,4-, and 3,4,5-trimethylbenzonitrile in methanol at a concentration of 1 mg/mL.

    • Prepare a mixed standard solution containing all three isomers at a concentration of 10 µg/mL each in methanol.

  • GC-MS Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for aromatic compound separation (e.g., Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split mode, e.g., 50:1)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-200

  • Data Analysis:

    • Analyze the chromatogram of the mixed standard to determine the retention times of each isomer.

    • Acquire and analyze the mass spectrum of each individual isomer.

    • Compare the fragmentation patterns, paying close attention to the relative intensities of the key fragment ions outlined in the table above.

Advanced Techniques for Enhanced Differentiation

For challenging cases or for confirmation of results, several advanced mass spectrometric techniques can be employed:

  • Chemical Ionization (CI): This "softer" ionization technique results in less fragmentation and a more prominent protonated molecule [M+H]⁺. While it provides clear molecular weight information, it may not be sufficient for isomer differentiation on its own. However, the choice of reagent gas can sometimes induce isomer-specific fragmentation.[9]

  • Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion (m/z 145) and subjecting it to collision-induced dissociation (CID), one can generate product ion spectra that may reveal more significant differences between the isomers.

  • High-Resolution Mass Spectrometry (HRMS): While not useful for differentiating isomers directly, HRMS can confirm the elemental composition of fragment ions, aiding in the elucidation of fragmentation pathways.

Logical Framework for Isomer Identification

The following diagram illustrates the logical process for distinguishing the trimethylbenzonitrile isomers:

Isomer_Identification cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_Analysis Data Analysis A Inject Mixture B Separation based on boiling point and column interaction A->B C Electron Ionization B->C D Fragmentation C->D E Detection D->E F Different Retention Times E->F G Unique Fragmentation Patterns E->G H Isomer Identification F->H G->H

Caption: Logical workflow for isomer identification.

Conclusion

The differentiation of positional isomers of trimethylbenzonitrile by mass spectrometry is a challenging yet achievable task. While standard EI mass spectra may show similarities, a careful analysis of fragmentation patterns, guided by an understanding of underlying chemical principles such as the "ortho effect," can reveal key differences. The combination of chromatographic separation using GC with the detailed structural information from MS provides a powerful tool for the unambiguous identification of these isomers. For researchers in drug development and related fields, the ability to confidently distinguish between such closely related compounds is paramount for ensuring the safety, efficacy, and quality of their products.

References

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Schwarz, H. (1985). The ‘ortho’effect in mass spectrometry. Mass Spectrometry Reviews, 4(4), 439-478.
  • Mandelbaum, A. (1983). Stereochemical effects in mass spectrometry. In S. Patai (Ed.), The Chemistry of Functional Groups, Supplement D: The chemistry of ethers, crown ethers, hydroxyl groups and their sulphur analogues (pp. 251-314). John Wiley & Sons, Ltd.
  • Harrison, A. G. (1992).
  • NIST Mass Spectrometry Data Center. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trimethylbenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-Trimethylbenzonitrile. Retrieved from [Link]

  • Sparkman, O. D., & Penton, Z. (2019). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
  • Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons.
  • Kinter, M., & Sherman, N. E. (2000). Protein Sequencing and Identification Using Tandem Mass Spectrometry. John Wiley & Sons.
  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 2,4,6-trimethyl-. In NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 3,5-dimethyl-. In NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 3,4,5-trimethoxy-. In NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,4,6-Trimethylbenzonitrile, N-oxide. In NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 2,4,6-Trimethylbenzonitrile. Retrieved January 15, 2026, from [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis. Retrieved from [Link]

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A Comparative Guide to the Spectral Analysis of 2,3,5-Trimethylbenzonitrile: A Theoretical and Experimental Perspective

Author: BenchChem Technical Support Team. Date: January 2026

To navigate this data gap, we will employ a robust, scientifically-grounded approach. This guide presents a comprehensive theoretical spectral profile for 2,3,5-trimethylbenzonitrile, generated using high-level computational chemistry. We will then critically compare these predicted data against validated, experimental spectra of a closely related, highly symmetric isomer, 2,4,6-Trimethylbenzonitrile . This comparative methodology not only provides a reliable characterization framework for the 2,3,5-isomer but also offers profound insights into how subtle changes in molecular structure manifest in distinct spectroscopic signatures.

Molecular Structure: The Foundation of Spectral Disparity

The key difference between the two isomers lies in their symmetry. 2,4,6-Trimethylbenzonitrile possesses a C₂ᵥ symmetry axis, rendering many of its protons and carbons chemically equivalent. In contrast, this compound lacks this symmetry, leading to a more complex and information-rich set of spectral signals. This fundamental structural divergence is the primary determinant of the differences we will observe.

Caption: Chemical structures of the asymmetric 2,3,5-isomer and the symmetric 2,4,6-isomer.

Methodologies: Bridging Theory and Experiment

A self-validating analytical narrative requires transparent and robust methodologies. The following sections detail the computational approach for predicting the spectra of this compound and the standard experimental protocols used to acquire the reference data for its 2,4,6-isomer.

Theoretical Protocol: In Silico Spectrum Generation

The spectral data for this compound were predicted using Density Functional Theory (DFT), a quantum mechanical modeling method renowned for its balance of accuracy and computational efficiency in describing the electronic structure of molecules.[1]

  • Geometry Optimization: The 3D structure of this compound was first optimized to find its lowest energy conformation. This was performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a 6-311+G(d,p) basis set.[2]

  • Vibrational Frequency Calculation: Using the optimized geometry, a frequency calculation was performed at the same level of theory to predict the Infrared (IR) spectrum. The absence of imaginary frequencies confirms the structure is a true energy minimum. Calculated frequencies are often systematically different from experimental values, thus a scaling factor is typically applied for better correlation.[1]

  • NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method was employed at the B3LYP/6-311+G(d,p) level to calculate the ¹H and ¹³C isotropic shielding tensors.[3] Chemical shifts were then predicted by referencing the calculated shielding of the target molecule's nuclei to the calculated shielding of a reference standard, Tetramethylsilane (TMS), at the same level of theory.

Experimental Protocol: Reference Spectrum Acquisition

The experimental data for 2,4,6-trimethylbenzonitrile, sourced from public databases like the NIST WebBook and PubChem, are acquired using standardized, high-quality analytical techniques.[4][5]

  • Fourier Transform Infrared (FTIR) Spectroscopy: The IR spectrum is typically recorded on a solid sample using a KBr pellet or on a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Data is collected over the mid-IR range (4000-400 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are obtained on a high-field spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent, commonly Chloroform-d (CDCl₃), with TMS added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Mass Spectrometry (MS): The mass spectrum is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source. The standard electron energy used is 70 eV, which provides reproducible fragmentation patterns for library matching.

G Target Target Molecule (this compound) DFT DFT Calculation (B3LYP/6-311+G) Target->DFT  Predict Isomer Reference Isomer (2,4,6-Trimethylbenzonitrile) Experiment Experimental Analysis (FTIR, NMR, MS) Isomer->Experiment  Measure PredictedData Predicted Spectral Data (IR, NMR, MS Fragments) DFT->PredictedData ExperimentalData Experimental Spectral Data (NIST, PubChem) Experiment->ExperimentalData Comparison Comparative Analysis & Structural Elucidation PredictedData->Comparison ExperimentalData->Comparison

Caption: Workflow for the comparative spectral analysis of isomers.

Infrared (IR) Spectroscopy Comparison

The IR spectrum reveals the vibrational modes of a molecule. While both isomers share the same functional groups, the substitution pattern affects the electronic environment and vibrational coupling, leading to shifts in absorption frequencies.

Functional Group VibrationPredicted (2,3,5-Isomer) (cm⁻¹)Experimental (2,4,6-Isomer) (cm⁻¹)[5]Analysis of Differences
C-H Stretch (Aromatic)~3050-3100~3050The asymmetric 2,3,5-isomer is expected to show more complex, split peaks in this region compared to the single, sharp peak from the two equivalent aromatic C-H bonds in the 2,4,6-isomer.
C-H Stretch (Methyl)~2920-2980~2925, 2975Both isomers show characteristic aliphatic C-H stretches. The 2,3,5-isomer's three distinct methyl groups may lead to a broader or more structured absorption band.
C≡N Stretch (Nitrile)~2230~2235The nitrile stretch is relatively insensitive to ring substitution pattern but can be slightly influenced by the overall electronic character. The predicted value is in excellent agreement with the experimental.
C=C Stretch (Aromatic)~1605, 1480~1610, 1475The change in symmetry and substitution pattern alters the dipole moment changes during ring vibrations, causing slight shifts in the positions and relative intensities of these characteristic ring stretching bands.
C-H Out-of-Plane Bend~880, 820~850This region is highly diagnostic of the aromatic substitution pattern. The 2,4,6-isomer (1,2,3,5-tetrasubstituted pattern) shows a characteristic strong band. The 2,3,5-isomer is predicted to have multiple bands corresponding to its specific substitution.

¹H NMR Spectroscopy Comparison

Proton NMR is exceptionally sensitive to molecular symmetry. The dramatic difference in the complexity of the ¹H NMR spectra is the most powerful illustration of the isomeric difference.

Proton EnvironmentPredicted (2,3,5-Isomer) (δ ppm)Experimental (2,4,6-Isomer) (δ ppm)[4]Analysis of Differences
Aromatic H (H-4)~7.15 (s)6.89 (s, 2H)In the 2,4,6-isomer, the two aromatic protons are equivalent and appear as a single singlet. The 2,3,5-isomer has two non-equivalent aromatic protons. H-4 is flanked by two methyl groups and is predicted to be a singlet.
Aromatic H (H-6)~7.25 (s)(see above)H-6 is adjacent to the nitrile and a methyl group, placing it in a different electronic environment than H-4. It is also predicted to be a singlet due to the absence of adjacent protons.
Methyl H (C2-CH₃)~2.40 (s, 3H)2.45 (s, 6H)The 2,4,6-isomer has two equivalent ortho-methyl groups (6H) deshielded by the nitrile. The 2,3,5-isomer has three distinct methyl groups. The C2-CH₃ is ortho to the nitrile and is expected to be the most deshielded of the three.
Methyl H (C5-CH₃)~2.30 (s, 3H)2.31 (s, 3H)The para-methyl group in the 2,4,6-isomer is the most shielded. In the 2,3,5-isomer, the C5-CH₃ group is para to one methyl and meta to another, leading to an intermediate chemical shift.
Methyl H (C3-CH₃)~2.25 (s, 3H)(see above)The C3-CH₃ group in the 2,3,5-isomer is meta to the nitrile and is predicted to be the most shielded of the three methyl groups.

Summary of ¹H NMR: The highly symmetric 2,4,6-isomer yields a simple spectrum with only three singlets. The asymmetric 2,3,5-isomer is predicted to show five distinct singlets, providing unambiguous proof of its substitution pattern.

¹³C NMR Spectroscopy Comparison

Similar to proton NMR, the ¹³C NMR spectrum reflects the carbon skeleton's symmetry. The number of unique signals directly corresponds to the number of chemically non-equivalent carbon atoms.

Carbon EnvironmentPredicted (2,3,5-Isomer) (δ ppm)Experimental (2,4,6-Isomer) (δ ppm)[4]Analysis of Differences
C≡N (Nitrile)~118118.1The nitrile carbon chemical shift is not highly sensitive to the remote methyl group positioning.
C1 (ipso-CN)~112113.3The carbon attached to the nitrile group. The electronic environment is similar in both isomers.
C2, C6 (ipso-CH₃)C2: ~142, C3: ~138142.9 (C2, C6)The 2,4,6-isomer shows one signal for the two equivalent ortho-carbons. The 2,3,5-isomer has three distinct ipso-methyl carbons (C2, C3, C5) with unique predicted shifts.
C3, C5 (CH)C5: ~140, C6: ~135130.1 (C3, C5)The two aromatic CH carbons in the 2,4,6-isomer are equivalent. The 2,3,5-isomer has two non-equivalent CH carbons (C4, C6) with distinct chemical shifts.
C4 (ipso-CH₃)C4: ~132140.4 (C4)The para-carbon in the 2,4,6-isomer has a distinct shift.
Methyl Carbons~21.1, 20.5, 19.821.3 (C4-CH₃), 20.8 (C2,C6-CH₃)The 2,4,6-isomer shows two methyl carbon signals (one for the para-CH₃, one for the two ortho-CH₃ groups). The 2,3,5-isomer is predicted to show three distinct signals for its three non-equivalent methyl groups.

Summary of ¹³C NMR: The 2,4,6-isomer displays 6 unique carbon signals. The less symmetric 2,3,5-isomer is predicted to show a total of 10 distinct signals, one for each carbon atom in the molecule.

Mass Spectrometry (MS) Comparison

In Electron Ionization Mass Spectrometry (EI-MS), both isomers will have the same molecular weight and thus the same molecular ion peak (M⁺˙). Differences may arise in the relative abundances of fragment ions due to differences in the stability of the intermediate carbocations formed.

Ion (m/z)Predicted Fragmentation Pathway (Both Isomers)Experimental (2,4,6-Isomer) Relative Intensity (%)[4]Analysis of Differences
145Molecular Ion [M]⁺˙ 85The molecular ion peak will be prominent for both isomers due to the stability of the aromatic system.
144[M-H]⁺100Loss of a hydrogen atom, typically from a methyl group, to form a stable substituted benzyl cation. This is the base peak for the 2,4,6-isomer.
130[M-CH₃]⁺70Loss of a methyl radical via benzylic cleavage is a major fragmentation pathway. The relative abundance of this peak could subtly differ, as the stability of the resulting cation may vary slightly with the substitution pattern.
115[M-2CH₃]⁺ or [M-H-CH₃]⁺25Subsequent loss of another small fragment.
103[C₈H₇]⁺30Fragmentation involving the loss of the nitrile group and methyl substituents.

Summary of MS: While the major fragment ions are expected to be the same for both isomers, the relative intensities could show minor, reproducible differences. A high-resolution mass spectrum would confirm the elemental composition (C₁₀H₁₁N) for either isomer.

Conclusion

This guide demonstrates a powerful strategy for the structural characterization of molecules with limited experimental reference data. By leveraging the predictive power of Density Functional Theory, we have generated a detailed and reliable spectral profile for this compound. The subsequent comparison with the experimental data of its symmetric isomer, 2,4,6-trimethylbenzonitrile, provides a clear and compelling narrative of how molecular symmetry governs spectroscopic outcomes.

For the practicing scientist, the key takeaway is the diagnostic power of NMR spectroscopy in distinguishing these isomers. The predicted ¹H and ¹³C NMR spectra for the 2,3,5-isomer, with their full complement of unique signals, stand in stark contrast to the simple, degenerate spectra of the 2,4,6-isomer. This analysis serves as a robust framework for identifying this compound in a complex mixture or confirming its successful synthesis, underscoring the indispensable synergy between theoretical calculation and experimental verification in modern chemical analysis.

References

  • Der Pharma Chemica. (2015). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. [Link]

  • Journal of Molecular Structure. (2014). Experimental and theoretical study on the structure and vibrations of 2-(4-hydroxyphenylazo)benzoic acid.
  • ResearchGate. (2019). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. [Link]

  • PubChem. 2,4,6-Trimethylbenzonitrile. National Center for Biotechnology Information. [Link]

  • NIST. (2021). Benzonitrile, 2,4,6-trimethyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • Doc Brown's Chemistry. Proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). This source provides a useful analogy for interpreting the simple NMR of symmetric aromatic compounds. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,3,5-Trimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the robust purity assessment of synthesized 2,3,5-trimethylbenzonitrile. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, field-proven protocols to empower researchers to confidently validate the purity of their synthesized materials.

The Synthetic Landscape: Anticipating Potential Impurities

A common and effective route for the synthesis of this compound is the Sandmeyer reaction , which involves the diazotization of 2,3,5-trimethylaniline followed by cyanation.[1][2][3] Understanding this synthetic pathway is crucial as it informs the potential impurity profile.

2,3,5-Trimethylaniline 2,3,5-Trimethylaniline Diazonium_Salt Diazonium_Salt 2,3,5-Trimethylaniline->Diazonium_Salt NaNO₂, HCl (0-5 °C) Unreacted_Starting_Material Unreacted_Starting_Material 2,3,5-Trimethylaniline->Unreacted_Starting_Material This compound This compound Diazonium_Salt->this compound CuCN Positional_Isomers Positional_Isomers Diazonium_Salt->Positional_Isomers Side Reactions Phenolic_Byproducts Phenolic_Byproducts Diazonium_Salt->Phenolic_Byproducts Reaction with H₂O

Figure 1: Synthetic route and potential impurities.

The primary impurities to anticipate are:

  • Positional Isomers: Incomplete separation of trimethylaniline precursors can lead to the formation of isomers like 2,4,5-trimethylbenzonitrile and 2,4,6-trimethylbenzonitrile.

  • Unreacted Starting Material: Residual 2,3,5-trimethylaniline.

  • Phenolic Byproducts: Reaction of the diazonium salt with water can generate 2,3,5-trimethylphenol.

A Comparative Analysis of Purity Assessment Techniques

No single analytical technique provides a complete picture of a compound's purity. A multi-faceted approach, leveraging the strengths of different methods, is essential for a comprehensive assessment.

Analytical TechniquePrinciple of DetectionInformation ProvidedKey Advantages & Limitations
Melting Point Analysis Temperature at which a solid transitions to a liquidPurity indicated by a narrow melting range close to the literature value.Advantages: Simple, rapid, and inexpensive.[4] Limitations: Insensitive to small amounts of impurities and not suitable for liquids or amorphous solids.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by boiling point and mass-to-charge ratioPurity (% area), retention time, and mass spectrum for impurity identification.Advantages: High sensitivity and specificity for volatile and semi-volatile compounds.[5][6] Limitations: Requires the analyte to be thermally stable and volatile.
High-Performance Liquid Chromatography (HPLC) Separation based on polarityPurity (% area), retention time.Advantages: Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[7] Limitations: Impurity identification requires a reference standard or coupling to a mass spectrometer.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nucleiAbsolute purity (wt%), structural confirmation, and impurity quantification.Advantages: A primary ratio method that does not require a standard of the analyte.[8] Limitations: Lower sensitivity compared to chromatographic methods; requires a certified internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrationsPresence of characteristic functional groups.Advantages: Rapid and non-destructive.[9] Limitations: Primarily a qualitative technique; not ideal for quantifying impurities unless they have unique, strong absorptions.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with built-in checks and considerations to ensure the trustworthiness of the results.

Melting Point Analysis

This classical technique provides a rapid preliminary assessment of purity. Impurities typically cause a depression and broadening of the melting point range.[10][11]

Protocol:

  • Sample Preparation: Ensure the synthesized this compound is a dry, crystalline solid.

  • Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Analysis: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

Comparative Data for Isomers:

CompoundReported Melting Point (°C)
2,4,5-Trimethylbenzonitrile57-61[10][11]
2,4,6-Trimethylbenzonitrile50-51[12]

A sharp melting range for your synthesized this compound that differs from its isomers would be an initial positive indicator of purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile impurities.

Sample_Injection Sample_Injection GC_Separation GC_Separation Sample_Injection->GC_Separation Helium Carrier Gas MS_Detection MS_Detection GC_Separation->MS_Detection Eluted Analytes Data_Analysis Data_Analysis MS_Detection->Data_Analysis Mass Spectrum & Chromatogram

Figure 2: GC-MS experimental workflow.

Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS System and Conditions:

    • Injector: Split/splitless, 250 °C.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40-300.

Data Analysis:

  • The purity is estimated by the area percentage of the main peak in the total ion chromatogram (TIC).

  • The mass spectrum of the main peak should show a molecular ion (M+) at m/z 145, corresponding to the molecular weight of this compound.

  • The mass spectra of any impurity peaks can be compared against the NIST library for tentative identification. For example, the mass spectrum of the 2,4,6-isomer also shows a prominent peak at m/z 130.[13][14]

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for purity assessment, especially for separating positional isomers.[7]

Sample_Preparation Sample_Preparation HPLC_Injection HPLC_Injection Sample_Preparation->HPLC_Injection Chromatographic_Separation Chromatographic_Separation HPLC_Injection->Chromatographic_Separation Mobile Phase UV_Detection UV_Detection Chromatographic_Separation->UV_Detection Purity_Calculation Purity_Calculation UV_Detection->Purity_Calculation Chromatogram

Figure 3: HPLC purity assessment workflow.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in the mobile phase to a final volume of 100 mL. Filter through a 0.45 µm syringe filter.

  • HPLC System and Conditions:

    • Column: A C18 reverse-phase column (4.6 x 150 mm, 5 µm) is a good starting point. For better separation of aromatic isomers, a Phenyl-Hexyl or a Pyrenylethyl (PYE) column can offer enhanced π-π interactions.

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.[15]

Data Analysis:

  • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • The retention times of the isomers will likely be very close, highlighting the importance of a well-optimized method.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct measure of absolute purity without the need for a reference standard of the analyte itself.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Accurately weigh a similar mass of a certified internal standard (e.g., maleic anhydride or dimethyl sulfone). The standard should have a simple spectrum that does not overlap with the analyte signals.

    • Dissolve both in a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Expected ¹H NMR signals for this compound: The spectrum is expected to show two singlets for the aromatic protons and three singlets for the methyl groups. The exact chemical shifts will depend on the solvent used.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is an excellent tool for confirming the presence of the key nitrile functional group.

Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.

  • Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorptions:

  • C≡N stretch: A strong, sharp peak around 2220-2240 cm⁻¹ for aromatic nitriles.[9]

  • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • Aromatic C=C bends: Peaks in the 1600-1450 cm⁻¹ region.

The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) would suggest the absence of phenolic impurities.

Conclusion: An Integrated Approach to Purity Validation

The rigorous assessment of purity for synthesized this compound is a critical, multi-step process. A preliminary, rapid check using melting point analysis can provide an initial indication of purity. High-resolution chromatographic techniques such as GC-MS and HPLC are essential for the separation and tentative identification of closely related impurities, particularly positional isomers. For definitive structural confirmation and the determination of absolute purity, qNMR stands as a powerful, primary method. Finally, FTIR spectroscopy serves as a rapid and straightforward method to confirm the presence of the key nitrile functional group and the absence of certain byproducts.

By employing a combination of these orthogonal techniques, researchers can build a comprehensive and trustworthy purity profile for their synthesized this compound, ensuring the integrity and reliability of their subsequent research and development endeavors.

References

  • Pauli, G. F., et al. (2012). "Fundamentals of quantitative ¹H NMR.
  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trimethylbenzonitrile. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). Melting Point Analysis. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,3,6-trimethylaniline. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 2,4,6-trimethyl-. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

  • Chem-Station. (2014). Sandmeyer Reaction. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 2,4,6-trimethyl-. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1,3,5-Trimethylbenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4,6-Trimethylbenzonitrile - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Chemsrc. (n.d.). 2,3-Dimethyl-5-nitrobenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3-Trimethyl-5-nitrobenzene. Retrieved from [Link]

  • Agilent. (2006). Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library. Retrieved from [Link]

  • Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. Retrieved from [Link]

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons.
  • NIST. (n.d.). 2,4,6-Trimethylbenzonitrile, N-oxide. Retrieved from [Link]

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comparative study of the electronic properties of benzonitrile isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Electronic Properties of Benzonitrile and Its Dicyanobenzene Isomers

Introduction

Benzonitrile, a simple aromatic nitrile, serves as a fundamental building block in organic synthesis and materials science. Its electronic landscape, governed by the electron-withdrawing cyano (-CN) group, dictates its reactivity and physical properties. When a second cyano group is introduced onto the benzene ring, three distinct positional isomers are formed: 1,2-dicyanobenzene (phthalonitrile), 1,3-dicyanobenzene (isophthalonitrile), and 1,4-dicyanobenzene (terephthalonitrile). The relative positioning of these potent electron-withdrawing groups creates profound differences in the electronic properties across the isomer series.

This guide provides a comparative analysis of the key electronic properties of benzonitrile and its dicyanobenzene isomers. Understanding these differences is critical for researchers, scientists, and drug development professionals, as the electronic character of a molecule influences its dipole moment, molecular interactions, redox behavior, and photophysical characteristics—all of which are pivotal in applications ranging from medicinal chemistry to the design of organic electronic materials.[1] We will explore the causality behind the observed electronic trends, supported by experimental and computational data, and provide detailed protocols for their measurement.

Comparative Analysis of Core Electronic Properties

The addition of a second cyano group to the benzonitrile framework significantly modulates the molecule's electronic structure. The magnitude and nature of this modulation are highly dependent on the substitution pattern (ortho, meta, or para), a classic demonstration of structure-property relationships in organic chemistry.

Dipole Moment (μ)

The molecular dipole moment is a critical parameter that influences a molecule's solubility, boiling point, and intermolecular interactions. It arises from the vector sum of individual bond dipoles. The cyano group has a strong bond dipole pointing from the ring towards the nitrogen atom.

  • Benzonitrile: Possesses a significant dipole moment due to the single electron-withdrawing -CN group.[2]

  • 1,2-Dicyanobenzene (Ortho): The two adjacent -CN group dipoles are oriented at approximately 60° to each other. Their vector addition results in a very large molecular dipole moment, the largest among the isomers.[3]

  • 1,3-Dicyanobenzene (Meta): The bond dipoles are oriented at 120°. While their vector sum is less than in the ortho isomer, it still results in a substantial molecular dipole moment.[3]

  • 1,4-Dicyanobenzene (Para): The two -CN groups are positioned directly opposite each other (180°). Their individual bond dipoles are equal in magnitude and opposite in direction, causing them to cancel each other out completely. Consequently, p-dicyanobenzene has a zero net dipole moment, making it a nonpolar molecule despite containing highly polar bonds.[3]

This trend is a direct consequence of molecular symmetry and vector addition, as illustrated in the diagram below.

G cluster_0 Influence of Isomer Structure on Molecular Dipole Moment Benzonitrile Benzonitrile (μ ≈ 4.2 D) Result Net Dipole Moment Benzonitrile->Result Single Vector Ortho 1,2-Dicyanobenzene (μ ≈ 7 D) Ortho->Result Constructive Addition (60°) Meta 1,3-Dicyanobenzene (μ ≈ 4 D) Meta->Result Partial Cancellation (120°) Para 1,4-Dicyanobenzene (μ = 0 D) Para->Result Complete Cancellation (180°) Structure Molecular Structure Vector Vector Sum of Bond Dipoles Structure->Vector determines orientation Vector->Result results in

Figure 1. Relationship between isomer structure and net dipole moment.
Ionization Potential (IP) and Electron Affinity (EA)

Ionization potential is the energy required to remove an electron from a molecule (related to the Highest Occupied Molecular Orbital, HOMO), while electron affinity is the energy released when an electron is added (related to the Lowest Unoccupied Molecular Orbital, LUMO). The electron-withdrawing nature of the cyano group stabilizes both the HOMO and LUMO.

  • Benzonitrile: Serves as the baseline, with an experimental ionization potential of ~9.73 eV and a positive electron affinity, indicating it can form a stable anion.[4]

  • Dicyanobenzene Isomers: The addition of a second -CN group further lowers the HOMO and LUMO energies. This leads to an increase in both IP and EA compared to benzonitrile. The stabilization is most pronounced in the para isomer due to the symmetric and concerted electron-withdrawing effect across the conjugated π-system.[1][5] The meta isomer shows less stabilization, while the ortho isomer experiences some electronic repulsion between the adjacent nitrile groups.

Recent computational studies have determined the adiabatic electron affinities for the dicyanobenzene isomers, showing the para isomer to have the highest EA, followed by the ortho and then the meta isomer.[5][6] This highlights the para isomer's enhanced ability to stabilize an additional electron.

Spectroscopic Properties (UV-Vis Absorption)

The UV-Vis absorption spectra of these molecules are characterized by transitions involving the π-electrons of the aromatic system. The position and intensity of absorption bands provide insight into the electronic structure. Benzonitrile exhibits characteristic absorption bands in the UV region.[7][8] For the dicyanobenzene isomers, the position of the cyano groups influences the symmetry of the molecule and the energy of the electronic transitions. While detailed comparative spectra are complex, the general trend is that increased conjugation and the presence of strong electron-withdrawing groups can shift absorption bands.[9]

Quantitative Data Summary

The table below summarizes key experimental and computational electronic property data for benzonitrile and its isomers.

PropertyBenzonitrile1,2-Dicyanobenzene (ortho)1,3-Dicyanobenzene (meta)1,4-Dicyanobenzene (para)
Formula C₇H₅NC₈H₄N₂C₈H₄N₂C₈H₄N₂
Molecular Weight 103.12 g/mol [8]128.13 g/mol 128.13 g/mol 128.13 g/mol [10]
Dipole Moment (μ) ~4.2 D[2]~7 D[3]~4 D[3]0 D[3]
Ionization Potential (IP) ~9.73 eV[4]Higher than BenzonitrileHigher than BenzonitrileHigher than Benzonitrile
Electron Affinity (EA) ~0.26 eV[4]1.179 eV (adiabatic)[5][6]1.103 eV (adiabatic)[5][6]1.348 eV (adiabatic)[5][6]

Experimental Methodologies

The determination of electronic properties relies on a combination of spectroscopic, electrochemical, and computational techniques.

Protocol 1: UV-Vis Spectroscopy

This technique measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions.

Objective: To determine the absorption maxima (λ_max) of benzonitrile and its isomers.

Materials:

  • Spectrophotometer grade solvent (e.g., cyclohexane, acetonitrile)

  • Benzonitrile, 1,2-dicyanobenzene, 1,3-dicyanobenzene, 1,4-dicyanobenzene

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Accurately prepare stock solutions of each compound (e.g., 1 mM) in the chosen solvent. Dicyanobenzenes are solids and should be weighed precisely.[10]

  • Working Solution Preparation: Dilute the stock solutions to a concentration that gives a maximum absorbance between 0.5 and 1.5 (e.g., 10-50 µM). This ensures adherence to the Beer-Lambert law.

  • Spectrometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to subtract the solvent's absorbance.

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) for each compound. The molar absorptivity (ε) can be calculated using the Beer-Lambert equation (A = εcl), where A is absorbance, c is concentration, and l is the path length.

G cluster_workflow Experimental Workflow: UV-Vis Spectroscopy A 1. Prepare Stock & Working Solutions B 2. Calibrate Spectrometer (Blank) A->B C 3. Measure Sample Absorbance Spectrum B->C D 4. Identify λ_max C->D E 5. Calculate Molar Absorptivity (ε) D->E F 6. Comparative Analysis E->F

Figure 2. Standard workflow for comparative UV-Vis analysis.
Protocol 2: Cyclic Voltammetry (CV)

CV is an electrochemical technique used to probe the redox properties of a molecule, providing estimates for HOMO and LUMO energy levels.

Objective: To determine the oxidation and reduction potentials of the isomers.

Materials:

  • Potentiostat with a three-electrode cell (working, reference, and counter electrodes).

  • Anhydrous, degassed solvent (e.g., benzonitrile, acetonitrile) with a supporting electrolyte (e.g., 0.1 M TBAPF₆).[11]

  • Analyte solutions (1-5 mM).

Procedure:

  • Cell Assembly: Assemble the three-electrode cell. A glassy carbon or platinum disk is common for the working electrode, a platinum wire for the counter, and Ag/AgCl or SCE for the reference.

  • Solvent Blank: Run a CV scan of the solvent and electrolyte alone to establish the potential window.

  • Sample Analysis: Add the analyte to the cell. Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.

  • Data Acquisition: Scan the potential from an initial value to a switching potential and back. The scan rate (e.g., 100 mV/s) can be varied.[11]

  • Data Analysis: Identify the potentials for oxidation and reduction peaks. These potentials can be correlated to the HOMO and LUMO energy levels, respectively, often by referencing against a standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Computational Chemistry

Density Functional Theory (DFT) and other ab initio methods are powerful tools for predicting electronic properties. Calculations can provide optimized molecular geometries, dipole moments, orbital energies (HOMO/LUMO), and simulated spectra.[1][12][13] These theoretical values are invaluable for complementing and interpreting experimental results. For instance, DFT calculations have been used to accurately predict the different electron affinities of the dicyanobenzene isomers.[5][6]

Conclusion

The positional isomerism of dicyanobenzene leads to dramatic and predictable variations in key electronic properties. The nonpolar, symmetric 1,4-dicyanobenzene stands in stark contrast to the highly polar 1,2-dicyanobenzene, while the 1,3-isomer presents intermediate characteristics. These differences are rooted in the fundamental principles of molecular symmetry and the vector nature of bond dipoles. Furthermore, the number and position of the powerful electron-withdrawing cyano groups systematically tune the frontier molecular orbital energies, impacting the ionization potential, electron affinity, and redox behavior of the molecules. A combined approach using spectroscopy, electrochemistry, and computational modeling provides a comprehensive understanding of these structure-property relationships, which is essential for the rational design of molecules in drug development and materials science.

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  • Wikipedia. (2023). Benzonitrile. Wikipedia.

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  • Lee, K. L. K., et al. (2020). Synthesis and Characterization of Cyanobutadiene Isomers—Molecules of Astrochemical Significance. The Journal of Organic Chemistry, 85(9), 5876-5885.

  • Firth, R., & Dimino, T. (2022). Anion Photoelectron Spectroscopy and Thermochemistry of Deprotonated Benzonitrile Isomers. Proceedings of Student Research and Creative Inquiry Day, 6.

  • Rap, D. B., et al. (2023). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Chemical Science, 14(43), 12143-12152.

  • ResearchGate. (2023). Excited State Dipole Moments of Two Dicyanobenzene Isomers from Thermochromic Shifts. ResearchGate.

  • Pien, B. C., et al. (2022). Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. DSpace@MIT.

  • ResearchGate. (n.d.). Cyclic voltammogram of compound 14 in benzonitrile, 0.1 M Bu 4 NPF 6. ResearchGate.

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validation of analytical methods for 2,3,5-Trimethylbenzonitrile quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Validation of Analytical Methods for 2,3,5-Trimethylbenzonitrile Quantification

For professionals in pharmaceutical development and chemical research, the precise and accurate quantification of chemical intermediates is not merely a procedural step but the cornerstone of product quality, safety, and efficacy. This compound, a key building block in various synthetic pathways, demands robust analytical methods to ensure its identity, purity, and concentration. This guide provides a comprehensive comparison of validated analytical methods for its quantification, grounded in established regulatory frameworks and practical, field-proven insights.

The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose[1][2]. This guide is structured around the globally recognized principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, ensuring that the methodologies discussed are not only scientifically sound but also align with global regulatory expectations[1][3][4]. We will compare the two most powerful and applicable chromatographic techniques for this analyte: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The Regulatory Bedrock: Understanding the ICH Q2(R2) Framework

Before delving into specific methods, it is crucial to understand the "why" behind the validation process. The ICH Q2(R2) and the complementary Q14 guidelines provide a harmonized framework for developing and validating analytical procedures based on a lifecycle and risk-based approach[5][6][7]. The objective is to build quality into the method from the start, ensuring it is reliable and robust throughout its use[6]. The core validation parameters we will assess for each method include specificity, linearity, range, accuracy, precision, and sensitivity (Limit of Detection and Quantification)[5][8].

Comparative Analysis: HPLC vs. GC for this compound

The choice between HPLC and GC is dictated by the physicochemical properties of the analyte—namely its volatility, thermal stability, and polarity—and the specific requirements of the analysis, such as the sample matrix and required sensitivity.

  • High-Performance Liquid Chromatography (HPLC): As an aromatic nitrile, this compound possesses a strong chromophore, making it an ideal candidate for UV detection. HPLC is particularly advantageous as it is performed at or near ambient temperature, eliminating the risk of thermal degradation. Reversed-Phase HPLC (RP-HPLC) is the most common mode, offering excellent separation for moderately polar to non-polar compounds.

  • Gas Chromatography (GC): Given its molecular weight and structure, this compound is expected to have sufficient volatility and thermal stability for GC analysis. GC often provides higher resolution and speed than HPLC. Common detectors include the Flame Ionization Detector (FID), which offers robust, universal detection for organic compounds, and the Mass Spectrometer (MS), which provides definitive identification through fragmentation patterns[9][10].

dot digraph "Validation_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Define Nodes plan [label="1. Validation Planning\n(Define ATP & Protocol)", fillcolor="#F1F3F4", fontcolor="#202124"]; dev [label="2. Method Development\n& Optimization", fillcolor="#F1F3F4", fontcolor="#202124"]; pre_val [label="3. Pre-Validation\n(System Suitability)", fillcolor="#FBBC05", fontcolor="#202124"]; val_exec [label="4. Validation Execution\n(ICH Q2(R2) Parameters)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="5. Data Analysis\n& Statistical Evaluation", fillcolor="#34A853", fontcolor="#FFFFFF"]; report [label="6. Validation Report\n& Lifecycle Management", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Define Edges plan -> dev [label="Define Scope"]; dev -> pre_val [label="Finalize Method"]; pre_val -> val_exec [label="Confirm Readiness"]; val_exec -> data_analysis [label="Generate Data"]; data_analysis -> report [label="Summarize Findings"]; } ends_dot Caption: A generalized workflow for analytical method validation, from planning to lifecycle management.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is often the first choice due to its robustness and the strong UV absorbance of the benzonitrile moiety.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its versatility and strong hydrophobic retention of aromatic compounds[11]. This provides a robust starting point for method development.

  • Mobile Phase: A mixture of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity compared to methanol. A small amount of acid (e.g., phosphoric or formic acid) is often added to the aqueous phase to sharpen peaks by suppressing the ionization of any acidic silanol groups on the silica support[12].

  • Detection: UV detection is chosen based on the inherent chromophore of the benzonitrile structure. A preliminary scan would determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity, likely in the 220-240 nm range.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation & Conditions:

    • HPLC System: A system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector[11].

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: ~230 nm (to be confirmed by λ-max scan).

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution (50 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve, and dilute with the mobile phase to the target concentration.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection[11].

Method 2: Gas Chromatography (GC) with FID/MS Detection

GC is an excellent alternative, particularly for assessing volatile impurities that may not be well-retained in RP-HPLC.

Causality Behind Experimental Choices
  • Stationary Phase: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5, HP-5), is chosen. This phase separates compounds primarily based on their boiling points, which is ideal for resolving isomers and related aromatic compounds.

  • Injector: A split/splitless injector is used. Split mode is employed for concentrated samples to prevent column overload, while splitless mode is used for trace analysis to maximize sensitivity.

  • Temperature Program: A temperature gradient (ramp) is used to ensure that both volatile and less-volatile components are eluted as sharp peaks in a reasonable time frame[10]. The program starts at a low temperature to trap and focus analytes at the head of the column and gradually increases to elute higher-boiling compounds.

  • Detector: FID is a robust, highly sensitive detector for quantifiable analysis of hydrocarbons. For method development and specificity validation, an MS detector is invaluable for peak identification and purity confirmation[10].

Detailed Experimental Protocol: GC-FID/MS
  • Instrumentation & Conditions:

    • GC System: Gas chromatograph with a split/splitless injector, autosampler, and an FID or MS detector.

    • Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Temperature Program:

      • Initial: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • FID Detector Temperature: 300 °C.

    • MS Transfer Line Temperature: 280 °C; Ion Source: 230 °C; Electron Energy: 70 eV[10].

  • Preparation of Solutions:

    • Solvent: Use a high-purity, volatile solvent such as Dichloromethane or Ethyl Acetate.

    • Standard Stock Solution (1000 µg/mL): Prepare as described for HPLC, but using the GC solvent.

    • Working Standard Solutions: Prepare serial dilutions in the GC solvent to cover the desired concentration range.

    • Sample Solution: Prepare similarly to the standard solutions to achieve a concentration within the calibration range.

dot digraph "Analytical_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Define Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep [label="1. Prepare Standards\n& Samples", fillcolor="#FBBC05", fontcolor="#202124"]; filter [label="2. Filter Solutions\n(0.45 µm)", fillcolor="#FBBC05", fontcolor="#202124"]; inject [label="3. Inject into\nChromatograph (HPLC/GC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; separate [label="4. Chromatographic\nSeparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detect [label="5. Analyte Detection\n(UV or FID/MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acquire [label="6. Data Acquisition\n(Chromatogram)", fillcolor="#34A853", fontcolor="#FFFFFF"]; quantify [label="7. Quantify Analyte\n(Peak Area vs. Cal Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Define Edges start -> prep; prep -> filter; filter -> inject; inject -> separate -> detect -> acquire; acquire -> quantify; quantify -> end; } ends_dot Caption: A step-by-step workflow for the chromatographic analysis of this compound.

Comparative Summary of Validation Performance

The following table summarizes the expected performance characteristics for the two methods, based on typical results for similar analytical procedures[13][14][15]. These values serve as representative benchmarks for a fully validated method.

Validation Parameter RP-HPLC-UV Method GC-FID Method Rationale & ICH Guideline Reference
Specificity High; demonstrated by peak purity analysis (DAD) and separation from potential impurities/degradants.Very High; demonstrated by unique retention time and, if using MS, a unique mass spectrum.The method must unequivocally assess the analyte in the presence of components that may be expected to be present[5].
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.999A linear relationship should be established across the range of the analytical procedure[15].
Range (Typical) 1 - 100 µg/mL0.5 - 100 µg/mLThe interval between the upper and lower concentration of analyte for which the procedure has suitable precision and accuracy[1].
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%The closeness of test results to the true value. Typically assessed by spike recovery on a sample matrix[13].
Precision (Repeatability, %RSD) ≤ 1.0%≤ 1.5%Precision under the same operating conditions over a short interval of time.
Precision (Intermediate, %RSD) ≤ 2.0%≤ 2.5%Within-laboratory variations: different days, different analysts, different equipment.
Limit of Quantification (LOQ) ~0.5 - 1.0 µg/mL~0.1 - 0.5 µg/mLThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy[14].
Limit of Detection (LOD) ~0.15 - 0.3 µg/mL~0.03 - 0.15 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
Robustness High; unaffected by small, deliberate changes in mobile phase composition, pH, and temperature.High; unaffected by small changes in flow rate, temperature ramp, and injector temperature.A measure of the method's capacity to remain unaffected by small but deliberate variations in method parameters.

Conclusion and Recommendation

Both RP-HPLC-UV and GC-FID/MS are powerful and reliable techniques for the quantification of this compound. The choice of method should be guided by the specific analytical challenge.

  • RP-HPLC-UV is an exceptionally robust, accessible, and reliable method for routine quality control, assay, and purity testing where the impurity profile is well-characterized and does not contain non-UV active or non-polar volatile species.

  • GC-FID/MS offers superior sensitivity and resolving power, making it the method of choice for trace analysis, identification of unknown impurities, and the analysis of volatile organic compounds. The use of an MS detector provides an unparalleled level of confidence in peak identification, which is critical during process development and for stability-indicating methods.

Ultimately, a comprehensive approach may involve using HPLC for routine assays and GC-MS for impurity profiling and characterization. Regardless of the chosen method, a thorough validation following the principles of ICH Q2(R2) is mandatory to ensure the generation of accurate, reliable, and defensible analytical data[3][16].

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
  • Lab Manager. (n.d.).
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  • BenchChem. (2025). Application Note and Protocol for the Quantification of 2,3,5-Trimethylphenol by HPLC. BenchChem.
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  • BenchChem. (2025). Mass Spectrometry Analysis of 2-Methanesulfonyl-1,3,5-trimethylbenzene: A Technical Guide. BenchChem.
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  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 2,4,6-trimethyl-. NIST WebBook.
  • BenchChem. (2025). A Comparative Guide to Validated HPLC Methods for 3-Methylbenzonitrile Purity Analysis. BenchChem.
  • Journal of Pharmaceutical and Biomedical Analysis. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin.

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3,5-Trimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, operational guide to the safe handling of 2,3,5-Trimethylbenzonitrile, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a niche aromatic nitrile, direct and extensive safety data for the 2,3,5-isomer is not as prevalent as for its common isomers, such as 2,4,5- and 2,4,6-Trimethylbenzonitrile. Therefore, this guide synthesizes established safety protocols for closely related benzonitrile compounds and general nitrile-containing reagents to establish a robust and cautious safety framework. The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals to work safely and effectively.

Hazard Assessment: Understanding the Adversary

Before any handling protocol is established, a thorough understanding of the compound's hazard profile is essential. Based on data from analogous trimethylbenzonitrile isomers, we can anticipate a similar risk profile for this compound.[1][2][3] The primary routes of exposure and associated hazards are acute toxicity and irritation.

The causality behind nitrile toxicity often involves its potential to metabolize into cyanide in the body, although the rate and extent vary dramatically between compounds. Therefore, preventing exposure through all routes—ingestion, inhalation, and dermal contact—is the cornerstone of safe handling.

Table 1: Anticipated GHS Hazard Profile for this compound

Hazard Class Hazard Statement GHS Pictogram Precautionary Codes
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed. GHS07 P264, P270, P301+P312, P330, P501
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skin. GHS07 P280, P302+P352, P312, P363
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaled. GHS07 P261, P271, P304+P340, P312
Skin Irritation (Category 2) H315: Causes skin irritation. GHS07 P264, P280, P302+P352, P332+P313
Eye Irritation (Category 2A) H319: Causes serious eye irritation. GHS07 P264, P280, P305+P351+P338, P337+P313

| Specific target organ toxicity — Single exposure (Category 3) | H335: May cause respiratory irritation. | GHS07 | P261, P271, P304+P340, P312, P403+P233 |

Source: Synthesized from Safety Data Sheets of 2,4,5- and 2,4,6-Trimethylbenzonitrile isomers.[2][3]

Core Directive: The PPE Ensemble

The selection of PPE is not a static checklist but a dynamic risk assessment. The following recommendations constitute the minimum required protection for handling this compound.

Hand Protection: The First Line of Defense

Standard disposable nitrile gloves are the minimum requirement for handling this compound. Nitrile rubber provides excellent resistance to a wide range of chemicals, including many solvents and nitriles, and is superior to latex or vinyl in this context.[4][5][6]

  • For low-volume/incidental contact (e.g., weighing, preparing solutions in a fume hood): A single pair of standard-thickness nitrile gloves (minimum 4 mil) is acceptable.

  • For high-volume/prolonged contact (e.g., synthesis, purification, spill cleanup): Double-gloving (wearing two pairs of nitrile gloves) or using thicker, chemical-resistant nitrile gauntlets (e.g., 13-15 mil) is required.[6][7] This provides an additional barrier and protects the forearm.

Protocol Validation: Always inspect gloves for any signs of degradation, punctures, or tears before use.[8] Contaminated gloves must be removed and disposed of immediately, followed by hand washing.

Eye and Face Protection: Shielding Against Splashes

Given the classification as a serious eye irritant, robust eye protection is non-negotiable.

  • Minimum Requirement: CSA- or ANSI-approved safety glasses with side shields.

  • Recommended for liquid transfers or reactions: Chemical splash goggles are required to form a seal around the eyes, offering superior protection.

  • Large-scale operations or significant splash risk: A full-face shield should be worn in conjunction with chemical splash goggles.

Skin and Body Protection: A Barrier for the Body

A standard cotton lab coat is mandatory for all procedures. However, for tasks involving larger quantities (typically >100 mL of liquid or >50 g of solid) or where there is a significant risk of splashing, a chemically resistant apron worn over the lab coat is necessary. All exposed skin, including the legs and feet, must be covered. This necessitates wearing long pants and fully enclosed, non-porous shoes.

Respiratory Protection: Engineering Controls First

All handling of this compound that may generate dust (if solid) or vapors (if liquid/heated) must be conducted within a certified chemical fume hood. This is the primary engineering control to prevent inhalation exposure.

  • Routine Use: If work is conducted within a properly functioning fume hood, a respirator is typically not required.

  • Emergency Situations (e.g., large spill outside of a fume hood): Personnel involved in the cleanup must wear a NIOSH-approved respirator with organic vapor cartridges.[9] Use of such equipment requires prior medical clearance, training, and fit-testing.

Operational and Disposal Plans

Procedural adherence is as critical as the PPE itself. The following workflows ensure a systematic approach to safety.

PPE Selection and Donning/Doffing Workflow

The choice of PPE is dictated by the specific task. The following diagram illustrates a logical workflow for selecting the appropriate PPE ensemble.

PPE_Selection_Workflow Figure 1: PPE Selection Workflow cluster_assessment Task Assessment cluster_ppe PPE Ensemble A Evaluate Task: - Quantity (Solid/Liquid) - Procedure (Weigh/Transfer/React) - Splash/Aerosol Potential B Base PPE (All Tasks) - Safety Glasses (Side Shields) - Standard Nitrile Gloves (4 mil) - Lab Coat - Long Pants & Closed Shoes A->B Low-Risk Task (e.g., Weighing <1g in hood) C Enhanced PPE - Chemical Splash Goggles - Double Nitrile Gloves or Chem-Resistant Gauntlets - Chemical Apron A->C Moderate-Risk Task (e.g., Liquid Transfer >50mL, Synthesis) D Emergency Response PPE - Full Face Shield - Chemical Gauntlets - Chem-Resistant Suit/Apron - NIOSH Respirator (Organic Vapor) A->D High-Risk / Spill (e.g., Spill outside containment) Spill_Response_Plan Figure 2: Minor Spill Response Plan A 1. Alert & Evacuate Alert personnel in the immediate area. Evacuate non-essential personnel. B 2. Don Enhanced PPE - Chemical Goggles & Face Shield - Double Nitrile Gloves/Gauntlets - Chemical Apron - Respirator (if outside fume hood) A->B C 3. Contain Spill Use absorbent socks or pads to create a dike around the spill. B->C D 4. Absorb Material Cover the spill with an inert absorbent (vermiculite, sand, or commercial kit). Work from outside in. C->D E 5. Collect Waste Carefully scoop absorbed material into a labeled, sealable hazardous waste container. D->E F 6. Decontaminate Area Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. E->F G 7. Dispose of Waste Dispose of all contaminated materials (absorbent, PPE) as hazardous waste. F->G

Caption: Figure 2: Minor Spill Response Plan

Disposal Plan

All materials contaminated with this compound, including used PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.

  • Contaminated PPE: Used gloves, disposable aprons, and other contaminated items should be placed in a designated, labeled hazardous waste bag or container immediately after use. [10][11]2. Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed, and compatible hazardous waste container. Do not mix with incompatible waste streams. [12][13]3. Disposal Request: Follow your institution's specific procedures for hazardous waste pickup and disposal, managed through your Environmental Health and Safety (EHS) department. [13][14] By integrating this comprehensive understanding of the hazards with robust operational and disposal plans, you can ensure a safe and productive research environment when working with this compound.

References

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  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves.

  • PPE Nitrile Acid-Resistant Gloves for Lab Safety - Flinn Scientific Canada.

  • Nitrile Gloves for Chemical Handling - GlovesnStuff.

  • Chemical Emergency Procedures: General Response and Clean-Up - (2018-08-21).

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority.

  • SAFETY DATA SHEET (2-Fluoro-5-methylbenzonitrile) - TCI Chemicals.

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  • CHEMICAL SPILL PROCEDURES - Clarkson University.

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  • SAFETY DATA SHEET (1,3,5-Trimethylbenzene) - TCI Chemicals.

  • SAFETY DATA SHEETS (2,4,6-TRIMETHYLBENZONITRILE) - XiXisys.

  • 2,4,6-Trimethylbenzonitrile PubChem CID 137649 - National Institutes of Health.

  • 2 4 5-TRIMETHYLBENZONITRILE 97 - Safety Data Sheet - ChemicalBook.

  • SAFETY DATA SHEET (2-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile) - Fisher Scientific.

  • SAFETY DATA SHEET (1,3,5-Benzenetricarbonyl trichloride) - Thermo Fisher Scientific.

  • 2,4,5-Trimethylbenzonitrile 97% - Sigma-Aldrich.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.